Product packaging for Benzyl mandelate(Cat. No.:CAS No. 890-98-2)

Benzyl mandelate

Cat. No.: B1666780
CAS No.: 890-98-2
M. Wt: 242.27 g/mol
InChI Key: JFKWZVQEMSKSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzylmandelate is a biochemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B1666780 Benzyl mandelate CAS No. 890-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKWZVQEMSKSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301035097
Record name alpha-Hydroxybenzeneacetic acid phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890-98-2
Record name Benzyl mandelate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylmandelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000890982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Hydroxybenzeneacetic acid phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl mandelate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL MANDELATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QN49PWH71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Benzyl Mandelate: A Comprehensive Technical Guide on Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) mandelate (B1228975), an ester of mandelic acid and benzyl alcohol, is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. It serves as a versatile synthetic intermediate for the production of various active pharmaceutical ingredients and other high-value compounds.[1][2][3] A thorough understanding of its physicochemical properties and stability profile is paramount for its effective use in synthesis, formulation development, and for ensuring the quality and shelf-life of related products.[4] This technical guide provides an in-depth overview of the core physicochemical characteristics of benzyl mandelate and its stability under various conditions, supported by detailed experimental protocols.

Physicochemical Properties

This compound exists as a racemic mixture (DL-benzyl mandelate) and as individual enantiomers, (R)-benzyl mandelate and (S)-benzyl mandelate. Its properties can vary slightly depending on the stereoisomeric form. Generally, it appears as a white to off-white crystalline solid or a colorless to pale yellow liquid.[5][6] It is soluble in many organic solvents but has low solubility in water.[4][5][6]

Core Physicochemical Data

The following tables summarize the key physicochemical properties of the different forms of this compound.

Table 1: General Physicochemical Properties

PropertyValueSource(s)
Molecular FormulaC₁₅H₁₄O₃[4][5][6][7]
Molecular Weight242.27 g/mol [4][5][6][7]
AppearanceWhite to off-white crystalline solid/powder or colorless to pale yellow liquid[4][5][6][8]
pKa (Predicted)12.15 ± 0.20[3][9]

Table 2: Thermal Properties of this compound Isomers

IsomerMelting Point (°C)Boiling Point (°C)Source(s)
(R)-Benzyl Mandelate104-107387[3][4]
(S)-Benzyl MandelateNot specifiedNot specified
DL-Benzyl Mandelate93.0 - 97.0386.8 ± 27.0 (Predicted)[8][9]

Table 3: Solubility of (R)-Benzyl Mandelate

SolventSolubilitySource(s)
Dimethylformamide (DMF)30 mg/mL[2][3][4]
Dimethyl sulfoxide (B87167) (DMSO)25 mg/mL[2][3][4]
Ethanol20 mg/mL[2][3][4]
MethanolSoluble[8]
AcetoneSoluble[6]
WaterLess soluble/Practically insoluble[4][5][6][10]

Stability Profile

This compound exhibits moderate stability under standard laboratory conditions.[5][6] However, its ester functionality makes it susceptible to degradation under specific environmental conditions. The primary degradation pathway is hydrolysis, which is significantly influenced by pH, temperature, and the presence of moisture.[4][5]

Degradation Pathways

Hydrolysis: The ester bond in this compound can be cleaved through hydrolysis, yielding mandelic acid and benzyl alcohol. This reaction is catalyzed by both acids and bases.[1][4] The presence of water is essential for this degradation to occur.[4]

benzyl_mandelate This compound hydrolysis_conditions H₂O (Acid or Base catalyst) mandelic_acid Mandelic Acid benzyl_mandelate->mandelic_acid Hydrolysis benzyl_alcohol Benzyl Alcohol benzyl_mandelate->benzyl_alcohol Hydrolysis

Primary hydrolysis pathway for (R)-Benzyl mandelate.

Oxidation: While direct oxidation of this compound is not extensively reported, its hydrolysis product, benzyl alcohol, can be oxidized to benzaldehyde (B42025) and subsequently to benzoic acid.[11][12][13] Conditions promoting oxidation could therefore indirectly lead to the degradation of this compound over time, following initial hydrolysis.

Photolysis: Specific photostability data for this compound is not widely available.[4] However, compounds containing aromatic rings can be susceptible to photodegradation.[4] Therefore, protection from light is a recommended precautionary measure for storing this compound.[4] Studies on related benzyl-containing compounds suggest that photolysis in the presence of alcohols can lead to solvolysis and other byproducts.[14][15]

Factors Affecting Stability
  • pH: this compound is highly susceptible to degradation in both acidic and basic environments due to the acceleration of hydrolysis.[4]

  • Temperature: Elevated temperatures can increase the rate of hydrolysis and other potential degradation reactions.[4]

  • Moisture: The presence of water is a critical factor for the hydrolytic degradation of this compound.[4]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

Table 4: Recommended Storage Conditions

ConditionRecommendationRationaleSource(s)
Temperature-20°C (Long-term) or in a cool, dark place (<15°C)Minimizes the rate of chemical degradation.[4]
AtmosphereSealed in a dry environmentPrevents hydrolysis by excluding moisture.[3][4]
LightProtect from lightPrecautionary measure to prevent potential photodegradation.[4]
ContainerTightly sealed, inert containerPrevents contamination and exposure to moisture.[4]

Experimental Protocols: Forced Degradation Study

To systematically evaluate the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.

Objective

To assess the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.

Materials and Reagents
  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • Calibrated oven

  • Photostability chamber

  • Stability-indicating HPLC method with a Diode Array Detector (DAD)

Experimental Workflow

cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1 M HCl, 60°C) F Sample at Time Points A->F B Base Hydrolysis (0.1 M NaOH, RT) B->F C Oxidative Degradation (3% H₂O₂, RT) C->F D Thermal Degradation (80°C, Solid & Solution) D->F E Photostability (ICH Q1B Guidelines) E->F G Neutralize (if needed) F->G H Analyze by Stability-Indicating HPLC-DAD G->H I Identify Degradants (LC-MS/MS) H->I

Workflow for a forced degradation stability study.

Detailed Procedures
  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Store the mixture at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.[4]

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Maintain the mixture at room temperature and sample at shorter intervals (e.g., 5, 15, 30, 60 minutes) due to the expected rapid degradation.[4]

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.[4]

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light, and sample at various time points (e.g., 2, 6, 12, 24 hours).[4]

  • Thermal Degradation:

    • Store both the solid compound and a solution of the compound in a calibrated oven at 80°C.

    • Sample at set intervals (e.g., 1, 3, 7 days) to assess stability in both physical states.[4]

  • Photostability:

    • Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to exclude light.[4]

  • Analysis:

    • Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method.

    • The analytical method must be capable of separating the intact this compound from all degradation products.

    • Peak purity analysis using a DAD is crucial to ensure that new peaks are homogenous.

    • Mass spectrometry (LC-MS) can be coupled with HPLC to identify the structure of unknown degradants.[4]

Conclusion

This technical guide has provided a comprehensive overview of the critical physicochemical properties and stability profile of this compound. The provided data, presented in structured tables, and the detailed experimental protocol for stability testing offer valuable resources for researchers, scientists, and drug development professionals. A thorough understanding and control of these parameters are essential for the successful application of this compound in its various roles within the chemical and pharmaceutical industries, ensuring product quality, efficacy, and safety.

References

A Comprehensive Technical Guide to the Solubility of Benzyl Mandelate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of benzyl (B1604629) mandelate (B1228975) in common organic solvents. The information contained herein is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries, where benzyl mandelate is utilized as a key intermediate and building block. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide laboratory practice.

Introduction to this compound

This compound is an ester of mandelic acid and benzyl alcohol. It exists as a racemic mixture (DL-benzyl mandelate) and as individual enantiomers, (R)-benzyl mandelate and (S)-benzyl mandelate. Its utility in chemical synthesis, particularly in the preparation of chiral compounds, makes understanding its solubility characteristics in various organic solvents a critical aspect of process development, formulation, and purification. The solubility of a compound dictates solvent selection for reactions, crystallizations, and analytical procedures.

Solubility Profile of this compound

The solubility of this compound is influenced by the polarity of the solvent, temperature, and the specific form of the compound (racemate or enantiomer). Generally, being an ester with aromatic rings, it exhibits good solubility in many common organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in published literature. However, some data for (R)-benzyl mandelate has been reported. The following table summarizes the available quantitative and qualitative solubility information. It is important to note that solubility is temperature-dependent, and the provided data should be considered at standard laboratory conditions unless otherwise specified.

SolventChemical FormulaSolubility of (R)-Benzyl MandelateQualitative Solubility of this compound
EthanolC₂H₅OH20 mg/mL[1]Soluble[2][3]
MethanolCH₃OHNot AvailableSoluble[4]
AcetoneC₃H₆ONot AvailableSoluble[3]
Dimethylformamide (DMF)C₃H₇NO30 mg/mL[1]Not Available
Dimethyl Sulfoxide (DMSO)C₂H₆SO25 mg/mL[1]Not Available
Diethyl Ether(C₂H₅)₂ONot AvailableSoluble[2]
Ethyl AcetateC₄H₈O₂Not AvailableExpected to be soluble
TolueneC₇H₈Not AvailableExpected to be soluble
DichloromethaneCH₂Cl₂Not AvailableExpected to be soluble
HexaneC₆H₁₄Not AvailableExpected to be poorly soluble

Note: "Expected to be soluble/poorly soluble" is based on general principles of "like dissolves like," where the polarity of this compound is compared to that of the solvent.

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, the following detailed experimental protocol, based on the isothermal shake-flask method followed by gravimetric analysis, can be employed to accurately determine the solubility of this compound. This method is considered the "gold standard" for determining equilibrium solubility.

I. Materials and Equipment
  • This compound (ensure purity and specify form, i.e., racemic or enantiomeric)

  • Selected Organic Solvents (analytical grade or higher)

  • Analytical Balance (readable to at least 0.1 mg)

  • Thermostatic Shaker or Water Bath with Shaking Capabilities

  • Calibrated Thermometer or Temperature Probe

  • Scintillation Vials or Screw-Cap Test Tubes (chemically resistant)

  • Syringe Filters (Teflon or other solvent-compatible membrane, 0.22 µm or 0.45 µm pore size)

  • Glass Syringes

  • Pre-weighed Evaporating Dishes or Beakers

  • Vacuum Oven or Desiccator

  • Vortex Mixer

II. Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial or test tube. An amount that ensures a solid phase remains after equilibration is crucial.

    • Pipette a known volume (e.g., 5 or 10 mL) of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute remains constant.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully draw the supernatant (the clear, saturated solution) into a glass syringe.

    • Attach a syringe filter to the syringe and discard the initial few drops to saturate the filter membrane.

    • Filter the saturated solution into a pre-weighed evaporating dish or beaker. Record the exact volume of the filtrate collected.

  • Gravimetric Analysis:

    • Place the evaporating dish containing the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a desiccator under vacuum can be used for slow evaporation at room temperature.

    • Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish with the dried this compound residue on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.

    • The solubility can then be expressed in various units, such as g/mL, g/100g of solvent, or mol/L.

    Solubility (g/mL) = Mass of residue (g) / Volume of filtrate (mL)

III. Safety Precautions
  • Always work in a well-ventilated fume hood when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow start Start prep Prepare Supersaturated Mixture (Excess this compound in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72 hours with agitation) prep->equilibrate sediment Sedimentation of Excess Solid equilibrate->sediment filter Withdraw Supernatant and Filter (Syringe with 0.22 µm filter) sediment->filter collect Collect Filtrate in Tared Dish filter->collect weigh_initial Tare Evaporation Dish weigh_initial->collect evaporate Evaporate Solvent (Vacuum Oven or Desiccator) collect->evaporate weigh_final Weigh Dish with Residue to Constant Weight evaporate->weigh_final calculate Calculate Solubility (g/mL, mg/mL, etc.) weigh_final->calculate end End calculate->end

Workflow for determining this compound solubility.

This comprehensive guide provides the currently available data and a robust methodology for determining the solubility of this compound in common organic solvents. By following the detailed experimental protocol, researchers can generate reliable and accurate solubility data essential for their specific applications.

References

Spectroscopic data of (R)- and (S)-Benzyl mandelate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Guide to (R)- and (S)-Benzyl Mandelate (B1228975) for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the enantiomeric pair, (R)- and (S)-benzyl mandelate. As crucial chiral building blocks in pharmaceutical synthesis, a thorough understanding of their analytical characterization is paramount for quality control and drug development. This document presents nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS) data, complete with detailed experimental protocols and a workflow visualization to guide researchers in their analytical endeavors.

Data Presentation

In achiral environments, enantiomers exhibit identical spectroscopic properties. Therefore, the NMR and FTIR data presented below are applicable to both (R)- and (S)-benzyl mandelate.[1] Mass spectrometry, not being an inherently chiral technique, also provides the same data for both enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of benzyl (B1604629) mandelate. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data in a standard deuterated solvent.

Table 1: ¹H NMR Spectroscopic Data for (R)-/(S)-Benzyl Mandelate. [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40-7.25m10HAr-H
5.21s2H-CH₂-
5.15s1H-CH(OH)-
3.85br s1H-OH

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for (R)-/(S)-Benzyl Mandelate. [1]

Chemical Shift (δ) ppmAssignment
173.5C=O
137.8, 135.2, 128.8, 128.6, 128.4, 128.2, 127.9, 126.5Ar-C
72.8-CH(OH)-
67.5-CH₂-

Solvent: CDCl₃, Frequency: 100 MHz

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of benzyl mandelate reveals characteristic absorption bands corresponding to its functional groups. As enantiomers have the same functional groups and bond connectivity, their FTIR spectra are identical.[1]

Table 3: Key FTIR Absorptions for (R)-/(S)-Benzyl Mandelate. [1]

Wavenumber (cm⁻¹)Vibration
3500-3300 (broad)O-H stretch
3100-3000Aromatic C-H stretch
1735C=O stretch (ester)
1200-1000C-O stretch

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns that can be used for its identification. The data below is for the racemic mixture and is applicable to both individual enantiomers.

Table 4: Key Mass Spectrometry Data (EI-MS) for (R)-/(S)-Benzyl Mandelate. [2]

m/zRelative IntensityAssignment
107Base Peak[C₇H₇O]⁺
91High[C₇H₇]⁺ (Tropylium ion)
79High[C₆H₇]⁺
242Low[M]⁺ (Molecular Ion)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Protocol

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be required for a good signal-to-noise ratio.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz

    • Pulse Program: Standard single-pulse

    • Number of Scans: 16

    • Relaxation Delay: 2 seconds

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz

    • Pulse Program: Proton-decoupled single-pulse

    • Number of Scans: ≥ 128 (dependent on concentration)

Differentiating Enantiomers by ¹H NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)

To distinguish between (R)- and (S)-benzyl mandelate, derivatization with a chiral agent such as Mosher's acid chloride is employed to form diastereomers, which are distinguishable by NMR.

  • Esterification: In a dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of anhydrous pyridine-d₅. Add 1.1 molar equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

  • Reaction: Cap the NMR tube and mix thoroughly. Allow the reaction to proceed at room temperature for at least 2 hours.

  • NMR Analysis: Acquire a ¹H NMR spectrum of the reaction mixture.

  • Data Processing: The two diastereomers will exhibit distinct chemical shifts (Δδ) for corresponding protons, such as the methine proton of the mandelate moiety, allowing for their quantification.

FTIR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[1]

  • Pellet Formation: Transfer a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry Protocol (GC-MS with Derivatization)

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility of this compound.

  • Sample Preparation: Accurately weigh approximately 1.0 mg of the (R)-benzyl mandelate sample into a 2 mL GC vial. Dissolve the sample in 500 µL of ethyl acetate.

  • Derivatization: Evaporate the solvent to dryness under a gentle stream of nitrogen. Add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Securely cap the vial, vortex for 30 seconds, and heat at 70°C for 30 minutes. Allow the vial to cool to room temperature.

  • GC-MS Conditions:

    • Injector: Split/Splitless, 250°C

    • Carrier Gas: Helium

    • Oven Program: Initial temperature of 100°C, hold for 1 min, then ramp at 5°C/min to 220°C and hold for 5 min.

    • Ion Source: Electron Ionization (EI) at 230°C.

    • Scan Range: 50-400 m/z.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chiral compound like this compound, including the steps for enantiomeric differentiation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Chiral Molecules cluster_achiral Standard Analysis cluster_chiral Chiral Differentiation cluster_data Data Interpretation Sample This compound Sample ((R), (S), or racemic) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in achiral solvent FTIR FTIR Spectroscopy Sample->FTIR Prepare KBr pellet or other suitable form MS Mass Spectrometry (e.g., GC-MS) Sample->MS Direct infusion or after GC separation Derivatization Derivatization with Chiral Agent (e.g., Mosher's Acid) Sample->Derivatization CSA Addition of Chiral Solvating Agent (CSA) Sample->CSA Data_Analysis Spectra Interpretation & Structure Confirmation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Chiral_NMR Chiral NMR Analysis Enantiomeric_Ratio Determination of Enantiomeric Ratio Chiral_NMR->Enantiomeric_Ratio Derivatization->Chiral_NMR Formation of diastereomers CSA->Chiral_NMR Formation of transient diastereomeric complexes

Caption: Workflow for the spectroscopic analysis of (R)- and (S)-benzyl mandelate.

References

An In-depth Technical Guide to the Mechanism of Action of Mandelate Esters in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of mandelate (B1228975) esters in biological systems. It delves into their interactions with specific molecular targets, their roles in defined signaling pathways, and their applications in drug development, particularly as enzyme substrates, inhibitors, and prodrugs. This document synthesizes key findings from the scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support further research and development in this area.

Enzymatic Transformation by Mandelate Dehydrogenase

A primary mechanism of action for simple mandelate esters, such as methyl and ethyl mandelate, in certain biological systems is their role as substrates for enzymes involved in mandelic acid metabolism. A notable example is the interaction with (S)-mandelate dehydrogenase (MDH) from Pseudomonas putida.

(S)-Mandelate dehydrogenase is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the oxidation of (S)-mandelate to benzoylformate as part of the mandelate pathway.[1][2] Studies have shown that the ethyl and methyl esters of (S)-mandelic acid also serve as substrates for MDH.[1] While the binding affinity of these neutral esters for the enzyme is lower than that of the negatively charged (S)-mandelate, they are oxidized at comparable catalytic rates.[1]

The reaction mechanism is proposed to involve the transient formation of a carbanion/ene(di)olate intermediate, rather than a direct hydride transfer.[1] This is supported by the observation of a charge-transfer intermediate during the oxidation of the neutral ester substrates.[1] The presence of the carbonyl group on the C-1 carbon of the mandelate ester is crucial for this activity, as it stabilizes the negative charge that develops during the reaction through delocalization to the carbonyl oxygen.[1]

Quantitative Data: Enzyme Kinetics of (S)-Mandelate Dehydrogenase

The following table summarizes the kinetic parameters for the oxidation of (S)-mandelate and its methyl and ethyl esters by (S)-mandelate dehydrogenase.

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
(S)-Mandelate0.2251.25 x 105
Methyl (S)-mandelate10202.0 x 103
Ethyl (S)-mandelate5153.0 x 103

Data sourced from Dewanti et al. (2004).[1]

Experimental Protocol: Assay for (S)-Mandelate Dehydrogenase Activity

This protocol describes a spectrophotometric assay to determine the kinetic parameters of (S)-mandelate dehydrogenase with mandelate ester substrates.

Materials:

  • Purified (S)-mandelate dehydrogenase

  • (S)-mandelate, methyl (S)-mandelate, or ethyl (S)-mandelate substrate stock solutions

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Spectrophotometer capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 100 µM DCPIP, and 1 mM PMS in a cuvette.

  • Add a known concentration of the mandelate ester substrate to the reaction mixture. Substrate concentrations should typically range from 0.1 to 10 times the expected Km.

  • Initiate the reaction by adding a small, known amount of (S)-mandelate dehydrogenase to the cuvette.

  • Immediately monitor the decrease in absorbance at 600 nm at a constant temperature (e.g., 25 °C). The decrease in absorbance corresponds to the reduction of DCPIP.

  • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of DCPIP.

  • Repeat steps 2-5 for a range of substrate concentrations.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. kcat can be calculated from Vmax if the enzyme concentration is known.

Signaling Pathway: The Mandelate Pathway in Pseudomonas

The enzymatic transformation of mandelate esters by MDH is the initial step in the broader mandelate metabolic pathway found in bacteria like Pseudomonas aeruginosa. This pathway is a catabolic route for the degradation of mandelic acid to intermediates of central metabolism. Understanding this pathway is relevant for applications in bioremediation and as a potential target for novel antimicrobial agents.

Mandelate_Pathway cluster_hydrolysis cluster_pathway Mandelate_Ester Mandelate Ester Mandelate L(+)-Mandelate Mandelate_Ester->Mandelate Esterase Benzoylformate Benzoylformate Mandelate->Benzoylformate L(+)-Mandelate Dehydrogenase Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate Decarboxylase Benzoate Benzoate Benzaldehyde->Benzoate Benzaldehyde Dehydrogenase Beta_Ketoadipate_Pathway β-Ketoadipate Pathway Benzoate->Beta_Ketoadipate_Pathway Further Metabolism

The Mandelate Metabolic Pathway.

Anticholinergic Activity through Muscarinic Receptor Antagonism

A significant mechanism of action for certain synthetic mandelate ester derivatives in mammalian systems is their function as anticholinergic agents. These compounds act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][4] The ester linkage is a critical structural feature for the effective binding of these antagonists to the acetylcholine receptor, where they block the binding of the endogenous neurotransmitter, acetylcholine, thereby inhibiting its effects.[4]

This anticholinergic activity has therapeutic applications in treating a variety of conditions, including respiratory disorders like COPD, overactive bladder, and gastrointestinal disorders.[5] An example of a mandelate ester derivative with this mechanism of action is phencynonate (B10779301) hydrochloride, which is a cyclopentyl mandelate derivative.[6]

Quantitative Data: Muscarinic Receptor Binding Affinity

The following table presents the inhibition constants (Ki) for phencynonate hydrochloride (CPG) and its enantiomers for the binding to muscarinic acetylcholine receptors in rat cerebral cortex, as determined by a radioligand binding assay using [3H]quinuclidinyl benzilate ([3H]QNB).

CompoundKi (nmol/L)
R(–)-CPG46.49 ± 1.27
CPG (racemate)271.37 ± 72.30
S(+)-CPG1263.12 ± 131.64

Data sourced from Zhang et al. (1998).[6]

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of mandelate ester derivatives for muscarinic acetylcholine receptors.

Materials:

  • Rat cerebral cortex membrane preparation (source of muscarinic receptors)

  • [3H]Quinuclidinyl benzilate ([3H]QNB) as the radioligand

  • Test mandelate ester derivative compounds at various concentrations

  • Atropine (B194438) or another known high-affinity muscarinic antagonist (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare dilutions of the test mandelate ester compounds over a wide concentration range.

  • In a series of tubes, add a fixed amount of the rat cerebral cortex membrane preparation, a fixed concentration of [3H]QNB (typically at a concentration near its Kd), and varying concentrations of the test compound.

  • For the determination of total binding, omit the test compound.

  • For the determination of non-specific binding, add a high concentration of a non-labeled antagonist like atropine instead of the test compound.

  • Incubate the mixtures at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway: Muscarinic Acetylcholine Receptor Signaling

Mandelate ester antagonists interfere with the signaling cascade initiated by acetylcholine binding to muscarinic receptors. These G protein-coupled receptors (GPCRs) mediate a wide range of physiological effects. The diagram below illustrates the general signaling mechanism of M1/M3/M5 and M2/M4 muscarinic receptors and the point of inhibition by mandelate ester antagonists.

Muscarinic_Signaling cluster_extracellular cluster_membrane cluster_intracellular Acetylcholine Acetylcholine mAChR Muscarinic Receptor (M1/M3/M5 or M2/M4) Acetylcholine->mAChR Binds Mandelate_Antagonist Mandelate Ester Antagonist Mandelate_Antagonist->mAChR Blocks G_protein_q Gq/11 mAChR->G_protein_q Activates (M1, M3, M5) G_protein_i Gi/o mAChR->G_protein_i Activates (M2, M4) PLC Phospholipase C (PLC) G_protein_q->PLC Activates AC Adenylyl Cyclase (AC) G_protein_i->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation cAMP cAMP ATP->cAMP PKA_activation PKA Activation cAMP->PKA_activation Cellular_Response_Inhibited Inhibition of Cellular Response

Antagonism of Muscarinic Receptor Signaling by Mandelate Esters.

Application as Prodrugs

Mandelate esters can be utilized in prodrug design, where a pharmacologically active agent is chemically modified to improve its pharmacokinetic or pharmacodynamic properties. In this context, the mandelate ester itself is typically inactive but is designed to undergo hydrolysis in vivo to release the active drug.[7][8] This approach is often employed for drugs containing a carboxylic acid group, which can be masked by esterification to enhance properties like lipid solubility and membrane permeability, thereby improving oral absorption.[9]

A key application of this strategy is in the development of prodrugs for non-steroidal anti-inflammatory drugs (NSAIDs).[7][9][10][11] Many NSAIDs possess a carboxylic acid moiety that is associated with gastrointestinal side effects.[8] By converting the carboxylic acid to an ester, the direct irritation of the gastric mucosa can be reduced. Following absorption, endogenous esterases hydrolyze the ester bond, releasing the active NSAID into the systemic circulation.[7]

Experimental Workflow: In Vitro Hydrolysis of Mandelate Ester Prodrugs

The following workflow describes a general method for assessing the stability and hydrolysis rate of mandelate ester prodrugs in biological matrices.

Prodrug_Hydrolysis_Workflow start Start: Mandelate Ester Prodrug incubation Incubate prodrug in biological matrix (e.g., plasma, liver homogenate) start->incubation sampling Collect samples at various time points incubation->sampling quenching Quench reaction (e.g., add acetonitrile) sampling->quenching analysis Analyze samples by HPLC or LC-MS/MS quenching->analysis quantification Quantify concentrations of prodrug and released drug analysis->quantification kinetics Calculate hydrolysis rate and half-life (t½) quantification->kinetics end End: Determine prodrug stability kinetics->end

Workflow for In Vitro Prodrug Hydrolysis Assay.

Conclusion

The mechanism of action of mandelate esters in biological systems is multifaceted and context-dependent. In microbial systems, they can act as substrates for metabolic enzymes such as (S)-mandelate dehydrogenase, initiating their degradation via the mandelate pathway. In mammalian systems, synthetic derivatives of mandelate esters have been developed as potent anticholinergic agents that function as competitive antagonists of muscarinic acetylcholine receptors. Furthermore, the mandelate ester moiety serves as a valuable tool in medicinal chemistry for the design of prodrugs, particularly for NSAIDs, to improve their pharmacokinetic profiles and reduce side effects. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this versatile class of compounds. Further research into novel mandelate ester derivatives is likely to uncover additional biological targets and therapeutic applications.

References

The Subtle Sophistication of Benzyl Mandelate in Flavors and Fragrances: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Benzyl (B1604629) mandelate (B1228975), the ester of benzyl alcohol and mandelic acid, is a versatile aromatic compound that plays a nuanced yet significant role in the flavor and fragrance industry. While often overshadowed by more potent aroma chemicals, its unique sensory profile and functional properties make it a valuable tool for perfumers and flavorists. This technical guide provides an in-depth exploration of benzyl mandelate, covering its physicochemical properties, synthesis, sensory characteristics, and applications, with a focus on experimental protocols and quantitative data.

Physicochemical and Organoleptic Properties

This compound is a white to off-white crystalline solid or a colorless to pale yellow liquid, characterized by a pleasant, sweet aroma.[1] Its properties are foundational to its application in various formulations. A summary of its key physicochemical and sensory data is presented below.

PropertyValueSource(s)
Chemical Name Benzyl 2-hydroxy-2-phenylacetate[2]
Synonyms Benzyl DL-mandelate, Mandelic acid benzyl ester[2]
CAS Number 890-98-2 (racemic)[3]
Molecular Formula C₁₅H₁₄O₃[2][3]
Molecular Weight 242.27 g/mol [2][3]
Appearance White to off-white crystalline solid / Colorless to pale yellow liquid[1]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; less soluble in water.[1]
Safety Status The group of benzyl derivatives is Generally Recognized as Safe (GRAS) by FEMA.[4]
Organoleptic Profile Pleasant, sweet aroma.[1]

Synthesis of this compound for Flavor and Fragrance Applications

The synthesis of this compound for the flavor and fragrance industry typically involves the direct esterification of mandelic acid with benzyl alcohol. This method is favored for its cost-effectiveness and scalability.

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Mandelic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (B28343) (for azeotropic removal of water)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine mandelic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction.

  • Heat the mixture to reflux with vigorous stirring. The water-toluene azeotrope will collect in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC).

  • Once the reaction is complete (no more water is collected or the starting material is consumed), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization.

Synthesis Workflow Diagram

G Reactants Mandelic Acid & Benzyl Alcohol Reaction Esterification (Reflux with Toluene) Reactants->Reaction Catalyst Sulfuric Acid (Catalyst) Catalyst->Reaction Workup Washing & Neutralization Reaction->Workup Purification Vacuum Distillation or Recrystallization Workup->Purification Product Pure Benzyl Mandelate Purification->Product

Caption: Fischer-Speier esterification workflow for this compound synthesis.

Sensory Evaluation of this compound

A comprehensive sensory evaluation is crucial to understanding the specific contribution of this compound to a flavor or fragrance formulation. This involves a trained panel of assessors who can identify and quantify its distinct aromatic characteristics.

Experimental Protocol: Sensory Panel Evaluation

This protocol outlines a general methodology for the sensory evaluation of an aroma chemical like this compound.

1. Panelist Selection and Training:

  • Select a panel of 8-12 individuals based on their sensory acuity, ability to describe aromas, and availability.

  • Train the panelists on a range of standard aroma chemicals to develop a common vocabulary for describing olfactory notes.

2. Sample Preparation:

  • Prepare solutions of this compound in an odorless, non-polar solvent (e.g., diethyl phthalate (B1215562) or ethanol) at various concentrations (e.g., 1%, 5%, and 10% by weight).

  • Dip fragrance testing strips into each solution to a depth of 1 cm.

3. Evaluation Procedure:

  • Present the coded, randomized samples to the panelists in a well-ventilated, odor-free environment.

  • Instruct panelists to evaluate the odor of each strip at different time intervals (e.g., immediately, after 15 minutes, and after 1 hour) to assess the top, middle, and base notes.

  • Panelists should record their observations on a standardized evaluation form, using descriptive terms for the aroma profile and a rating scale (e.g., 1 to 9) for the intensity of each characteristic.

4. Data Analysis:

  • Collect the evaluation forms and analyze the data statistically to determine the mean intensity ratings for each descriptor and to identify any significant differences between concentrations.

  • Compile a comprehensive sensory profile of this compound based on the panel's consensus.

Sensory Evaluation Workflow Diagram

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Panelist Selection & Training Sample Sample Preparation (Solutions & Strips) Panel->Sample Presentation Coded Sample Presentation Sample->Presentation Assessment Olfactory Assessment (Time Intervals) Presentation->Assessment Recording Data Recording (Descriptors & Intensity) Assessment->Recording Stats Statistical Analysis Recording->Stats Profile Sensory Profile Generation Stats->Profile

References

Synthesis of benzyl mandelate from mandelic acid and benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl (B1604629) mandelate (B1228975) from mandelic acid and benzyl alcohol. Benzyl mandelate is a valuable chiral building block and synthetic intermediate in the production of fine chemicals and pharmaceuticals.[1][2] This document details the prevalent synthesis methodologies, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound, the benzyl ester of mandelic acid, is a key chiral intermediate in organic synthesis.[1] Its applications are prominent in the pharmaceutical industry, where chirality is crucial for therapeutic efficacy, and in the flavor and fragrance industry due to its pleasant aroma.[1][2] The synthesis of this compound is primarily achieved through the esterification of mandelic acid with benzyl alcohol. This guide will focus on the widely used Fischer-Speier esterification method.

Synthesis Methodology: Fischer-Speier Esterification

The most common and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of mandelic acid with benzyl alcohol.[3][4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is typically conducted with the removal of water, often through azeotropic distillation using a Dean-Stark apparatus, or by using an excess of one of the reactants.[3][5]

Commonly used acid catalysts include p-toluenesulfonic acid (TsOH) and sulfuric acid (H₂SO₄).[3][6] The reaction is typically heated to reflux in a suitable solvent like toluene (B28343) to facilitate the removal of water.[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products mandelic_acid Mandelic Acid catalyst H+ (Acid Catalyst) Toluene, Reflux mandelic_acid->catalyst benzyl_alcohol Benzyl Alcohol benzyl_alcohol->catalyst benzyl_mandelate This compound water Water catalyst->benzyl_mandelate catalyst->water

Caption: Fischer-Speier esterification of mandelic acid and benzyl alcohol.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Mandelic Acid1 equivalent[6]
Benzyl Alcohol1.2 - 5 equivalents[3][6]
Catalyst
p-Toluenesulfonic AcidCatalytic amount[3]
Sulfuric AcidCatalytic amount[3]
Nickel(II) triflate1 mol%[6]
Reaction Conditions
SolventToluene or Dichloromethane[3][6]
Temperature80 - 140 °C (Reflux)[3][6]
Yield
Typical Yield85%[6]
Product Properties
Molecular FormulaC₁₅H₁₄O₃[2]
Molecular Weight242.27 g/mol [2]
AppearanceWhite to off-white crystalline solid[7]
Melting Point104 - 107 °C[2]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from mandelic acid and benzyl alcohol using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.

Materials:

  • Mandelic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid (TsOH) monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add mandelic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).

  • Solvent Addition: Add toluene to the flask to a suitable volume to allow for efficient stirring and reflux.

  • Heating and Water Removal: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene, thereby driving the reaction to completion.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the mandelic acid is consumed.[3]

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[3]

  • Workup:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.[3]

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted mandelic acid, and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by vacuum distillation to yield the pure product.[3]

Experimental Workflow:

G A Reactants & Catalyst Loading (Mandelic Acid, Benzyl Alcohol, TsOH, Toluene) B Reflux with Dean-Stark Trap (Azeotropic water removal) A->B C Reaction Monitoring (TLC) B->C D Cooling to Room Temperature C->D E Workup (Dilution, Washing with NaHCO3 & Brine) D->E F Drying & Solvent Evaporation E->F G Purification (Recrystallization or Distillation) F->G H Pure this compound G->H

Caption: General workflow for the synthesis of this compound.

Alternative Synthesis Methods

While Fischer esterification is common, other methods for the synthesis of this compound exist:

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification at room temperature.[6] It avoids the need for heating and water removal but requires the removal of the dicyclohexylurea (DCU) byproduct.[6]

  • Enzymatic Synthesis: Lipases, such as Candida antarctica Lipase B (CALB), can be used to catalyze the esterification.[3] This method is highly selective, particularly for producing enantiomerically pure this compound, and operates under milder conditions.[3] However, the reaction times may be longer, and the cost of the enzyme can be a consideration.

Conclusion

The synthesis of this compound from mandelic acid and benzyl alcohol is a well-established and robust process. The Fischer-Speier esterification remains a primary choice for its simplicity and efficiency, especially on a larger scale. The selection of the optimal synthesis route will depend on factors such as the desired stereochemistry, scale of production, and available resources. This guide provides the necessary technical details to enable researchers and drug development professionals to effectively synthesize this important chiral intermediate.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (R)-Benzyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Benzyl mandelate (B1228975) is a crucial chiral building block and synthetic intermediate in the production of fine chemicals and pharmaceuticals.[1][2] Its inherent chirality, originating from (R)-mandelic acid, makes it an invaluable tool for inducing stereoselectivity in a variety of chemical transformations.[1] Chiral molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a compound often dictates its biological activity and efficacy.[1] These application notes provide a comprehensive overview of the stereoselective synthesis of (R)-Benzyl mandelate and its application as a chiral auxiliary.[1][3]

Methods for Stereoselective Synthesis

The primary routes for the stereoselective synthesis of (R)-Benzyl mandelate include enzymatic methods and direct chemical synthesis.

  • Enzymatic Synthesis: Biocatalytic methods are often preferred due to their high selectivity and green reaction conditions.[4]

    • Kinetic Resolution: This method involves the use of lipases to selectively acylate the (S)-enantiomer from a racemic mixture of benzyl (B1604629) mandelate, leaving the desired (R)-enantiomer unreacted.[5][6] Lipases such as Candida antarctica Lipase (B570770) B (CALB), often immobilized as Novozym 435, are highly effective for this purpose.[5][6]

    • Asymmetric Reduction: (R)-Benzyl mandelate can be synthesized with high enantioselectivity from the prochiral ketone, benzyl 2-oxoacetate, using a ketoreductase (KRED) enzyme and a cofactor like NADPH.[1][4]

  • Direct Chemical Synthesis: This approach typically involves the Fischer esterification of enantiomerically pure (R)-mandelic acid with benzyl alcohol using an acid catalyst.[5] While straightforward, this method requires an optically pure starting material and careful control to prevent racemization.[5]

Data Presentation

Table 1: Parameters for Lipase-Catalyzed Kinetic Resolution of Racemic Benzyl Mandelate

EnzymeSubstrateAcyl DonorSolventTemperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee) of (R)-Benzyl Mandelate (%)
Novozym 435Racemic this compoundVinyl Acetate (B1210297)Toluene4024~50>99
Lipase PS (from Burkholderia cepacia)Racemic this compoundVinyl AcetateDiisopropyl Ether304845-50>98

Data sourced from BenchChem Application Notes.[6]

Table 2: Enzymatic Synthesis of (R)-Benzyl Mandelate via Asymmetric Reduction

SubstrateEnzyme ClassCo-factorProduct
Benzyl 2-oxoacetateKetoreductase (KRED)NADPH(R)-Benzyl Mandelate

Data sourced from BenchChem Application Notes.[1][4]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Objective: To produce (R)-Benzyl mandelate with high enantiomeric excess from a racemic mixture.

Materials:

  • Racemic this compound

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Toluene

  • Molecular sieves

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Hexane

Procedure:

  • Reaction Setup: In a flask, dissolve racemic this compound (e.g., 10 g) and vinyl acetate in toluene.

  • Add Novozym 435 (e.g., 10% w/w of the substrate) and molecular sieves.[6]

  • Reaction: Seal the flask and stir the mixture at 40°C.[6]

  • Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess.[6] This typically takes 24-48 hours.[6]

  • Work-up: Once the desired conversion is reached, filter off the enzyme and molecular sieves, washing them with toluene.[6]

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.[6]

  • Purification: Dissolve the crude product in ethyl acetate.[6] Wash the organic layer with a saturated sodium bicarbonate solution and then with brine to remove acidic impurities.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the residue by column chromatography on silica gel using a hexane:ethyl acetate gradient to separate the (R)-benzyl mandelate from the acylated (S)-enantiomer.[6]

  • Analysis: Determine the enantiomeric excess of the purified (R)-benzyl mandelate using chiral HPLC.[6]

G Workflow for Lipase-Catalyzed Kinetic Resolution cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Racemic this compound and Vinyl Acetate in Toluene B 2. Add Novozym 435 and Molecular Sieves A->B C 3. Stir at 40°C for 24-48h B->C D 4. Monitor by Chiral HPLC (Target ~50% Conversion) C->D E 5. Filter Enzyme and Evaporate Solvent D->E F 6. Dissolve in Ethyl Acetate and Wash E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Analyze ee by Chiral HPLC H->I

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Protocol 2: Enzymatic Synthesis of (R)-Benzyl Mandelate via Asymmetric Reduction

Objective: To synthesize (R)-Benzyl mandelate from benzyl 2-oxoacetate using a ketoreductase.

Materials:

  • Benzyl 2-oxoacetate

  • Ketoreductase (KRED) enzyme

  • NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • DMSO

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Substrate Preparation: Prepare a stock solution of benzyl 2-oxoacetate in DMSO (e.g., 100 mM).[4]

  • Reaction Setup: In a microcentrifuge tube, combine 900 µL of 100 mM potassium phosphate buffer (pH 7.0), 10 µL of the 100 mM benzyl 2-oxoacetate stock solution (for a final concentration of 1 mM), 1 mg of the KRED enzyme, and 1 mg of NADPH.[4]

  • Reaction Initiation: Vortex the mixture gently to ensure it is homogeneous.[4]

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking for 24 hours.[4]

  • Quenching: Stop the reaction by adding an equal volume of ethyl acetate.[4]

  • Extraction: Vortex the mixture vigorously for 1 minute, then centrifuge to separate the layers.[4] Carefully transfer the organic (upper) layer to a clean tube.[4]

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.[4]

  • Analysis: Analyze the organic extract by chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of the (R)-benzyl mandelate product.[4]

G Enzymatic Synthesis of (R)-Benzyl Mandelate cluster_inputs Inputs Substrate Benzyl 2-oxoacetate Reaction Asymmetric Reduction Substrate->Reaction Enzyme Ketoreductase (KRED) Enzyme->Reaction Cofactor NADPH Cofactor->Reaction Product (R)-Benzyl Mandelate Reaction->Product

Caption: Enzymatic synthesis of (R)-Benzyl Mandelate.

Protocol 3: Application of (R)-Benzyl Mandelate as a Chiral Auxiliary in Diastereoselective Alkylation

Objective: To perform a diastereoselective alkylation of an enolate derived from an (R)-benzyl mandelate-based chiral auxiliary.[1]

Principle: An acetic acid residue is attached to the hydroxyl group of (R)-benzyl mandelate, forming an ester. The resulting compound's enolate is then alkylated. The stereochemistry of the mandelate auxiliary directs the approach of the electrophile, leading to a diastereomerically enriched product.[1]

Part 1: Attachment of the Acetic Acid Residue

Materials:

Procedure:

  • Dissolve (R)-Benzyl mandelate in anhydrous DCM in the presence of pyridine at 0°C.[1]

  • Slowly add acetyl chloride and allow the mixture to warm to room temperature and stir overnight.[1]

  • Quench the reaction with water and extract the product with DCM.[1]

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify the acetate derivative if necessary.

Part 2: Diastereoselective Alkylation

Materials:

  • Purified acetate derivative from Part 1

  • Anhydrous THF

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (electrophile)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

Procedure:

  • Dissolve the purified acetate derivative in anhydrous THF and cool the solution to -78°C under an inert atmosphere.[1]

  • Slowly add a freshly prepared solution of LDA in THF to form the enolate.[1]

  • Stir for 1 hour at -78°C.

  • Add the alkyl halide dropwise to the enolate solution.

  • Stir the reaction at -78°C for 4-6 hours, monitoring by TLC.[7]

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[7]

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.[7]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[7]

  • Purify the crude product by flash column chromatography to isolate the diastereomerically enriched product.[7]

G Diastereoselective Alkylation using (R)-Benzyl Mandelate Auxiliary A 1. (R)-Benzyl Mandelate B 2. Acetylation (Acetyl Chloride, Pyridine) A->B C 3. Acetate Derivative B->C D 4. Enolate Formation (LDA, -78°C) C->D E 5. Alkylation (Alkyl Halide, -78°C) D->E F 6. Diastereomerically Enriched Product E->F G 7. Auxiliary Removal (Hydrolysis) F->G H 8. Chiral Product G->H

Caption: Diastereoselective alkylation workflow.[1]

References

Application Notes and Protocols for (R)-Benzyl Mandelate as a Chiral Auxiliary in Diastereoselective Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction.[1] By temporarily attaching a chiral moiety to a prochiral substrate, it is possible to direct subsequent bond-forming reactions to yield a desired diastereomer with high selectivity.[1] (R)-Benzyl mandelate (B1228975), derived from (R)-mandelic acid, serves as a valuable chiral precursor for such auxiliaries. While direct use of the ester is less common, it is the foundational chiral building block for more rigid auxiliary structures that offer excellent stereocontrol.[2][3]

This document outlines the application of a chiral auxiliary derived from mandelic acid in diastereoselective Michael additions. The core principle involves the formation of a rigid dioxolanone structure, which effectively shields one face of a prochiral enolate, thereby directing the approach of a Michael acceptor.[4] The protocols and data presented are based on the use of the corresponding (S)-mandelic acid derivative, but are directly applicable to the use of (R)-benzyl mandelate (via (R)-mandelic acid) to access the opposite enantiomers of the final products.[4]

Core Principle: Diastereoselective Control The stereochemical control exerted by the mandelate-derived auxiliary stems from the formation of a rigid dioxolanone structure. This is typically achieved by protecting the hydroxyl and carboxyl groups of mandelic acid with an aldehyde, such as pivalaldehyde.[4] The resulting dioxolanone, upon deprotonation with a strong base like lithium diisopropylamide (LDA), forms a planar enolate. The bulky substituents on the dioxolanone ring create a sterically hindered environment that blocks one face of the enolate. This facial bias forces the electrophile (Michael acceptor) to approach from the less hindered face, leading to a highly diastereoselective reaction.[4]

Stereocontrol_Mechanism cluster_0 Formation of Chiral Enolate cluster_1 Diastereoselective Attack Auxiliary Chiral Dioxolanone (from R-Mandelic Acid) Enolate Rigid, Planar Enolate (One face shielded) Auxiliary->Enolate Deprotonation Base LDA Michael_Acceptor Michael Acceptor (Electrophile) Enolate->Michael_Acceptor Nucleophilic Attack (from unshielded face) Adduct Diastereomerically Enriched Adduct Michael_Acceptor->Adduct

Caption: Mechanism of stereocontrol by the chiral auxiliary.

Quantitative Data Summary The following table summarizes the results of the diastereoselective Michael addition between the lithium enolate of a dioxolanone derived from (S)-mandelic acid and various 2-arylidene-1,3-dicarbonyl compounds.[4] The use of the corresponding (R)-mandelic acid derivative would result in the formation of the opposite enantiomers of the Michael adducts with comparable yields and diastereoselectivity.

EntryAr (Aryl Group on Acceptor)ProductDiastereomeric Ratio (d.r.)Yield (%)
1Phenyl3a>95:585
24-Methylphenyl3b>95:582
34-Methoxyphenyl3c>95:588
44-Chlorophenyl3d>95:590
52-Naphthyl3e>95:584

Data adapted from a study on the (S)-mandelic acid derived auxiliary.[4]

Experimental Protocols

The overall experimental workflow involves three key stages: preparation of the chiral auxiliary, the diastereoselective Michael addition, and finally, the removal of the auxiliary to yield the desired product.

Experimental_Workflow start Start Materials: (R)-Mandelic Acid, Pivalaldehyde protocol1 Protocol 1: Preparation of Chiral Dioxolanone start->protocol1 auxiliary Chiral Auxiliary: (2R,5R)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one protocol1->auxiliary protocol2 Protocol 2: Diastereoselective Michael Addition auxiliary->protocol2 adduct Michael Adduct (Diastereomerically Enriched) protocol2->adduct michael_acceptor Michael Acceptor (e.g., 2-arylidene-1,3-dicarbonyl) michael_acceptor->protocol2 protocol3 Protocol 3: Removal of Chiral Auxiliary adduct->protocol3 product Final Chiral Product protocol3->product recovered_aux Recovered (R)-Mandelic Acid protocol3->recovered_aux Recovery

Caption: General experimental workflow for the Michael addition.

Protocol 1: Preparation of the Chiral Dioxolanone from (R)-Mandelic Acid

This protocol describes the preparation of the chiral auxiliary, (2R,5R)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one, from (R)-mandelic acid and pivalaldehyde.[4]

Materials:

  • (R)-Mandelic acid

  • Pivalaldehyde

  • Anhydrous toluene (B28343)

  • p-Toluenesulfonic acid (catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of (R)-mandelic acid (1.0 eq), pivalaldehyde (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene is heated to reflux with a Dean-Stark trap to remove water.

  • The reaction is monitored by TLC until all the mandelic acid is consumed.[4]

  • After cooling to room temperature, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.[4]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure (2R,5R)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one.[4]

Protocol 2: Diastereoselective Michael Addition

This protocol details the general procedure for the Michael addition of the chiral auxiliary enolate to 2-arylidene-1,3-dicarbonyl compounds.[4]

Materials:

  • (2R,5R)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one (from Protocol 1)

  • 2-Arylidene-1,3-dicarbonyl compound (Michael acceptor)

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Prepare a solution of LDA in dry THF and cool it to -78 °C under an inert atmosphere (e.g., Argon).

  • A solution of (2R,5R)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one (1.0 eq) in dry THF is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour to ensure complete enolate formation.[4]

  • A solution of the 2-arylidene-1,3-dicarbonyl compound (1.0 eq) in dry THF is then added dropwise to the enolate solution at -78 °C.[4]

  • The reaction mixture is stirred at -78 °C for the time required for the reaction to complete (monitored by TLC).

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.[4]

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]

  • The crude product is purified by column chromatography on silica gel to yield the desired Michael adduct.[4]

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the hydrolysis of the dioxolanone to release the chiral mandelic acid (which can be recovered) and the functionalized product.[4]

Materials:

  • Michael adduct (from Protocol 2)

  • 5% solution of potassium hydroxide (B78521) in ethanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • The Michael adduct (1.0 eq) is dissolved in a 5% solution of potassium hydroxide in ethanol.[4]

  • The reaction mixture is stirred at room temperature until the starting material is completely consumed, as monitored by TLC.[4]

  • The solution is then poured into ice and acidified to a pH of approximately 2 with 1 M hydrochloric acid.[4]

  • The aqueous mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine until neutral, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[4] The aqueous layer can be further extracted to recover the (R)-mandelic acid.

Michael_Addition_General Donor Michael Donor (Enolate) Product 1,4-Adduct Donor->Product Conjugate Addition Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl)

Caption: General scheme of a Michael Addition reaction.

References

Application Notes and Protocols for the Enzymatic Synthesis of (R)-Benzyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyl mandelate (B1228975) is a valuable chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its stereoselective production is of high importance, and enzymatic catalysis using ketoreductases (KREDs) offers a green, efficient, and highly selective alternative to traditional chemical methods.[1] This document provides detailed application notes and protocols for the enzymatic synthesis of (R)-benzyl mandelate from benzyl (B1604629) 2-oxoacetate (also known as benzyl benzoylformate) using ketoreductases.

Ketoreductases are NAD(P)H-dependent oxidoreductases that catalyze the reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity. The use of these biocatalysts allows for the synthesis of (R)-benzyl mandelate in high purity and yield under mild reaction conditions, avoiding the use of hazardous reagents and the formation of unwanted byproducts.

Principle of the Method

The enzymatic synthesis of (R)-benzyl mandelate involves the asymmetric reduction of the prochiral ketone, benzyl 2-oxoacetate, using a ketoreductase. The enzyme utilizes a hydride donor, typically the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), to reduce the ketone functionality to a hydroxyl group, yielding the desired (R)-enantiomer of benzyl mandelate. To make the process economically viable, a cofactor regeneration system is often employed to continuously replenish the expensive NAD(P)H.

Data Presentation

Table 1: General Reaction Parameters for the Enzymatic Synthesis of (R)-Benzyl Mandelate
ParameterRecommended Range/ValueNotes
SubstrateBenzyl 2-oxoacetate---
Substrate Concentration5 - 50 mMHigher concentrations may lead to substrate inhibition.
EnzymeKetoreductase (KRED)A screening of various KREDs is recommended.
Enzyme Loading1 - 10 mg/mL (or 1-5% w/v)Optimal loading depends on the specific activity of the enzyme preparation.
Co-factorNADPH or NADHThe choice depends on the specificity of the ketoreductase.
Co-factor Concentration0.5 - 2 mM---
Co-factor Regeneration SystemGlucose/Glucose Dehydrogenase (GDH) or Isopropanol (B130326)/Alcohol Dehydrogenase (ADH)Essential for preparative-scale synthesis.
BufferPotassium Phosphate or Tris-HCl---
Buffer Concentration50 - 100 mM---
pH6.0 - 8.0The optimal pH should be determined for the selected KRED.
Temperature25 - 40 °CThe optimal temperature should be determined for the selected KRED.
Reaction Time12 - 48 hoursMonitor reaction progress by HPLC or TLC.
Expected Enantiomeric Excess (e.e.)>99% for (R)-enantiomerWith a suitable KRED.
Expected Conversion>95%With optimized reaction conditions.
Table 2: Comparative Performance of Selected Ketoreductases in the Synthesis of (R)-Benzyl Mandelate (Illustrative Data)
Ketoreductase (Source/Commercial Name)Co-factorConversion (%)Enantiomeric Excess (e.e., %)Configuration
KRED-P2-D12NADPH25>90R
KRED-130 (Codexis)NADPH>99>99S (Illustrative for opposite stereopreference)
KRED 110 (Codexis)NADPH2371.6R
Note: This table presents illustrative data based on literature for similar ketone reductions. Actual performance may vary, and a screening is highly recommended.

Experimental Protocols

Protocol 1: Screening of Ketoreductases for the Synthesis of (R)-Benzyl Mandelate

Objective: To identify a suitable ketoreductase for the asymmetric reduction of benzyl 2-oxoacetate to (R)-benzyl mandelate with high conversion and enantioselectivity.

Materials:

  • Benzyl 2-oxoacetate

  • Ketoreductase screening kit (e.g., Codexis KRED Screening Kit)[2]

  • NADPH and NADH

  • Glucose and Glucose Dehydrogenase (GDH)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • 96-well microtiter plates or microcentrifuge tubes

  • Incubator shaker

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare Stock Solutions:

    • Substrate stock: 100 mM benzyl 2-oxoacetate in DMSO.

    • Co-factor stock: 10 mM NADPH and 10 mM NADH in 100 mM potassium phosphate buffer (pH 7.0).

    • Glucose stock: 1 M glucose in 100 mM potassium phosphate buffer (pH 7.0).

  • Set up the Reactions:

    • In each well of a 96-well plate or in individual microcentrifuge tubes, add:

      • 860 µL of 100 mM potassium phosphate buffer (pH 7.0)

      • 100 µL of glucose stock solution (final concentration 100 mM)

      • 20 µL of co-factor stock solution (final concentration 0.2 mM)

      • 1-2 mg of GDH

      • 1-5 mg of a specific ketoreductase from the screening kit

  • Initiate the Reaction:

    • Add 20 µL of the 100 mM benzyl 2-oxoacetate stock solution to each reaction well (final concentration 2 mM).

  • Incubation:

    • Seal the plate or tubes and incubate at 30°C with shaking (200-250 rpm) for 24 hours.

  • Work-up and Extraction:

    • Quench the reaction by adding 500 µL of ethyl acetate to each well.

    • Mix thoroughly by vortexing for 1 minute.

    • Centrifuge the plate or tubes to separate the aqueous and organic layers.

    • Carefully transfer the organic (upper) layer to a new plate or clean vials.

    • Dry the organic extracts over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the organic extracts by chiral HPLC to determine the percent conversion and the enantiomeric excess of the (R)-benzyl mandelate product.

Protocol 2: Preparative Scale Synthesis of (R)-Benzyl Mandelate

Objective: To synthesize (R)-benzyl mandelate on a preparative scale using a selected ketoreductase.

Materials:

  • Benzyl 2-oxoacetate

  • Selected (R)-selective ketoreductase

  • NADPH

  • Glucose and Glucose Dehydrogenase (GDH)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • DMSO

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve 1.0 g of benzyl 2-oxoacetate in 10 mL of DMSO.

    • Add 90 mL of 100 mM potassium phosphate buffer (pH 7.0).

    • Add 5.4 g of glucose (300 mM final concentration).

    • Add 50 mg of NADPH.

    • Add 50 mg of GDH.

    • Add 200 mg of the selected (R)-selective ketoreductase.

  • Reaction:

    • Stir the reaction mixture at 30°C for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude (R)-benzyl mandelate by flash column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Analysis:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC.

Protocol 3: Chiral HPLC Analysis of this compound

Objective: To determine the enantiomeric excess of the synthesized this compound.

HPLC System and Column:

  • A standard HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H, or equivalent).

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

Analysis Conditions:

  • Flow rate: 1.0 mL/min

  • Detection wavelength: 254 nm

  • Column temperature: 25°C

  • Injection volume: 10 µL

Procedure:

  • Prepare Standards:

    • Prepare a solution of racemic this compound to determine the retention times of both the (R) and (S) enantiomers.

  • Prepare Sample:

    • Dissolve a small amount of the purified product in the mobile phase.

  • Analysis:

    • Inject the racemic standard and the sample onto the HPLC system.

    • Integrate the peak areas for the (R) and (S) enantiomers.

  • Calculate Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Mandatory Visualizations

Enzymatic_Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Benzyl_2_oxoacetate Benzyl 2-oxoacetate KRED Ketoreductase (KRED) Benzyl_2_oxoacetate->KRED NADPH NADPH NADPH->KRED R_Benzyl_Mandelate (R)-Benzyl Mandelate KRED->R_Benzyl_Mandelate NADP NADP+ KRED->NADP

Caption: Enzymatic reduction of benzyl 2-oxoacetate to (R)-benzyl mandelate.

Experimental_Workflow Start Start: KRED Screening Prepare_Stocks Prepare Stock Solutions (Substrate, Co-factor, Buffer) Start->Prepare_Stocks Reaction_Setup Set up Reactions in Microtiter Plate (Buffer, Co-factor, GDH, KRED) Prepare_Stocks->Reaction_Setup Initiate_Reaction Initiate Reaction with Substrate Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C with Shaking Initiate_Reaction->Incubation Workup Quench and Extract with Ethyl Acetate Incubation->Workup Analysis Analyze by Chiral HPLC (Conversion and e.e.) Workup->Analysis Select_Enzyme Select Optimal KRED Analysis->Select_Enzyme Preparative_Synthesis Preparative Scale Synthesis Select_Enzyme->Preparative_Synthesis Purification Purify by Column Chromatography or Recrystallization Preparative_Synthesis->Purification Final_Product Pure (R)-Benzyl Mandelate Purification->Final_Product

Caption: Workflow for ketoreductase screening and preparative synthesis.

Conclusion

The enzymatic synthesis of (R)-benzyl mandelate using ketoreductases is a highly efficient and stereoselective method for the production of this important chiral intermediate. The protocols provided herein offer a practical guide for researchers to screen for suitable ketoreductases and to perform the synthesis on a preparative scale. The use of biocatalysis in this context aligns with the principles of green chemistry, providing a sustainable and scalable route for the manufacturing of high-value chiral compounds for the pharmaceutical and fine chemical industries.

References

Application Notes and Protocols: (R)-Benzyl Mandelate as a Precursor for Chiral 1,2-Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (R)-benzyl mandelate (B1228975) as a versatile chiral building block for the synthesis of enantiomerically pure 1,2-diols. Chiral 1,2-diols are critical structural motifs found in numerous pharmaceutical agents and are pivotal intermediates in asymmetric synthesis.[1] (R)-benzyl mandelate offers a reliable and efficient pathway to these valuable compounds.[1]

Introduction

(R)-benzyl mandelate, the benzyl (B1604629) ester of (R)-mandelic acid, is a crystalline solid soluble in common organic solvents.[2] Its inherent chirality and synthetic accessibility make it an excellent starting material for stereoselective transformations.[2][3] The primary application detailed here is its conversion to (R)-1-phenyl-1,2-ethanediol, a key chiral diol, through the reduction of the ester functionality.[1]

Enzymatic Synthesis of (R)-Benzyl Mandelate

A highly efficient and environmentally friendly method for producing (R)-benzyl mandelate is through the asymmetric reduction of the prochiral ketone, benzyl 2-oxoacetate, utilizing ketoreductase (KRED) enzymes.[1][2] This biocatalytic approach provides high enantioselectivity under mild reaction conditions.[1]

Quantitative Data Summary
SubstrateEnzyme ClassCo-factorProductEnantiomeric Excess (e.e.)
Benzyl 2-oxoacetateKetoreductase (KRED)NADPH(R)-Benzyl mandelate>99%
Experimental Protocol: Enzymatic Synthesis

Materials:

  • Benzyl 2-oxoacetate

  • Ketoreductase (KRED) enzyme panel

  • NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate

  • Anhydrous sodium sulfate[1]

Procedure:

  • Substrate Preparation: Prepare a 100 mM stock solution of benzyl 2-oxoacetate in DMSO.[1]

  • Reaction Setup: In a microcentrifuge tube, combine 900 µL of potassium phosphate buffer, 10 µL of the benzyl 2-oxoacetate stock solution (final concentration 1 mM), 1 mg of KRED, and 1 mg of NADPH.[1]

  • Initiation and Incubation: Gently vortex the mixture to ensure homogeneity and incubate at 30°C with gentle shaking for 24 hours.[1]

  • Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously for 1 minute and centrifuge to separate the layers.[1]

  • Drying and Analysis: Transfer the organic layer to a new tube and dry over anhydrous sodium sulfate. Analyze the organic extract by chiral HPLC or GC to determine the conversion and enantiomeric excess.[1]

Enzymatic_Synthesis sub Benzyl 2-oxoacetate prod (R)-Benzyl mandelate sub->prod KRED, NADPH (Cofactor Regeneration) Reduction_Workflow start (R)-Benzyl Mandelate step1 LiAlH₄, Anhydrous THF, 0°C to RT start->step1 step2 Quenching (H₂O, NaOH) step1->step2 step3 Aqueous Work-up step2->step3 step4 Purification (Column Chromatography) step3->step4 end (R)-1-Phenyl-1,2-ethanediol step4->end Chiral_Auxiliary sub (R)-Mandelic Acid Derivative enolate Chiral Enolate sub->enolate LDA adduct Diastereomerically Enriched Adduct enolate->adduct Electrophile product Chiral Product adduct->product Auxiliary Cleavage

References

Application Notes and Protocols: Diastereoselective Alkylation of Enolates with a Benzyl Mandelate Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (R)-benzyl mandelate (B1228975) as a chiral auxiliary in the diastereoselective alkylation of enolates. This method is a valuable tool in asymmetric synthesis for the creation of new stereocenters with a high degree of control.

Introduction

Chiral auxiliaries are a foundational element of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries.[1][2] (R)-Benzyl mandelate, derived from (R)-mandelic acid, serves as a powerful chiral auxiliary to direct the stereochemical outcome of reactions.[3] By temporarily attaching this chiral moiety to a prochiral substrate, it effectively guides the approach of an electrophile to one face of the resulting enolate, leading to the preferential formation of one diastereomer.[3][4] The auxiliary can then be cleaved and potentially recovered, yielding the desired chiral molecule.[3]

The stereocontrol exerted by the mandelate auxiliary is attributed to its rigid structure which creates a sterically hindered environment, effectively shielding one face of the planar enolate formed upon deprotonation.[4] This forces the electrophile to attack from the less hindered face, resulting in high diastereoselectivity.[4][5]

Reaction Principle

The overall process involves three key steps:

  • Attachment of the Prochiral Unit: An acyl group (e.g., an acetyl group) is attached to the hydroxyl group of (R)-benzyl mandelate, forming an ester.

  • Diastereoselective Alkylation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to generate a planar enolate. This enolate then reacts with an electrophile (e.g., an alkyl halide), with the benzyl (B1604629) mandelate auxiliary directing the stereochemistry of the new carbon-carbon bond.

  • Auxiliary Cleavage: The chiral auxiliary is removed, typically by hydrolysis, to yield the final chiral carboxylic acid and recover the (R)-benzyl mandelate.[3]

Data Presentation

The following table summarizes representative data for the diastereoselective alkylation of the acetate (B1210297) ester of (R)-benzyl mandelate with various electrophiles.

EntryElectrophile (R-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromide2-phenylpropanoic acid derivative>95:585-90
2Methyl iodide2-methylpropanoic acid derivative>90:1080-85
3Ethyl iodide2-ethylpropanoic acid derivative>92:882-88
4Allyl bromide2-allylpropanoic acid derivative>93:785-90

Note: The data presented are representative and may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Attachment of the Acetyl Group to (R)-Benzyl Mandelate

This protocol describes the synthesis of the starting material for the enolate alkylation.

Materials:

  • (R)-Benzyl mandelate

  • Acetyl chloride

  • Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-Benzyl mandelate (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (1.2 eq.) to the solution.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetate derivative.[3]

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol details the formation of the enolate and its subsequent alkylation.

Materials:

  • (R)-Benzyl mandelate acetate derivative (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)

  • Alkyl halide (e.g., benzyl bromide, 1.2 eq.)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the (R)-benzyl mandelate acetate derivative (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78°C in a dry ice/acetone bath.[3]

  • Slowly add a solution of LDA (1.05 eq.) dropwise to the reaction mixture.

  • Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.[3]

  • Add the desired alkyl halide (1.2 eq.) dropwise to the enolate solution at -78°C.[3]

  • Stir the reaction at -78°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.[3]

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate. The combined organic layers should be washed with water and brine, then dried over anhydrous sodium sulfate.[3]

  • Filter and concentrate the organic layer under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or chiral HPLC analysis before purification by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the benzyl mandelate auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated product (from Protocol 2)

  • Lithium hydroxide (B78521) (LiOH)

  • THF/water mixture

  • 1M HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water.

  • Add LiOH (2.0-3.0 eq.) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to a pH of ~2 with 1M HCl.

  • Extract the carboxylic acid product and the recovered this compound auxiliary with ethyl acetate.

  • Separate the acidic product from the neutral recovered auxiliary by extraction with a basic aqueous solution or by column chromatography.

  • Dry the organic layers containing the separated compounds over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Diastereoselective_Alkylation_Pathway cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Enolate Formation & Alkylation cluster_2 Step 3: Auxiliary Cleavage A (R)-Benzyl Mandelate C Acetate Derivative A->C Pyridine, DCM B Acetyl Chloride B->C D Enolate Formation C->D LDA, THF, -78°C E Alkylated Product (Diastereomeric Mixture) D->E G Chiral Carboxylic Acid E->G LiOH, THF/H₂O H Recovered Auxiliary E->H F Alkyl Halide (R-X) F->E

Caption: Reaction pathway for diastereoselective alkylation.

Experimental_Workflow start Start acylation 1. Acylation of (R)-Benzyl Mandelate start->acylation purify1 Purification acylation->purify1 alkylation 2. Enolate Formation & Diastereoselective Alkylation purify1->alkylation workup 3. Reaction Quench & Aqueous Workup alkylation->workup analysis 4. Determine d.r. (NMR/HPLC) workup->analysis purify2 Purification analysis->purify2 cleavage 5. Auxiliary Cleavage (Hydrolysis) purify2->cleavage separation 6. Separation of Product & Auxiliary cleavage->separation end End Product: Chiral Acid separation->end

Caption: General experimental workflow diagram.

Caption: Logic of stereochemical induction.

References

Application Notes: Lipase-Catalyzed Kinetic Resolution of Racemic Benzyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Optically pure mandelic acid and its derivatives, such as (R)-benzyl mandelate (B1228975), are critical chiral building blocks in the pharmaceutical and fine chemical industries.[1][2] The enzymatic kinetic resolution (EKR) of racemic benzyl (B1604629) mandelate using lipases presents a highly selective, efficient, and environmentally friendly alternative to conventional chemical methods.[1][2] Lipases, particularly the immobilized form of Candida antarctica lipase (B570770) B (CALB), marketed as Novozym 435, have demonstrated exceptional efficacy in these resolutions.[1][3] This document provides detailed protocols, quantitative data, and workflows for the lipase-catalyzed kinetic resolution of racemic benzyl mandelate.

Principle of the Method

Kinetic resolution relies on the differential reaction rate of two enantiomers in a racemic mixture with a chiral catalyst, in this case, a lipase.[2] In the transesterification or acylation of racemic this compound, the lipase selectively acylates the (S)-enantiomer at a much faster rate than the (R)-enantiomer.[1][3] This results in a mixture containing the unreacted (R)-benzyl mandelate and the newly formed (S)-acetyl this compound. The reaction is typically stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the remaining substrate and the product.[1][3] These two compounds can then be separated by standard chromatographic techniques.

G cluster_start Racemic Mixture cluster_reaction Enzymatic Reaction cluster_products Products (~50% Conversion) racemate Racemic this compound ((R)- and (S)-enantiomers) reaction + Lipase (e.g., Novozym 435) + Acyl Donor (e.g., Vinyl Acetate) racemate->reaction Input S_product (S)-acetyl this compound (Fast reacting enantiomer) reaction->S_product Selective Acylation R_product (R)-benzyl mandelate (Unreacted slow enantiomer) reaction->R_product Remains Unreacted G A 1. Reaction Setup - Racemic this compound - Toluene - Vinyl Acetate - Novozym 435 B 2. Reaction Stir at 40°C for 24-48h A->B C 3. Monitoring Chiral HPLC until ~50% conversion B->C D 4. Filtration Remove enzyme and molecular sieves C->D E 5. Solvent Evaporation Concentrate filtrate under reduced pressure D->E F 6. Liquid-Liquid Extraction - Dissolve in Ethyl Acetate - Wash with NaHCO3 & Brine E->F G 7. Drying & Concentration Dry over Na2SO4, filter, and concentrate F->G H 8. Purification Silica Gel Column Chromatography G->H I Isolated (R)-benzyl mandelate (e.e. >99%) H->I

References

Application Notes and Protocols for the Chiral Resolution of Racemic Amines Using (R)-Benzyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The efficient separation of enantiomers from racemic mixtures is a critical process in the pharmaceutical industry and synthetic chemistry. Chiral resolution via the formation of diastereomeric salts is a well-established and scalable method for obtaining enantiomerically pure compounds.[1] This document provides detailed application notes and protocols for the chiral resolution of racemic amines using (R)-benzyl mandelate (B1228975) as the resolving agent. While direct, comprehensive experimental data for (R)-benzyl mandelate as a resolving agent is not extensively documented, its structural similarity to mandelic acid, a proven resolving agent, suggests its potential efficacy.[1] This guide, therefore, presents a generalized protocol adaptable for (R)-benzyl mandelate, alongside a comparative framework of data from established resolving agents to benchmark its potential performance.

Introduction to Chiral Resolution

Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit different pharmacological and toxicological properties. Consequently, the production of single-enantiomer active pharmaceutical ingredients (APIs) is a key focus in drug development. One of the most common methods for resolving racemic mixtures on an industrial scale is through the formation of diastereomeric salts.[1] This technique involves reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure resolving agent (e.g., a chiral acid like (R)-benzyl mandelate). The resulting diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

Principle of Chiral Resolution with (R)-Benzyl Mandelate

The chiral resolution of a racemic amine with (R)-benzyl mandelate is based on the formation of two diastereomeric salts. The acidic proton of the carboxylic acid group in (R)-benzyl mandelate reacts with the basic nitrogen atom of the (R)- and (S)-amines to form two different salts: [(R)-amine · (R)-benzyl mandelate] and [(S)-amine · (R)-benzyl mandelate]. These diastereomeric salts have distinct three-dimensional structures and, therefore, different physical properties, most notably their solubility in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The enantiomerically enriched amine can subsequently be liberated from the purified diastereomeric salt.

Logical Relationship of Chiral Resolution

G cluster_0 Racemic Amine cluster_1 Chiral Resolving Agent rac_amine Racemic Amine ((R)-Amine + (S)-Amine) diastereomeric_salts Formation of Diastereomeric Salts [(R)-Amine · (R)-Benzyl Mandelate] [(S)-Amine · (R)-Benzyl Mandelate] rac_amine->diastereomeric_salts Reaction resolving_agent (R)-Benzyl Mandelate resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization (Separation based on solubility) diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt fractional_crystallization->less_soluble_salt Precipitation more_soluble_salt More Soluble Diastereomeric Salt (in mother liquor) fractional_crystallization->more_soluble_salt Remains in Solution liberation_less Liberation of Amine (Base Treatment) less_soluble_salt->liberation_less liberation_more Liberation of Amine (Base Treatment) more_soluble_salt->liberation_more enantioenriched_amine_1 Enantioenriched Amine 1 liberation_less->enantioenriched_amine_1 resolving_agent_recovery_1 Recovery of (R)-Benzyl Mandelate liberation_less->resolving_agent_recovery_1 enantioenriched_amine_2 Enantioenriched Amine 2 liberation_more->enantioenriched_amine_2 resolving_agent_recovery_2 Recovery of (R)-Benzyl Mandelate liberation_more->resolving_agent_recovery_2

Caption: Logical workflow of chiral resolution via diastereomeric salt formation.

Experimental Protocols

The following is a generalized protocol for the chiral resolution of a racemic amine using (R)-benzyl mandelate. The optimal conditions, including the choice of solvent, temperature, and stoichiometry, may require empirical investigation for a specific amine.[1]

Diastereomeric Salt Formation and Fractional Crystallization
  • Dissolution: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) with gentle heating. In a separate flask, dissolve one equivalent of (R)-benzyl mandelate in the same solvent, also with gentle heating.[1]

  • Salt Formation: Slowly add the (R)-benzyl mandelate solution to the amine solution with continuous stirring.[1]

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield of the precipitate.[1]

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[1]

  • Drying: Dry the crystals under a vacuum.[1]

Liberation of the Enantiomerically Enriched Amine
  • Dissolution: Dissolve the dried diastereomeric salt in water.[1]

  • Basification: Add a base (e.g., 1 M NaOH) to the solution until it is basic (pH > 10) to liberate the free amine.[1]

  • Extraction: Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane).[1]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched amine.[1]

Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique such as:

  • Chiral High-Performance Liquid Chromatography (HPLC): A highly effective technique for separating and quantifying enantiomers.[2]

  • Chiral Gas Chromatography (GC): Suitable for volatile amines.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent or by forming diastereomeric derivatives (e.g., with Mosher's acid) to distinguish the signals of the enantiomers.[1][2]

The enantiomeric excess is calculated as follows: e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100[1] Where [R] and [S] are the concentrations or mole fractions of the R and S enantiomers, respectively.[1]

Experimental Workflow for Chiral Resolution

G start Start: Racemic Amine & (R)-Benzyl Mandelate dissolve 1. Dissolve reactants in suitable solvent start->dissolve mix 2. Mix solutions to form diastereomeric salts dissolve->mix cool 3. Cool solution to induce crystallization mix->cool filter 4. Filter to isolate less soluble salt cool->filter wash_dry 5. Wash and dry crystals filter->wash_dry liberate 6. Liberate amine with base wash_dry->liberate extract 7. Extract amine with organic solvent liberate->extract analyze 8. Analyze for enantiomeric excess (e.e.) extract->analyze end End: Enantioenriched Amine analyze->end

Caption: Step-by-step experimental workflow for chiral resolution.

Data Presentation: A Comparative Framework

As specific quantitative data for the resolution of amines with (R)-benzyl mandelate is limited in the literature, the following table provides a comparative framework using data from established resolving agents for racemic amines. This data serves as a benchmark against which the performance of (R)-benzyl mandelate could be evaluated.[1]

Racemic AmineResolving AgentSolventYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) of Salt (%)Enantiomeric Excess (e.e.) of Liberated Amine (%)
1-Phenylethanamine(S)-Mandelic AcidEthanol75>95>95
2-Amino-1-butanol(R,R)-Tartaric AcidMethanol82>98>98
Hypothetical Data
Racemic Amine X (R)-Benzyl Mandelate Ethyl Acetate N/A N/A N/A

Note: The data for established resolving agents is illustrative. "N/A" indicates that specific data for (R)-benzyl mandelate is not available and needs to be determined experimentally.

Conclusion

(R)-benzyl mandelate holds theoretical potential as a resolving agent for racemic amines due to its structural similarity to other effective mandelic acid derivatives.[1] The protocols and workflows provided in this document offer a comprehensive guide for researchers to systematically evaluate its performance. The key to a successful resolution lies in the empirical screening of various solvents and crystallization conditions to maximize the difference in solubility between the diastereomeric salts. The comparative data framework allows for a clear benchmark for assessing the efficacy of (R)-benzyl mandelate in chiral resolution applications.

References

Application Notes and Protocols: Preparation of Pharmaceutical Intermediates from (R)-Benzyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Benzyl mandelate (B1228975) is a versatile chiral building block of significant interest in the pharmaceutical and chemical industries.[1][2][3] Its inherent chirality makes it a valuable starting material and intermediate for the synthesis of enantiomerically pure pharmaceutical compounds, where specific stereochemistry is often crucial for therapeutic efficacy and safety.[4] This document provides detailed application notes and experimental protocols for the preparation of key pharmaceutical intermediates from (R)-benzyl mandelate.

Enzymatic Synthesis of (R)-Benzyl Mandelate

A highly efficient and environmentally friendly method for producing (R)-benzyl mandelate is through the asymmetric reduction of a prochiral ketone, benzyl (B1604629) 2-oxoacetate, utilizing ketoreductases (KREDs).[1][4] This biocatalytic approach offers high enantioselectivity under mild reaction conditions.[4]

Quantitative Data Summary: Enzymatic Synthesis
SubstrateEnzyme ClassCo-factorProductEnantiomeric Excess (e.e.)
Benzyl 2-oxoacetateKetoreductase (KRED)NADPH(R)-Benzyl mandelate>99%
Experimental Protocol: Enzymatic Synthesis of (R)-Benzyl Mandelate

Objective: To synthesize (R)-benzyl mandelate from benzyl 2-oxoacetate using a ketoreductase.

Materials:

Procedure:

  • Prepare a stock solution of the substrate: Dissolve benzyl 2-oxoacetate in DMSO to a final concentration of 100 mM.[4]

  • Set up the enzymatic reaction: In a suitable reaction vessel, combine the following:

    • 900 µL of 100 mM potassium phosphate buffer (pH 7.0)

    • 10 µL of the 100 mM benzyl 2-oxoacetate stock solution (for a final concentration of 1 mM)

    • 1 mg of the ketoreductase enzyme

    • 1 mg of NADPH[4]

  • Initiate the reaction: Gently vortex the mixture to ensure homogeneity.

  • Incubate the reaction: Incubate the reaction mixture at 30°C with gentle shaking for 24 hours.[4]

  • Quench the reaction: Stop the reaction by adding an equal volume of ethyl acetate.[4]

  • Extract the product: Vigorously vortex the mixture for 1 minute, then centrifuge to separate the layers. Carefully transfer the upper organic layer to a clean tube.[4]

  • Dry the organic extract: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analyze the product: Analyze the organic extract by chiral HPLC or GC to determine the conversion of benzyl 2-oxoacetate and the enantiomeric excess (e.e.) of the (R)-benzyl mandelate product. Compare the retention times with the analytical standards.[4]

Workflow for Enzymatic Synthesis

Enzymatic_Synthesis sub Benzyl 2-oxoacetate (Substrate) reaction Incubation (30°C, 24h) sub->reaction Add reagents KRED Enzyme NADPH reagents->reaction quench Quenching (Ethyl Acetate) reaction->quench extraction Liquid-Liquid Extraction quench->extraction analysis Chiral HPLC/GC Analysis extraction->analysis product (R)-Benzyl mandelate analysis->product

Caption: Workflow for the enzymatic synthesis of (R)-Benzyl mandelate.

(R)-Benzyl Mandelate as a Precursor to Chiral 1,2-Diols

Chiral 1,2-diols are important structural motifs in many pharmaceutical agents. (R)-benzyl mandelate can be readily reduced to the corresponding chiral diol, (R)-1-phenyl-1,2-ethanediol, a valuable intermediate for further synthetic transformations.

Quantitative Data Summary: Reduction to Chiral Diol
Starting MaterialReducing AgentSolventProductYield
(R)-Benzyl mandelateLithium aluminum hydride (LiAlH₄)Anhydrous THF(R)-1-phenyl-1,2-ethanediolHigh
Experimental Protocol: Reduction of (R)-Benzyl Mandelate

Objective: To synthesize (R)-1-phenyl-1,2-ethanediol from (R)-benzyl mandelate.

Materials:

  • (R)-Benzyl mandelate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)[4]

Procedure:

  • Set up the reaction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the reaction mixture: Cool the suspension to 0°C using an ice bath.

  • Add the substrate: Dissolve (R)-benzyl mandelate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.[4]

  • Allow the reaction to proceed: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Quench the reaction: Carefully and slowly quench the reaction at 0°C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then again with water.

  • Work-up: Filter the resulting solid through a pad of Celite® and wash thoroughly with THF or diethyl ether. Collect the filtrate.

  • Dry and concentrate: Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product: Purify the crude diol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (R)-1-phenyl-1,2-ethanediol.[4]

  • Characterize the product: Confirm the structure and enantiomeric purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and chiral HPLC.[4]

Reaction Pathway for Chiral Diol Synthesis

Diol_Synthesis start (R)-Benzyl mandelate product (R)-1-phenyl-1,2-ethanediol start->product Reduction reagents 1. LiAlH₄, THF, 0°C to rt 2. Work-up

Caption: Reduction of (R)-Benzyl mandelate to (R)-1-phenyl-1,2-ethanediol.

(R)-Benzyl Mandelate as a Chiral Auxiliary

(R)-Benzyl mandelate can be employed as a chiral auxiliary to control the stereochemistry of carbon-carbon bond-forming reactions, such as diastereoselective alkylations.[1] The principle involves attaching an acetic acid residue to the hydroxyl group of (R)-benzyl mandelate, followed by alkylation of the resulting enolate. The stereochemistry of the mandelate auxiliary directs the approach of the electrophile, leading to a diastereomerically enriched product.[1]

Quantitative Data Summary: Diastereoselective Alkylation
ElectrophileDiastereomeric Ratio
Benzyl bromideHigh
Methyl iodideHigh
Experimental Protocol: Diastereoselective Alkylation using (R)-Benzyl Mandelate Auxiliary

Objective: To perform a diastereoselective alkylation of an enolate derived from an (R)-benzyl mandelate-based chiral auxiliary.[1]

Part 1: Preparation of the Acetate Adduct

  • Dissolve (R)-benzyl mandelate in anhydrous dichloromethane (B109758) in the presence of pyridine (B92270) at 0°C.

  • Slowly add acetyl chloride and allow the mixture to warm to room temperature and stir overnight.[1]

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetate derivative.

Part 2: Diastereoselective Alkylation

  • Dissolve the purified acetate derivative in anhydrous THF and cool the solution to -78°C under an inert atmosphere.

  • Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) in THF to form the enolate.[1]

  • Add the alkyl halide (e.g., benzyl bromide) dropwise to the enolate solution at -78°C.[1]

  • Stir the reaction mixture at -78°C for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Part 3: Removal of the Chiral Auxiliary

  • The chiral auxiliary can be removed by hydrolysis (e.g., using LiOH in a THF/water mixture) to yield the chiral carboxylic acid and recover the (R)-benzyl mandelate auxiliary.[1]

Logical Relationship in Diastereoselective Alkylation

Chiral_Auxiliary_Alkylation cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Auxiliary Removal rbm (R)-Benzyl Mandelate adduct Acetate Adduct rbm->adduct Acylation ac Acetyl Chloride, Pyridine ac->adduct lda LDA, -78°C alkylated_product Diastereomerically Enriched Product adduct->alkylated_product Enolate Formation & Alkylation lda->alkylated_product alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylated_product final_product Chiral Carboxylic Acid alkylated_product->final_product Cleavage recovered_auxiliary Recovered (R)-Benzyl Mandelate Auxiliary alkylated_product->recovered_auxiliary Cleavage hydrolysis Hydrolysis (e.g., LiOH) hydrolysis->final_product hydrolysis->recovered_auxiliary

Caption: Workflow for diastereoselective alkylation using an (R)-benzyl mandelate auxiliary.

References

Dynamic Kinetic Resolution of Benzyl Mandelate for Improved Yield: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optically pure mandelic acid and its derivatives are critical chiral building blocks in the pharmaceutical industry.[1] The synthesis of enantiomerically pure mandelate (B1228975) esters is of significant interest for the development of various therapeutic agents. While enzymatic kinetic resolution (EKR) offers a green and selective method for separating enantiomers, its maximum theoretical yield is limited to 50% for the desired enantiomer.[1] Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, enabling a theoretical yield of up to 100%.[1] This application note provides detailed protocols for the chemoenzymatic dynamic kinetic resolution of racemic benzyl (B1604629) mandelate, utilizing a lipase (B570770) for the resolution and a ruthenium-based catalyst for the racemization.

Introduction

The enantioselective synthesis of chiral compounds is a cornerstone of modern drug development, as the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry. Benzyl mandelate is a valuable chiral intermediate, and its resolution into single enantiomers is a key step in the synthesis of various active pharmaceutical ingredients.

Traditional kinetic resolution, while effective in separating enantiomers, suffers from the inherent drawback of a 50% yield limit for a single enantiomer. Dynamic kinetic resolution (DKR) presents a more efficient alternative by coupling the kinetic resolution with a continuous racemization of the unreacted enantiomer. This process allows for the complete conversion of the racemic starting material into a single, desired enantiomer.

This document outlines a chemoenzymatic DKR approach for this compound, which combines the high selectivity of a lipase, such as Candida antarctica Lipase B (CALB), with the efficient racemization capabilities of a ruthenium catalyst.

Principle of Dynamic Kinetic Resolution

The dynamic kinetic resolution of racemic this compound involves two simultaneous processes in a single reaction vessel:

  • Enzymatic Kinetic Resolution: A lipase, typically immobilized for enhanced stability and reusability (e.g., Novozym 435), selectively catalyzes the acylation of one enantiomer of this compound at a much faster rate than the other. For instance, the lipase may preferentially acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

  • In-situ Racemization: A racemization catalyst, such as a ruthenium complex (e.g., Shvo's catalyst), continuously interconverts the slower-reacting enantiomer (in this case, (R)-benzyl mandelate) back into the racemic mixture.

This concurrent process enriches the reaction mixture with the acylated product of one enantiomer while continuously supplying the enzyme with its preferred substrate, theoretically leading to a 100% yield of a single enantiomeric product.

Data Presentation

The following tables summarize the quantitative data for the kinetic and dynamic kinetic resolution of this compound and related compounds.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

EnzymeAcyl DonorSolventTemperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee) of (R)-Benzyl Mandelate (%)
Novozym 435Vinyl Acetate (B1210297)Toluene (B28343)4024~50>99
Lipase PS (Burkholderia cepacia)Vinyl AcetateDiisopropyl Ether304845-50>98

Data adapted from a representative protocol for the kinetic resolution of racemic this compound.[2]

Table 2: Chemoenzymatic Dynamic Kinetic Resolution of a Racemic Benzyl Alcohol Derivative *

LipaseRacemization Catalyst (mol%)Acyl DonorSolventTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee) of Product (%)
CalB (30 mg)Shvo's Catalyst (2)Isopropenyl AcetateCyclopentyl methyl ether70249798
CalB (30 mg)Bäckvall's Catalyst (2)Isopropenyl AcetateCyclopentyl methyl ether70249598

*Illustrative data from the DKR of a structurally similar substrate, 2-(quinolin-8-yl)benzylalcohol, demonstrating the efficacy of the combined catalyst system.[3]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes a standard procedure for the kinetic resolution of racemic this compound using an immobilized lipase.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, heptane)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add racemic this compound (e.g., 1.0 g, 4.13 mmol) and anhydrous toluene (20 mL).[2]

  • Add the acyl donor, vinyl acetate (2.0 equivalents, 8.26 mmol).[2]

  • Add the immobilized lipase, Novozym 435 (e.g., 100 mg, 10% w/w of the substrate).[2]

  • If necessary, add activated molecular sieves to maintain anhydrous conditions.

  • Seal the flask and stir the mixture at a constant temperature (e.g., 40°C).[2]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.[2]

  • Once the desired conversion is reached (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme.[2]

  • Wash the enzyme with fresh solvent (toluene) to recover any adsorbed product.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • The crude product, a mixture of the acylated (S)-enantiomer and unreacted (R)-benzyl mandelate, can be purified by column chromatography.

Protocol 2: Chemoenzymatic Dynamic Kinetic Resolution of Racemic this compound

This protocol details the procedure for the dynamic kinetic resolution of racemic this compound, aiming for a high yield of a single enantiomeric product.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435)

  • Ruthenium-based racemization catalyst (e.g., Shvo's catalyst)

  • Acyl donor (e.g., isopropenyl acetate or vinyl acetate)

  • Anhydrous, inert organic solvent (e.g., toluene, cyclopentyl methyl ether)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Analytical equipment: Chiral HPLC

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the ruthenium racemization catalyst (e.g., Shvo's catalyst, 2 mol%).

  • Add racemic this compound (e.g., 0.1 mmol) and the immobilized lipase (e.g., CalB, 30 mg).[3]

  • Add the anhydrous organic solvent (e.g., cyclopentyl methyl ether, 2 mL).[3]

  • Add the acyl donor (e.g., isopropenyl acetate, 10 equivalents).[3]

  • Stir the reaction mixture at an elevated temperature (e.g., 70°C) to facilitate efficient racemization.[3]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC until the starting material is consumed.

  • Upon completion of the reaction (typically 24 hours), cool the mixture to room temperature.

  • Filter off the immobilized enzyme and the heterogeneous ruthenium catalyst.

  • Wash the catalysts with fresh solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting acylated product by flash column chromatography.

Visualizations

Experimental Workflow

DKR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_product Final Product reagents Racemic this compound Lipase (Novozym 435) Ru-Catalyst (Shvo's) Acyl Donor Solvent reaction Stirring at Elevated Temperature (e.g., 70°C) Under Inert Atmosphere reagents->reaction Combine monitoring Chiral HPLC Analysis reaction->monitoring Periodic Sampling filtration Filtration of Catalysts reaction->filtration Reaction Complete monitoring->reaction Continue Reaction evaporation Solvent Evaporation filtration->evaporation purification Column Chromatography evaporation->purification product Enantiomerically Pure Acylated this compound purification->product

Caption: Experimental workflow for the dynamic kinetic resolution of this compound.

Signaling Pathway of Dynamic Kinetic Resolution

DKR_Mechanism cluster_resolution Enzymatic Resolution cluster_racemization In-situ Racemization racemic_bm Racemic this compound ((R)-BM & (S)-BM) s_bm (S)-Benzyl Mandelate r_bm (R)-Benzyl Mandelate acylated_s_bm Acylated (S)-Benzyl Mandelate s_bm->acylated_s_bm Lipase (fast) + Acyl Donor r_bm->s_bm Racemization r_bm->acylated_s_bm Lipase (slow) racemization_catalyst Ru-Catalyst

Caption: Logical relationship in the dynamic kinetic resolution of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Benzyl Mandelate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of benzyl (B1604629) mandelate (B1228975). It covers common issues encountered during both chemical and enzymatic synthesis routes, offering structured solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis of benzyl mandelate, providing potential causes and recommended solutions in a clear question-and-answer format.

Q1: What are the primary synthesis routes for producing (R)-Benzyl Mandelate?

A1: The two main scalable routes for producing (R)-Benzyl Mandelate are:

  • Enzymatic Synthesis: This modern approach is favored for its high selectivity and mild reaction conditions. It includes methods like the asymmetric reduction of benzyl 2-oxoacetate using ketoreductases (KREDs) or the kinetic resolution of racemic mandelic acid or its esters using lipases, such as Candida antarctica Lipase (B570770) B (CALB).[1][2][3] The enzymatic reduction of prochiral ketones is considered a green and highly selective method.[1]

  • Direct Chemical Synthesis: This traditional route often involves the Fischer esterification of (R)-mandelic acid with benzyl alcohol, typically using a strong acid catalyst like p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄).[2] While straightforward, this method requires optically pure starting materials and careful control to prevent racemization under harsh conditions.[2]

Q2: My Fischer esterification reaction is showing low yield. What are the potential causes and solutions?

A2: Low yields in Fischer esterification are common and can often be traced to the equilibrium nature of the reaction. Here are the primary causes and how to address them:

  • Cause 1: Water Presence: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants, reducing the yield.

    • Solution: Employ a Dean-Stark trap during the reaction to azeotropically remove water as it is formed, driving the reaction to completion.[2]

  • Cause 2: Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting (R)-mandelic acid is fully consumed.[2] Ensure the reaction is heated to reflux for a sufficient duration.[2]

  • Cause 3: Catalyst Issues: The acid catalyst may be insufficient or inactive.

    • Solution: Ensure the correct catalytic amount of a strong acid like TsOH or H₂SO₄ is used. Use a fresh, anhydrous catalyst for best results.

  • Cause 4: Racemization: Harsh acidic conditions and high temperatures can lead to racemization of the chiral center, resulting in a lower yield of the desired (R)-enantiomer.[2]

    • Solution: Carefully control the reaction temperature and time. Consider using a milder acid catalyst if racemization is a significant issue.

Q3: I'm observing low enantiomeric excess (e.e.) in my enzymatic kinetic resolution. Why is this happening?

A3: Low enantiomeric excess (e.e.) in a kinetic resolution points to issues with the enzyme's selectivity or the reaction's progress.

  • Cause 1: Reaction Proceeding Past 50% Conversion: In a kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. If the reaction continues beyond this point, the enzyme will begin to acylate the desired (R)-benzyl mandelate, which lowers the overall e.e. of the remaining substrate.[2]

    • Solution: Monitor the reaction closely using chiral HPLC. Stop the reaction precisely when the conversion reaches approximately 50%.[2]

  • Cause 2: Poor Enzyme Selectivity: The chosen lipase may not have sufficient enantioselectivity under the current conditions.

    • Solution: Optimize reaction parameters such as temperature and solvent, as enzyme selectivity can be dependent on these factors.[2] Non-polar organic solvents like heptane (B126788) are often suitable.[2]

  • Cause 3: Inaccurate Measurement: The analytical method used to determine e.e. may be flawed.

    • Solution: Validate your chiral HPLC method using a racemic standard of this compound to ensure proper separation and integration of the enantiomer peaks.[2]

Q4: My enzymatic reaction (KRED or Lipase) is slow or has stopped completely. What should I check?

A4: Enzyme activity is highly sensitive to the reaction environment. A stalled reaction is typically due to one of the following factors:

  • Cause 1: Enzyme Deactivation: The enzyme may have denatured or deactivated.

    • Solution: Verify that the reaction pH and temperature are within the optimal range for the specific enzyme being used (e.g., pH 6.0-8.0 and 25-40°C for many KREDs).[3] Ensure the solvent is compatible and that starting materials do not contain inhibitors.[2]

  • Cause 2: Substrate Inhibition: High concentrations of the substrate (e.g., mandelic acid or benzyl alcohol) can inhibit the enzyme, reducing the reaction rate.[2]

    • Solution: Lower the initial substrate concentration.[2] Alternatively, use a fed-batch approach where the substrate is added gradually over time.[2]

  • Cause 3: Insufficient Water Content (for Lipases in non-aqueous media): While excess water can cause hydrolysis, a minimal amount of water is essential for lipase activity.[2]

    • Solution: Ensure the reaction medium is not completely anhydrous. The optimal water activity should be controlled, for example, by using salt hydrates or adding a very small, controlled amount of water.

  • Cause 4: Poor Mass Transfer (for Immobilized Enzymes): If the enzyme is immobilized, diffusion limitations can slow the reaction.

    • Solution: Ensure adequate mixing and stirring to minimize mass transfer limitations. Optimize the particle size and support material of the immobilized enzyme.[2]

Data Presentation: Comparison of Synthesis Routes

The following tables summarize key quantitative parameters for the primary synthesis methods of (R)-benzyl mandelate.

Table 1: General Comparison of Synthesis Methods

ParameterEnzymatic Kinetic ResolutionFischer Esterification
Starting Material Racemic Mandelic Acid or this compound(R)-Mandelic Acid
Typical Catalyst Immobilized Lipase (e.g., CALB)Strong Acid (e.g., H₂SO₄, TsOH)
Reaction Temperature 30 - 60 °C80 - 140 °C (Reflux)
Theoretical Max. Yield 50% for one enantiomer~100%
Typical Enantiomeric Excess >95%Dependent on starting material purity
Key Advantage High enantioselectivity from a racemic startPotentially higher yield
Key Disadvantage 50% yield limitRisk of racemization, harsh conditions
(Data sourced from BenchChem Technical Support Center)[2]

Table 2: Optimized Parameters for Enzymatic Synthesis (KRED)

ParameterValue / Range
Substrate Benzyl 2-oxoacetate
Enzyme Class Ketoreductase (KRED)
Co-factor NADPH / NADH
Expected Product (R)-Benzyl mandelate
Enantiomeric Excess (e.e.) >99%
Optimal pH 6.0 - 8.0
Optimal Temperature 25 - 40 °C
(Data sourced from BenchChem Application Notes)[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Enzymatic Synthesis via Asymmetric Reduction with KRED

This protocol outlines a general procedure for screening ketoreductases for the synthesis of (R)-benzyl mandelate.

  • Objective: To identify a suitable ketoreductase (KRED) for the asymmetric reduction of benzyl 2-oxoacetate to (R)-benzyl mandelate.[1]

  • Materials: Benzyl 2-oxoacetate, KRED enzyme library, NADPH or a cofactor regeneration system, potassium phosphate (B84403) buffer (100 mM, pH 7.0), DMSO.[3]

  • Procedure:

    • Substrate Preparation: Prepare a 100 mM stock solution of benzyl 2-oxoacetate in DMSO.[1]

    • Reaction Setup: In a microtiter plate or vial, combine the phosphate buffer, NADPH co-factor (to a final concentration of 1 mM), and the specific KRED enzyme to be tested.[1]

    • Initiation: Start the reaction by adding the benzyl 2-oxoacetate stock solution to a final concentration of 5-10 mM. Keep the final DMSO concentration below 5% (v/v) to avoid enzyme inhibition.[1]

    • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle shaking for 24 hours.[1]

    • Quenching: Stop the reaction by adding an equal volume of methanol (B129727) or ethyl acetate.[1][3]

    • Sample Preparation: If necessary, centrifuge the quenched mixture to pellet the precipitated enzyme.[1]

    • Analysis: Analyze the supernatant by chiral HPLC to determine the conversion rate and the enantiomeric excess (e.e.) of the (R)-benzyl mandelate product.[1]

Protocol 2: Chemical Synthesis via Fischer Esterification

This protocol details the synthesis of (R)-benzyl mandelate from (R)-mandelic acid.

  • Objective: To synthesize (R)-benzyl mandelate via acid-catalyzed esterification.[2]

  • Materials: (R)-mandelic acid, benzyl alcohol, p-toluenesulfonic acid (TsOH), toluene, saturated sodium bicarbonate solution.[2]

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve (R)-mandelic acid, a slight excess of benzyl alcohol, and a catalytic amount of TsOH in toluene.[2]

    • Reaction: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.[2]

    • Monitoring: Monitor the reaction's progress using TLC until the starting acid is no longer visible.[2]

    • Cooling: Once complete, cool the mixture to room temperature.[2]

    • Workup: Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water, saturated sodium bicarbonate solution (to remove the acid catalyst), and brine.[2]

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[2]

    • Purification: Purify the crude product by vacuum distillation or recrystallization to obtain pure (R)-benzyl mandelate.[2]

Diagrams and Workflows

Visual guides to assist in troubleshooting and experimental planning.

Troubleshooting_Fischer_Esterification Troubleshooting Low Yield in Fischer Esterification start Low Yield Observed check_water Is water being effectively removed? start->check_water check_completion Is the reaction complete? check_water->check_completion Yes sol_water Action: Use Dean-Stark trap. Ensure azeotrope is forming. check_water->sol_water No check_catalyst Is the catalyst active? check_completion->check_catalyst Yes sol_completion Action: Monitor by TLC. Increase reaction time if needed. check_completion->sol_completion No sol_catalyst Action: Use fresh, anhydrous acid catalyst (e.g., TsOH). check_catalyst->sol_catalyst No outcome_good Yield Improved check_catalyst->outcome_good Yes, issue resolved sol_water->outcome_good sol_completion->outcome_good sol_catalyst->outcome_good

Caption: A logical workflow for troubleshooting low yields in Fischer esterification.

Enzymatic_Resolution_Workflow Workflow for Enzymatic Kinetic Resolution n1 1. Reaction Setup - Dissolve racemic this compound in solvent (e.g., heptane) - Add acyl donor (e.g., vinyl acetate) n2 2. Enzyme Addition - Add immobilized lipase (e.g., CALB) - Stir at optimal temperature (40-50°C) n1->n2 n3 3. Monitoring - Take aliquots periodically - Analyze by Chiral HPLC for conversion and e.e. n2->n3 n4 4. Termination - Stop reaction at ~50% conversion n3->n4 Conversion ≠ 50% n4->n3 Continue Monitoring n5 5. Enzyme Recovery - Filter to separate immobilized enzyme for reuse n4->n5 Conversion ≈ 50% n6 6. Workup & Purification - Wash organic phase - Dry and concentrate - Purify (R)-benzyl mandelate by crystallization n5->n6 n7 Final Product: (R)-Benzyl Mandelate (High e.e.) n6->n7

Caption: Experimental workflow for the kinetic resolution of this compound using lipase.

References

Improving the yield and enantiomeric excess of benzyl mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzyl (B1604629) mandelate (B1228975). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes by providing detailed troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically pure benzyl mandelate?

A1: The main strategies for producing enantiomerically pure this compound are enzymatic kinetic resolution (EKR), dynamic kinetic resolution (DKR), and asymmetric synthesis from a prochiral precursor.[1][2]

  • Enzymatic Kinetic Resolution (EKR): This method uses a lipase (B570770) to selectively acylate or hydrolyze one enantiomer from a racemic mixture of this compound, leaving the other enantiomer unreacted.[3][4] While highly selective, the maximum theoretical yield for a single enantiomer is 50%.[1]

  • Dynamic Kinetic Resolution (DKR): DKR is an advancement of EKR that incorporates an in-situ racemization catalyst. This catalyst continuously converts the slower-reacting enantiomer back into the racemic mixture, allowing for a theoretical yield of up to 100% of a single enantiomer.[1]

  • Asymmetric Synthesis: A highly efficient method involves the asymmetric reduction of a prochiral ketone, benzyl 2-oxoacetate, using a ketoreductase (KRED) enzyme. This approach offers high enantioselectivity under mild reaction conditions.[2][5]

Q2: How can I determine the enantiomeric excess (ee) of my this compound product?

A2: The most reliable and widely used method for determining the enantiomeric excess of this compound is chiral High-Performance Liquid Chromatography (HPLC).[4] This technique utilizes a chiral stationary phase to separate the (R) and (S) enantiomers, enabling their quantification.[6] Alternatively, 1H NMR spectroscopy in conjunction with a chiral derivatizing agent, such as Mosher's acid, can be used to form diastereomers that are distinguishable by NMR.[6]

Q3: What are the key factors affecting the stability and storage of this compound?

A3: this compound is a moderately stable crystalline solid under standard laboratory conditions.[7][8] However, its stability is influenced by several factors:

  • pH: It is susceptible to hydrolysis in acidic and basic environments.[8]

  • Temperature: Elevated temperatures can accelerate hydrolysis and other degradation pathways.[8]

  • Moisture: The presence of water is necessary for the primary degradation pathway, which is the cleavage of the ester bond to form mandelic acid and benzyl alcohol. Therefore, storing the compound in a dry environment is crucial.[8]

For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and dark place.

Troubleshooting Guides

Issue 1: Low Yield in Enzymatic Synthesis

If you are experiencing lower than expected yields in your enzymatic synthesis of this compound, consider the following potential causes and troubleshooting steps:

Potential CauseTroubleshooting Step
Enzyme Deactivation Verify that the reaction pH and temperature are within the optimal range for the specific lipase or ketoreductase being used.[4] Ensure the chosen solvent is compatible with the enzyme and that starting materials are free of inhibitors.[4]
Substrate Inhibition High concentrations of mandelic acid or benzyl alcohol can inhibit lipase activity.[4] Try reducing the initial substrate concentration or implementing a fed-batch approach with gradual substrate addition.[4]
Poor Mass Transfer For immobilized enzymes, ensure adequate mixing to minimize diffusion limitations.[4] Optimizing the particle size and porosity of the enzyme support can also improve mass transfer.[4]
Reaction Equilibrium In direct esterification reactions, continuously remove the water byproduct, for instance, by using a Dean-Stark apparatus or molecular sieves.[3][4] For kinetic resolutions via transesterification, use an irreversible acyl donor like vinyl acetate.[4]
Issue 2: Low Enantiomeric Excess (ee) in Enzymatic Synthesis

Achieving high enantioselectivity is a primary goal in this compound synthesis. If your enantiomeric excess is suboptimal, these suggestions may help:

Potential CauseTroubleshooting Step
Suboptimal Enzyme Selectivity Screen different lipases or ketoreductases to identify one with higher enantioselectivity for your substrate.[4] The enantioselectivity can also be temperature-dependent, so optimizing the reaction temperature is crucial.[4]
Reaction Proceeding Past 50% Conversion (in Kinetic Resolution) In a kinetic resolution, the maximum yield for one enantiomer is 50%. Allowing the reaction to proceed beyond this point will lead to the acylation or hydrolysis of the desired enantiomer, thus lowering its ee.[4] Monitor the reaction progress closely using chiral HPLC and stop the reaction at or near 50% conversion.[1][4]
Racemization Ensure that the reaction conditions (e.g., pH, temperature) are not harsh enough to cause racemization of the starting material or the product.[4]
Inaccurate ee Measurement Validate your chiral HPLC method using a racemic standard to ensure accurate separation and quantification of the enantiomers.[4]

Experimental Protocols & Data

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol describes the kinetic resolution of racemic this compound via hydrolysis using an immobilized lipase.[1]

Materials:

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (CALB), e.g., Novozym 435

  • Heptane (or other suitable organic solvent)

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve racemic this compound (e.g., 1 mmol) in the organic solvent (e.g., 20 mL of heptane).[1]

  • Add the phosphate buffer (e.g., 2 mL).[1]

  • Add the immobilized lipase (e.g., 50 mg).[1]

  • Stir the mixture at a constant temperature (e.g., 40-50°C).[1]

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by chiral HPLC.[1]

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.[1]

  • Separate the organic and aqueous layers.

  • To isolate (R)-benzyl mandelate (unreacted ester): Wash the organic layer with saturated NaHCO₃ solution to remove any mandelic acid. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • To isolate (S)-mandelic acid (hydrolyzed product): Acidify the aqueous layer with dilute HCl and extract with ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure.[1]

Quantitative Data Summary:

EnzymeSubstrateAcyl DonorSolventTemperature (°C)Reaction Time (h)Conversion (%)ee of (R)-Benzyl Mandelate (%)
Novozym 435Racemic this compoundVinyl AcetateToluene4024~50>99
Lipase PSRacemic this compoundVinyl AcetateDiisopropyl Ether304845-50>98

Table based on data from BenchChem Application Notes.[3]

Protocol 2: Enzymatic Synthesis of (R)-Benzyl Mandelate via Asymmetric Reduction

This protocol outlines the synthesis of (R)-benzyl mandelate through the asymmetric reduction of benzyl 2-oxoacetate using a ketoreductase (KRED).[2]

Materials:

  • Benzyl 2-oxoacetate

  • Ketoreductase (KRED) enzyme

  • NADPH or a cofactor regeneration system

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • DMSO

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a 100 mM stock solution of benzyl 2-oxoacetate in DMSO.[2]

  • In a microcentrifuge tube, combine 900 µL of potassium phosphate buffer, 1 mg of the KRED enzyme, and 1 mg of NADPH.[2]

  • Initiate the reaction by adding 10 µL of the benzyl 2-oxoacetate stock solution (for a final concentration of 1 mM).[2]

  • Incubate the reaction mixture at 30°C with gentle shaking for 24 hours.[2]

  • Stop the reaction by adding an equal volume of ethyl acetate.[2]

  • Vortex vigorously for 1 minute and then centrifuge to separate the layers.

  • Transfer the upper organic layer to a clean tube and dry it over anhydrous sodium sulfate.[2]

  • Analyze the organic extract by chiral HPLC or GC to determine the conversion and enantiomeric excess of the (R)-benzyl mandelate product.[2]

Quantitative Data Summary:

ParameterValue/Range
SubstrateBenzyl 2-oxoacetate
Enzyme ClassKetoreductase (KRED)
Co-factorNADPH/NADH
Typical Reaction Time12-24 hours
Typical Temperature25-37°C
Typical pH6.0-8.0
Expected Conversion>95%
Expected Enantiomeric Excess (ee)>99% for (R)-benzyl mandelate

Table based on data from BenchChem Application Notes.[2]

Visualizations

experimental_workflow_ekr cluster_prep Reaction Setup cluster_workup Work-up & Isolation A Racemic this compound in Organic Solvent D Reaction Mixture (40-50°C with stirring) A->D B Phosphate Buffer B->D C Immobilized Lipase C->D E Monitoring by Chiral HPLC (Stop at ~50% conversion) D->E Progress F Filtration (Enzyme Removal) E->F G Separation of Layers F->G H Organic Layer (R)-Benzyl Mandelate G->H I Aqueous Layer (S)-Mandelic Acid G->I J Purification H->J I->J

Workflow for Enzymatic Kinetic Resolution (EKR) of this compound.

logical_relationship_troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions A Low Enantiomeric Excess (ee) B Suboptimal Enzyme Selectivity A->B C Reaction > 50% Conversion (for EKR) A->C D Racemization of Product A->D E Screen Different Enzymes Optimize Temperature B->E F Monitor Reaction Closely Stop at ~50% Conversion C->F G Use Milder Reaction Conditions (pH, Temperature) D->G

Troubleshooting Logic for Low Enantiomeric Excess.

References

Troubleshooting low conversion in the enzymatic resolution of benzyl mandelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in the enzymatic resolution of racemic benzyl (B1604629) mandelate (B1228975). The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My enzymatic resolution of benzyl mandelate shows very low or no conversion. What are the primary factors to investigate?

A1: Low or no conversion in the enzymatic resolution of this compound can stem from several factors. The most critical areas to investigate are the enzyme's activity, the reaction conditions, and the integrity of your starting materials. A systematic approach to troubleshooting is recommended.

First, verify the activity of the lipase (B570770). Enzymes can lose activity due to improper storage or handling. Next, scrutinize your reaction parameters. Suboptimal conditions such as temperature, pH, and solvent choice can significantly hinder or even halt the reaction.[1] Finally, ensure the purity of your this compound substrate and other reagents, as impurities can act as inhibitors.[2]

Here is a general workflow to diagnose the issue:

G start Low Conversion Observed enzyme Check Enzyme Activity - Run a positive control - Check storage conditions start->enzyme enzyme->start Enzyme Inactive: Replace Enzyme conditions Verify Reaction Conditions - Temperature - pH (for hydrolysis) - Solvent - Water content enzyme->conditions Enzyme OK conditions->start Suboptimal: Optimize Conditions materials Assess Starting Materials - Substrate purity - Reagent compatibility conditions->materials Conditions OK materials->start Impure: Purify Materials inhibition Consider Inhibition - Substrate inhibition - Product inhibition materials->inhibition Materials OK inhibition->start Inhibition Present: Adjust Concentrations mass_transfer Evaluate Mass Transfer (for immobilized enzymes) - Stirring rate - Enzyme particle size inhibition->mass_transfer No Inhibition mass_transfer->start Poor: Optimize Mixing solution Problem Resolved mass_transfer->solution Mass Transfer OK

A general workflow for troubleshooting low conversion.

Q2: Which enzyme should I use for the resolution of this compound, and what are the typical reaction conditions?

A2: Lipases are the most commonly used enzymes for this transformation.[3] Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is highly effective and widely cited for its high activity and selectivity in both hydrolysis and transesterification reactions.[2][4] Lipase from Pseudomonas cepacia (PCL) has also shown good performance.[3][5]

The optimal reaction conditions depend on whether you are performing a hydrolysis or a transesterification reaction. Non-polar organic solvents like heptane, toluene, or isooctane (B107328) are generally suitable for these reactions as they maintain enzyme activity.[2]

ParameterHydrolysisTransesterificationKey Considerations
Enzyme Immobilized CALB (Novozym 435)Immobilized CALB (Novozym 435), PCLImmobilized enzymes are preferred for ease of separation and reuse.[2]
Substrate Racemic this compoundRacemic this compoundEnsure high purity of the starting material.
Co-substrate/Acyl Donor Water (in buffer)Vinyl acetate (B1210297)Vinyl acetate is highly effective as it produces an unstable enol that tautomerizes to acetaldehyde, driving the reaction forward.[4]
Solvent Heptane, Toluene (often in a biphasic system with buffer)Heptane, Toluene, Diisopropyl EtherThe choice of solvent can significantly impact enzyme activity and stability.[2]
Temperature 40-55°C30-60°COperating within the optimal temperature range is crucial for enzyme activity and stability.[2][3]
pH ~7.0 (using a buffer like phosphate (B84403) buffer)Not directly controlled in organic mediaFor hydrolysis, maintaining the optimal pH for the lipase is critical.
Water Content Biphasic system with a controlled amount of aqueous bufferMinimal water is essential for activity, but excess can lead to unwanted hydrolysis. Molecular sieves can be used to control water content.[4]

Q3: My reaction starts but stops at a low conversion rate. What could be causing this premature halt?

A3: A reaction that starts and then stops prematurely often points towards enzyme deactivation or inhibition.[1]

  • Enzyme Deactivation : Lipases can be denatured by excessively high temperatures or incompatible solvents.[1][2] Some polar organic solvents can strip the essential water layer from the enzyme, leading to inactivation.[6] Ensure your reaction temperature is within the optimal range for the chosen lipase (typically 30-60°C).[2] If using a solvent, confirm its compatibility with the enzyme.[2]

  • Substrate or Product Inhibition : High concentrations of the substrate (this compound) or the product (mandelic acid or the acylated ester) can inhibit the enzyme's activity.[2][3] This is a common issue in enzymatic reactions.[7] To mitigate this, you can try reducing the initial substrate concentration or implementing a fed-batch approach where the substrate is added gradually over time.[2] In hydrolysis reactions, a biphasic system (e.g., toluene-water) can help by keeping the substrate concentration in the aqueous phase low, thus reducing inhibition.[3]

Q4: The conversion has reached approximately 50%, but I need a higher yield of a single enantiomer. How can I overcome this limitation?

A4: A 50% conversion is the theoretical maximum yield for one enantiomer in a standard kinetic resolution.[2] This is because the enzyme selectively converts one enantiomer, leaving the other unreacted. Pushing the reaction beyond 50% conversion will result in the enzyme starting to react with the less-preferred enantiomer, which will decrease the enantiomeric excess (ee) of both the remaining substrate and the product.[2]

To surpass this 50% yield barrier, you must employ a Dynamic Kinetic Resolution (DKR) .[8] DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[8] This process continuously converts the unwanted enantiomer back into the racemic mixture, from which the enzyme can then selectively transform the desired enantiomer. This allows for a theoretical yield of up to 100% of a single enantiomeric product.[8] Implementing DKR requires adding a suitable racemization catalyst to the reaction mixture that is compatible with the enzyme and reaction conditions.[8]

Experimental Protocols

Below are detailed protocols for the two main enzymatic resolution methods for this compound.

Protocol 1: Kinetic Resolution via Hydrolysis

Objective: To produce (S)-mandelic acid and (R)-benzyl mandelate from racemic this compound.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Heptane (or other suitable organic solvent)

  • Phosphate buffer (50 mM, pH 7.0)

  • Ethyl acetate

  • Dilute HCl

  • Saturated NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic this compound (e.g., 1 mmol) in 20 mL of heptane.

  • Buffer Addition: Add 2 mL of 50 mM phosphate buffer (pH 7.0) to create a two-phase system.

  • Enzyme Addition: Add the immobilized lipase (e.g., 50 mg of Novozym 435).

  • Reaction Conditions: Stir the mixture at a constant temperature (e.g., 45°C).

  • Monitoring: Monitor the reaction's progress by taking aliquots from the organic layer at regular intervals. Analyze the samples by chiral HPLC to determine the conversion and enantiomeric excess (ee).

  • Reaction Termination: Stop the reaction when the conversion is near 50% by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Work-up and Product Isolation:

    • Separate the organic and aqueous layers.

    • To isolate (S)-mandelic acid: Acidify the aqueous layer with dilute HCl and extract with ethyl acetate. Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure.

    • To isolate (R)-benzyl mandelate: Wash the initial organic layer with saturated NaHCO₃ solution to remove any residual mandelic acid. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.[8]

G cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up (at ~50% conversion) a Dissolve rac-Benzyl Mandelate in Heptane b Add Phosphate Buffer (pH 7.0) a->b c Add Immobilized Lipase (CALB) b->c d Stir at 45°C c->d e Monitor by Chiral HPLC d->e f Filter to remove enzyme e->f g Separate Layers f->g h Aqueous Layer -> Isolate (S)-Mandelic Acid g->h i Organic Layer -> Isolate (R)-Benzyl Mandelate g->i

Workflow for enzymatic resolution via hydrolysis.
Protocol 2: Kinetic Resolution via Transesterification

Objective: To produce (R)-benzyl mandelate with high enantiomeric excess from a racemic mixture.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Heptane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled flask, dissolve racemic this compound in heptane.

  • Reagent Addition: Add vinyl acetate (as the acyl donor) to the solution.

  • Enzyme Addition: Add immobilized CALB to the reaction mixture.

  • Reaction: Stir the mixture at a constant temperature (e.g., 40-50°C).

  • Monitoring: Monitor the reaction's progress by analyzing aliquots with chiral HPLC to determine the conversion and the ee of the remaining (R)-benzyl mandelate.

  • Reaction Termination: Stop the reaction when the conversion reaches approximately 50%.

  • Enzyme Recovery: Separate the immobilized enzyme by filtration for potential reuse.

  • Work-up: Wash the organic phase with a suitable aqueous solution (e.g., saturated NaHCO₃) to remove any byproducts.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude (R)-benzyl mandelate by crystallization or column chromatography.[2]

Analytical Methods

Q5: How can I accurately measure the conversion and enantiomeric excess (ee) of my reaction?

A5: The most reliable and widely used method for determining both conversion and enantiomeric excess is Chiral High-Performance Liquid Chromatography (HPLC) .[2] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers of both the starting material (this compound) and the product, allowing for their precise quantification.[9] Chiral Gas Chromatography (GC) can also be used, particularly if the analytes are made more volatile through derivatization.[9][10]

Calculation of Enantiomeric Excess (ee): The ee is a measure of the purity of a chiral substance and is calculated as follows: ee (%) = |([R] - [S]) / ([R] + [S])| * 100 Where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively.[9]

G Temp Temperature Conversion Conversion Rate Temp->Conversion Selectivity Enantioselectivity (ee) Temp->Selectivity Solvent Solvent Choice Solvent->Conversion Solvent->Selectivity Enzyme Enzyme Activity Enzyme->Conversion Enzyme->Selectivity Substrate Substrate Conc. Substrate->Conversion can cause inhibition

Relationship between key parameters and reaction outcomes.

References

Preventing racemization during the synthesis of (R)-Benzyl mandelate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers prevent racemization during the synthesis of (R)-Benzyl mandelate (B1228975), ensuring high enantiomeric purity in the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, leading to a loss of stereochemical integrity.

Q1: My synthesis of (R)-Benzyl mandelate resulted in low enantiomeric excess (% ee). What are the potential causes?

A low enantiomeric excess indicates that racemization has occurred either in your starting material or during the reaction and workup. The most common causes are exposure to harsh conditions (high temperature, strong acids/bases) or the use of inappropriate reagents that facilitate racemization.

The following troubleshooting workflow can help you diagnose the potential cause of racemization in your chemical synthesis protocol.

G start Low % ee Detected q_sm Verified Purity of (R)-Mandelic Acid Starting Material? start->q_sm sol_sm Source High-Purity Starting Material and Re-verify % ee. q_sm->sol_sm No q_temp Reaction Temperature > 40°C? q_sm->q_temp Yes sol_sm->start sol_temp Perform Reaction at Lower Temperature (e.g., 0°C to RT). Monitor Reaction Closely. q_temp->sol_temp Yes q_reagent Used Carbodiimide (DCC/EDC) Alone? q_temp->q_reagent No end_node Optimized Conditions sol_temp->end_node sol_reagent Add a Racemization Suppressant (HOBt, Oxyma) or switch to a Uronium/Phosphonium Reagent (HATU, PyBOP). q_reagent->sol_reagent Yes q_base Used a Strong, Non-Hindered Base (e.g., Triethylamine)? q_reagent->q_base No sol_reagent->end_node sol_base Use a Weaker or Sterically Hindered Base (e.g., NMM, DIEA, or 2,4,6-Collidine). q_base->sol_base Yes q_base->end_node No sol_base->end_node G reactants Reactants: (R)-Mandelic Acid Benzyl Alcohol synthesis Synthesis (e.g., HATU Coupling, 0°C, DIEA, DMF) reactants->synthesis workup Aqueous Workup (Wash with aq. NaHCO₃, Brine) synthesis->workup purify Purification (Silica Gel Chromatography) workup->purify analysis Chiral Purity Analysis (Chiral HPLC) purify->analysis product Final Product: (R)-Benzyl Mandelate (>99% ee) analysis->product

Technical Support Center: Optimization of Chiral HPLC Method for Separating Benzyl Mandelate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral HPLC separation of benzyl (B1604629) mandelate (B1228975) enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating benzyl mandelate enantiomers?

A1: Polysaccharide-based CSPs are highly effective for the separation of mandelic acid and its derivatives, including this compound. Columns such as the CHIRALPAK® series, particularly those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® IC, AD, IA, AY-H), are frequently used.[1][2] Pirkle-type phases and cyclodextrin-based columns have also been shown to be effective for separating enantiomers of acidic compounds.[3][4]

Q2: What are typical mobile phase compositions for this separation?

A2: Normal-phase chromatography is common for this type of separation. A typical mobile phase consists of a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol.[2] For acidic compounds like mandelates, adding a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing ionization.[2] Supercritical Fluid Chromatography (SFC) using CO2 and 2-propanol has also been successfully employed.[1]

Q3: How does temperature affect the separation of this compound enantiomers?

A3: Temperature is a critical parameter in chiral separations and can significantly impact resolution. Inconsistent temperature control can lead to peak broadening and shifts in retention time.[5] For some chiral separations, lower temperatures may improve resolution, while for others, a higher temperature might be optimal. It is essential to maintain a stable and optimized column temperature for reproducible results.[5]

Q4: What is a typical flow rate for this analysis?

A4: Chiral separations can be sensitive to flow rate. While a standard analytical flow rate is often around 1.0 mL/min, it may be beneficial to experiment with lower flow rates (e.g., 0.4-1.2 mL/min) to improve resolution and peak shape.[2][5]

Q5: How can I determine the enantiomeric excess (ee) of my this compound product?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the enantiomeric excess of this compound.[6] This technique utilizes a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their individual quantification. The enantiomeric excess can then be calculated from the peak areas of the two enantiomers.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the chiral HPLC separation of this compound.

Guide 1: Poor or No Resolution of Enantiomers

Symptom: The two enantiomer peaks are co-eluting or have very little separation (low Rs value).

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for this specific separation.

    • Action: Screen different types of CSPs, such as polysaccharide-based (cellulose or amylose), Pirkle-type, or cyclodextrin-based columns.[7][8]

  • Suboptimal Mobile Phase Composition: The polarity of the mobile phase may be too high or too low.

    • Action: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol) in the non-polar solvent (e.g., n-hexane). A decrease in the alcohol content often leads to increased retention and resolution.[2]

  • Incorrect Mobile Phase Additive: For acidic analytes, the absence of an acidic modifier can lead to poor peak shape and resolution.

    • Action: Add a small concentration (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of the mandelate.[2]

  • Temperature Not Optimized: The column temperature can significantly influence enantioselectivity.

    • Action: Experiment with different column temperatures, for instance, in 5 °C increments, to find the optimal condition for your separation.[5]

Guide 2: Peak Broadening or Tailing

Symptom: Peaks are wider than expected or show significant tailing.

Possible Causes and Solutions:

  • Column Degradation or Contamination: The column may be contaminated or have a void at the inlet.

    • Action: If using a guard column, remove it and re-run the sample. If the peak shape improves, replace the guard column. If the problem persists, try flushing the column with a strong solvent as recommended by the manufacturer. If this fails, the column may need to be replaced.[5]

  • Suboptimal Flow Rate: The flow rate may be too high.

    • Action: Try reducing the flow rate to see if resolution and peak shape improve.[5]

  • Column Overload: Injecting too much sample can cause peak broadening.

    • Action: Reduce the injection volume or the concentration of the sample.[5]

  • Incorrect Mobile Phase pH: For acidic compounds, a pH near the pKa can cause peak broadening due to the co-existence of ionized and non-ionized forms.

    • Action: Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.0) by using an additive like TFA to suppress ionization.[5]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound

This protocol provides a general method for the enantiomeric separation of (R)- and (S)-benzyl mandelate.

Materials:

  • (±)-Benzyl mandelate standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., CHIRALPAK® IC, 250 mm x 4.6 mm, 5 µm)[2]

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a specific ratio (e.g., 90:10 v/v). Add 0.1% TFA to the final mixture. Degas the mobile phase using sonication or vacuum filtration.[2]

  • Sample Preparation: Dissolve a small amount of (±)-benzyl mandelate in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm)[2]

    • Mobile Phase: n-Hexane/Isopropanol/TFA (e.g., 90:10:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min (can be optimized between 0.4-1.2 mL/min)[2]

    • Column Temperature: 25 °C (can be optimized)

    • Detection: UV at 230 nm[2]

    • Injection Volume: 10 µL

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

Data Presentation

Table 1: Influence of Mobile Phase Composition on the Separation of Mandelic Acid Derivatives

CompoundMobile Phase (n-hexane/isopropanol/TFA)Resolution (Rs)
Mandelic Acid90:10:0.12.21
4-Methoxymandelic Acid85:15:0.12.14
3,4,5-Trismethoxymandelic Acid80:20:0.13.70

Data adapted from a study on a CHIRALPAK® IC column, demonstrating the effect of mobile phase on resolution.[2]

Visualizations

Troubleshooting_Workflow start Poor or No Resolution check_csp Is the CSP appropriate? start->check_csp screen_csp Screen different CSPs (e.g., polysaccharide, Pirkle) check_csp->screen_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes screen_csp->check_mp optimize_mp Vary alcohol modifier ratio Add 0.1% TFA check_mp->optimize_mp No check_temp Is the temperature optimized? check_mp->check_temp Yes optimize_mp->check_temp optimize_temp Vary temperature in 5°C increments check_temp->optimize_temp No good_resolution Good Resolution Achieved check_temp->good_resolution Yes optimize_temp->good_resolution

Caption: Troubleshooting workflow for poor or no enantiomeric resolution.

Method_Development_Workflow start Start Method Development select_column 1. Select Chiral Stationary Phase (e.g., CHIRALPAK IC) start->select_column select_mp 2. Select Mobile Phase (e.g., n-Hexane/Isopropanol) select_column->select_mp initial_run 3. Perform Initial Run (e.g., 90:10 Hex/IPA + 0.1% TFA) select_mp->initial_run evaluate_results 4. Evaluate Resolution (Rs) and Peak Shape initial_run->evaluate_results optimize 5. Optimize Parameters evaluate_results->optimize Suboptimal final_method Final Optimized Method evaluate_results->final_method Optimal optimize->initial_run

Caption: General workflow for chiral HPLC method development.

References

Purification of crude (R)-Benzyl mandelate by recrystallization vs. column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude (R)-Benzyl Mandelate (B1228975), comparing recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude (R)-Benzyl Mandelate?

A1: Crude (R)-Benzyl Mandelate typically contains impurities stemming from its synthesis, which is often an esterification reaction. Common impurities include:

  • Unreacted Starting Materials: Residual (R)-mandelic acid and benzyl (B1604629) alcohol are frequently present.[1]

  • Side-Reaction Products: Byproducts such as dibenzyl ether can form depending on the reaction conditions.[1]

  • Enantiomeric Impurity: The presence of the (S)-Benzyl mandelate enantiomer can occur due to racemization of the chiral center.[1]

  • Solvent Residues: Residual solvents from the reaction or work-up may remain in the crude product.[1]

Q2: Which purification method, recrystallization or column chromatography, is more suitable for (R)-Benzyl Mandelate?

A2: The choice between recrystallization and column chromatography depends on the nature and quantity of impurities.

  • Recrystallization is highly effective for removing small amounts of impurities and for obtaining a highly crystalline final product, often leading to very high purity.[1]

  • Silica (B1680970) Gel Column Chromatography is ideal for separating the desired product from significant quantities of byproducts and unreacted starting materials, especially when the impurities have different polarities from the product.[1]

Q3: How can I assess the purity of my purified (R)-Benzyl Mandelate?

A3: Several analytical techniques can be employed to determine the purity of your sample:

  • Thin-Layer Chromatography (TLC): A rapid and straightforward method to qualitatively assess the number of components in your sample and to monitor the progress of column chromatography.[1]

  • Melting Point Analysis: A sharp melting point range that aligns with the literature value (typically 104-107 °C) is a strong indicator of high purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for confirming the chemical structure and identifying any residual impurities.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most reliable method for determining the enantiomeric excess (e.e.) of your (R)-Benzyl Mandelate by separating the (R) and (S) enantiomers.

Q4: What are the potential causes for a low yield of purified (R)-Benzyl Mandelate?

A4: A low yield after purification can be attributed to several factors:

  • Incomplete Reaction: If the initial synthesis of (R)-Benzyl Mandelate did not proceed to completion, the starting amount of the desired product in the crude material will be low.[1]

  • Losses During Work-up: Product can be lost during aqueous washes if the partitioning is not optimal.[1]

  • Suboptimal Recrystallization: Using an unsuitable solvent or an incorrect solvent volume can lead to significant product loss in the mother liquor. Premature crystallization during hot filtration can also reduce the yield.[1]

  • Inefficient Column Chromatography: Improper column packing, incorrect mobile phase selection, or co-elution of the product with impurities can result in a lower isolated yield.[1]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Oiling out instead of crystallization The compound is too soluble in the chosen solvent, or the cooling rate is too rapid. High levels of impurities can also inhibit crystallization.[1]Try a less polar solvent or a solvent mixture. Ensure a slow cooling rate to allow for proper crystal lattice formation. If impurity levels are high, consider a preliminary purification by column chromatography.[1]
No crystal formation upon cooling The solution is not supersaturated, likely due to the use of too much solvent.[1]Evaporate some of the solvent to increase the concentration of the product. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure (R)-Benzyl Mandelate.[1]
Low recovery of purified product The product has significant solubility in the cold recrystallization solvent. Too much solvent was used to wash the crystals.[1]Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Colored impurities in the final product The colored impurities are co-crystallizing with the product.[1]Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1]
Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation of spots on TLC and column The mobile phase is either too polar or not polar enough.[1]Systematically test different solvent systems with varying polarities (e.g., different ratios of hexane (B92381) and ethyl acetate) to achieve a good separation of the target compound, aiming for an Rf value of approximately 0.3-0.4.[1]
Product is eluting with impurities The chosen mobile phase does not provide sufficient resolution between the product and impurities. The column may be overloaded.[1]Use a less polar mobile phase or a shallower gradient to increase the separation. Ensure the column is not overloaded with the crude material.[1]
Streaking of the compound on the column The compound may be too polar for the chosen mobile phase, the column is overloaded, or the compound might be degrading on the silica gel.[1]Add a small amount of a more polar solvent to the mobile phase. Ensure the sample is loaded in a concentrated band. Consider deactivating the silica gel with a small amount of triethylamine (B128534) if degradation is suspected.[1]
Low recovery from the column The product is strongly adsorbed to the silica gel.[1]Increase the polarity of the mobile phase at the end of the elution to ensure all of the product is washed off the column.[1]

Data Presentation

The following tables provide illustrative data for the purification of crude (R)-Benzyl Mandelate. Actual results can vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Comparison of Purification Methods for (R)-Benzyl Mandelate

ParameterRecrystallizationColumn Chromatography
Typical Yield 70-90%60-85%
Achievable Purity >99%95-99%
Solvent Consumption Low to ModerateHigh
Time Required 2-4 hours4-8 hours
Scalability Readily scalableCan be challenging to scale up
Best For Removing minor impuritiesSeparating complex mixtures

Table 2: Illustrative Solvent Consumption and Time

MethodScaleSolvent Volume (approx.)Time (approx.)
Recrystallization1 g crude10-20 mL2.5 hours
Column Chromatography1 g crude200-400 mL5 hours

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent mixture. Good options for (R)-Benzyl Mandelate include ethanol, isopropanol, or mixtures of ethyl acetate (B1210297) and hexane. A suitable solvent will dissolve the crude material when hot but will result in poor solubility when cold.[1]

  • Dissolution: Place the crude (R)-Benzyl Mandelate in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring until the solid completely dissolves.[1]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Analyze the crude (R)-Benzyl Mandelate by TLC using different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to determine the optimal mobile phase for separation. An ideal solvent system will show good separation between the product spot and any impurity spots, with an Rf value of approximately 0.3-0.4 for the product.[1]

  • Column Packing: Prepare a silica gel column using the chosen mobile phase. Slurry packing is recommended for a homogenous column.

  • Sample Loading: Dissolve the crude (R)-Benzyl Mandelate in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.[1]

  • Elution: Begin elution with the determined mobile phase. If a gradient elution is necessary, start with a low polarity mobile phase and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.[1]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified (R)-Benzyl Mandelate.[1]

Mandatory Visualization

PurificationChoice start Crude (R)-Benzyl Mandelate assess_impurities Assess Impurity Profile (TLC) start->assess_impurities is_complex Complex Mixture of Impurities? assess_impurities->is_complex minor_impurities Minor Impurities or Primarily One Impurity? is_complex->minor_impurities No column_chromatography Column Chromatography is_complex->column_chromatography Yes minor_impurities->column_chromatography No recrystallization Recrystallization minor_impurities->recrystallization Yes pure_product Pure (R)-Benzyl Mandelate column_chromatography->pure_product recrystallization->pure_product

Caption: Decision workflow for selecting a purification method.

TroubleshootingWorkflow start Unsatisfactory Purification Result (Low Yield or Purity) identify_issue Identify the Specific Issue start->identify_issue low_yield Low Yield identify_issue->low_yield low_purity Low Purity identify_issue->low_purity consult_recrystallization_guide Consult Recrystallization Troubleshooting Guide low_yield->consult_recrystallization_guide Recrystallization consult_chromatography_guide Consult Chromatography Troubleshooting Guide low_yield->consult_chromatography_guide Chromatography low_purity->consult_recrystallization_guide Recrystallization low_purity->consult_chromatography_guide Chromatography optimize_parameters Optimize Experimental Parameters consult_recrystallization_guide->optimize_parameters consult_chromatography_guide->optimize_parameters re_purify Re-purify Sample optimize_parameters->re_purify end Successful Purification re_purify->end

Caption: General troubleshooting workflow for purification issues.

References

Overcoming substrate inhibition in lipase-catalyzed mandelate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the lipase-catalyzed esterification of mandelate (B1228975). The focus is on overcoming the common issue of substrate inhibition to improve reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of lipase-catalyzed mandelate esterification?

A1: Substrate inhibition is a phenomenon where the rate of an enzymatic reaction decreases at high substrate concentrations. In the lipase-catalyzed esterification of mandelate, this can occur when an excess of either mandelic acid or the acyl donor (e.g., vinyl acetate) binds to the enzyme in a non-productive manner, thereby reducing its catalytic efficiency.[1][2]

Q2: Which kinetic model describes substrate inhibition in this reaction?

A2: The kinetics of lipase-catalyzed transesterification of mandelic acid with vinyl acetate (B1210297), including substrate inhibition, can be described by a modified Ping-Pong Bi-Bi mechanism.[1][3][4] This model accounts for the sequential binding of the two substrates and the release of products, as well as the formation of a dead-end complex with an excess of one of the substrates.[1][5]

Q3: At what concentration does substrate inhibition by mandelic acid typically occur?

A3: In the transesterification of (S)-mandelic acid with vinyl acetate catalyzed by Burkholderia cepacia lipase (B570770), the inhibitory effect has been observed to begin at a threshold concentration of approximately 0.042 mol/dm³ (42 mM) of mandelic acid.[1] Below this concentration, the reaction rate increases with substrate concentration as expected.

Q4: Can the choice of solvent influence substrate inhibition?

A4: Yes, the solvent plays a crucial role in modulating enzyme activity and can affect substrate inhibition.[6][7][8] The polarity of the solvent can influence the solubility and partitioning of substrates and products, potentially altering their effective concentration around the enzyme and thus the degree of inhibition.[5][9] For instance, enhanced solvation of an alcohol substrate in a mixed solvent system has been shown to lower the degree of inhibition.[5]

Q5: How does enzyme immobilization help in overcoming substrate inhibition?

A5: Enzyme immobilization can mitigate substrate inhibition by several mechanisms. It can create a microenvironment around the enzyme that may limit the diffusion of the inhibitory substrate to the active site at high bulk concentrations.[10][11] Immobilization can also induce conformational changes in the enzyme that may alter its substrate affinity and reduce its susceptibility to inhibition.[12][13]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Decreased reaction rate at high mandelic acid concentrations. Substrate inhibition by mandelic acid.1. Confirm Inhibition: Perform a substrate concentration curve experiment over a wide range of mandelic acid concentrations while keeping the acyl donor concentration constant. A peak in reaction velocity followed by a decline indicates substrate inhibition.[2] 2. Optimize Substrate Concentration: Identify the optimal mandelic acid concentration that corresponds to the maximum reaction velocity (Vmax) before the onset of inhibition.[2] 3. Fed-Batch Strategy: Instead of adding the entire amount of mandelic acid at the beginning, use a fed-batch approach to maintain the substrate concentration in the optimal, non-inhibitory range throughout the reaction.[2]
Low or no product formation despite the presence of enzyme and substrates. 1. Substrate solubility issues. 2. Inappropriate reaction conditions (pH, temperature, water activity).1. Check Substrate Solubility: Ensure that both mandelic acid and the acyl donor are fully dissolved in the chosen organic solvent.[2] Consider using a co-solvent if necessary. 2. Optimize Reaction Conditions: Verify that the pH, temperature, and water activity of the reaction medium are optimal for the specific lipase being used.[14] Lipase activity is highly sensitive to these parameters.[15]
Inconsistent results between experimental runs. 1. Inconsistent substrate preparation. 2. Fluctuations in temperature or pH.1. Standardize Substrate Preparation: Ensure that stock solutions are prepared consistently and are fully dissolved before each use.[2] 2. Control Environmental Parameters: Use a thermostated shaker to maintain a constant temperature and ensure the buffer capacity is sufficient to maintain a stable pH.[1][16]
The reaction stops before reaching the desired conversion. Product inhibition or enzyme deactivation.1. Investigate Product Inhibition: Test the effect of adding one of the products at the beginning of the reaction to see if it inhibits the enzyme. 2. Assess Enzyme Stability: Immobilize the lipase on a suitable support to enhance its operational stability.[11][12]

Quantitative Data

Table 1: Kinetic Parameters for the Transesterification of (S)-Mandelic Acid with Vinyl Acetate Catalyzed by Burkholderia cepacia Lipase

ParameterValueUnits
Vmax (Maximum reaction rate)7.723µmol/min/mg enzyme
Km (mandelic acid) 0.281M
Km (vinyl acetate) 0.645M
Ki (mandelic acid) 0.192M
Ki (vinyl acetate) 0.190M
Inhibition Threshold (mandelic acid) 0.042M

Source: Adapted from a study on substrate inhibition in lipase-catalyzed transesterification of mandelic acid.[1][5]

Experimental Protocols

Protocol 1: Determining the Optimal Substrate Concentration to Mitigate Substrate Inhibition

Objective: To identify the concentration of mandelic acid that yields the maximum reaction rate without causing significant substrate inhibition.

Materials:

  • Lipase (e.g., from Burkholderia cepacia)

  • (R,S)-Mandelic acid

  • Vinyl acetate

  • Organic solvent (e.g., isopropyl ether)

  • Thermostated water bath shaker

  • HPLC or GC for analysis

Procedure:

  • Prepare a series of reaction mixtures in Erlenmeyer flasks. Keep the concentration of vinyl acetate and the enzyme constant in all flasks.

  • Vary the initial concentration of mandelic acid across a wide range (e.g., from 0.005 M to 0.1 M).

  • Dissolve the substrates in the organic solvent.

  • Initiate the reactions by adding the lipase preparation to each flask.

  • Incubate the flasks in a thermostated water bath shaker at a constant temperature (e.g., 25 °C) and agitation (e.g., 150 rpm).[1]

  • Withdraw samples at regular time intervals.

  • Analyze the samples by HPLC or GC to determine the concentration of the mandelate ester product.

  • Calculate the initial reaction rate for each mandelic acid concentration.

  • Plot the initial reaction rate as a function of the mandelic acid concentration. The optimal concentration is the one that gives the highest reaction rate before a decline is observed.[2]

Protocol 2: Lipase Immobilization on a Hydrophobic Support

Objective: To immobilize the lipase to potentially reduce substrate inhibition and improve stability.

Materials:

  • Lipase solution

  • Hydrophobic support (e.g., octadecyl-methacrylate beads)

  • Phosphate (B84403) buffer (low ionic strength, e.g., 25 mM, pH 7.0)

  • Shaker or rotator

Procedure:

  • Prepare a lipase solution in the phosphate buffer.

  • Add the hydrophobic support to the lipase solution. The ratio of enzyme to support should be optimized.

  • Gently mix the suspension on a shaker or rotator at room temperature for a specified period (e.g., 1-2 hours) to allow for interfacial adsorption.

  • Filter the suspension to separate the immobilized lipase from the supernatant.

  • Wash the immobilized lipase with buffer to remove any unbound enzyme.

  • Dry the immobilized preparation under vacuum.

  • The resulting immobilized lipase can be used in the esterification reaction. The activity of the immobilized enzyme should be assayed and compared to the free enzyme.

Visualizations

G cluster_0 Ping-Pong Bi-Bi Reaction Mechanism cluster_1 Substrate Inhibition Pathway E Lipase (E) E_MA E-Mandelic Acid E->E_MA + Mandelic Acid (MA) E_P1 E'-Product 1 E_MA->E_P1 - Product 1 (Alcohol) E_MA_I E-MA-MA (Inactive) E_MA->E_MA_I + Excess MA E_P1_VA E'-VA Complex E_P1->E_P1_VA + Vinyl Acetate (VA) E_P2 E-Product 2 E_P1_VA->E_P2 - Product 2 (Mandelate Ester) E_P2->E

Caption: Reaction mechanism for lipase-catalyzed mandelate esterification with substrate inhibition.

G start Start: Low Reaction Rate at High Substrate Concentration q1 Is this the first time observing this issue? start->q1 a1_yes Perform Substrate Concentration Curve (Protocol 1) q1->a1_yes Yes q1->a1_yes No q2 Does the rate decrease after a peak? a1_yes->q2 a2_yes Substrate Inhibition Confirmed q2->a2_yes Yes a2_no Check for other issues: - Substrate solubility - pH/Temperature optimization - Enzyme deactivation q2->a2_no No sol1 Optimize Substrate Concentration a2_yes->sol1 sol2 Implement Fed-Batch Strategy sol1->sol2 sol3 Consider Enzyme Immobilization (Protocol 2) sol2->sol3 end End: Optimized Reaction sol3->end a2_no->end

Caption: Troubleshooting workflow for addressing substrate inhibition in mandelate esterification.

References

Technical Support Center: Scaling Up the Production of (R)-Benzyl Mandelate for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the industrial-scale production of (R)-Benzyl mandelate (B1228975). This valuable chiral intermediate is essential in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3] This guide provides detailed answers to frequently asked questions, troubleshooting protocols, and experimental methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the industrial production of (R)-Benzyl mandelate?

A1: There are two main scalable routes for producing (R)-Benzyl mandelate:

  • Enzymatic Kinetic Resolution: This method utilizes a lipase (B570770), such as Candida antarctica Lipase B (CALB), to selectively acylate the (S)-enantiomer in a racemic mixture of benzyl (B1604629) mandelate.[4] This leaves the desired (R)-Benzyl mandelate unreacted, allowing for separation.[4] Alternatively, enzymatic esterification of racemic mandelic acid with benzyl alcohol can be employed.[4]

  • Direct Chemical Synthesis (Fischer Esterification): This route involves the acid-catalyzed esterification of (R)-mandelic acid with benzyl alcohol.[4] While straightforward, this method requires an optically pure starting material and careful control of reaction conditions to prevent racemization.[4]

Q2: What are the critical parameters to control during the enzymatic synthesis of (R)-Benzyl mandelate?

A2: For successful enzymatic resolution, it is crucial to control the following parameters:

  • Enzyme Selection: Immobilized lipases, particularly CALB, are preferred for scalability due to easier separation and potential for reuse.

  • Acyl Donor: Vinyl acetate (B1210297) is an effective acyl donor for transesterification reactions.[4]

  • Solvent: The choice of a non-polar organic solvent, such as heptane (B126788) or isooctane, can significantly impact enzyme activity and stability.[4]

  • Temperature: Maintaining the optimal temperature range for the chosen lipase (typically 30-60°C) is essential for high enzymatic activity.[4]

  • Water Content: A minimal amount of water is necessary for enzyme activity in non-aqueous media, but excess water can lead to the hydrolysis of the ester product.[4]

  • Substrate Concentration: High concentrations of mandelic acid or benzyl alcohol can inhibit the lipase, reducing the reaction rate.[4]

Q3: What are the main challenges when scaling up the Fischer esterification of (R)-Benzyl mandelate?

A3: Scaling up the Fischer esterification process presents several challenges:

  • Racemization: High temperatures and prolonged reaction times in the presence of a strong acid catalyst can cause racemization of the chiral center in (R)-mandelic acid, which reduces the enantiomeric excess of the final product.[4]

  • Side Reactions: Elevated temperatures can lead to the formation of impurities through undesirable side reactions.[4]

  • Purification: The removal of the acid catalyst and the separation of the product from unreacted starting materials and byproducts can be challenging at an industrial scale.[4]

Q4: How can the enantiomeric excess (ee) of (R)-Benzyl mandelate be accurately determined?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the enantiomeric excess of (R)-Benzyl mandelate.[4] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their precise quantification.[4]

Troubleshooting Guides

Synthesis Issues
ProblemPossible CauseSuggested Solution
Low Yield in Enzymatic Resolution Reaction did not reach ~50% conversion.Monitor the reaction progress using chiral HPLC and stop the reaction when approximately 50% conversion is achieved.[4]
Enzyme deactivation.Ensure the reaction temperature is within the optimal range for the enzyme. Consider using an immobilized enzyme for better stability and reusability.[4]
Sub-optimal acyl donor or solvent.Use vinyl acetate as the acyl donor and a non-polar solvent like heptane.[4]
Low Enantiomeric Excess (ee) in Fischer Esterification Racemization of (R)-mandelic acid.Optimize reaction temperature and time to minimize racemization. Use a milder acid catalyst if possible.[4]
Impure (R)-mandelic acid starting material.Ensure the starting material has a high enantiomeric purity before starting the synthesis.
Incomplete Reaction in Fischer Esterification Insufficient catalyst or reaction time.Increase the catalyst loading or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
Water not effectively removed.Use a Dean-Stark apparatus to effectively remove water and drive the reaction to completion.[5]
Purification Issues
ProblemPossible CauseSuggested Solution
Oiling out during Recrystallization The compound is too soluble in the chosen solvent, or the cooling rate is too fast. Impurities can also inhibit crystallization.[6]Try a less polar solvent or a solvent mixture. Ensure slow cooling to promote proper crystal formation. If impurity levels are high, consider a preliminary purification step like column chromatography.[6]
No Crystal Formation Upon Cooling The solution is not supersaturated (too much solvent was used).[6]Evaporate some of the solvent to increase the product concentration. Scratch the inside of the flask with a glass rod or add a seed crystal of pure (R)-Benzyl mandelate to induce crystallization.[6]
Low Recovery of Purified Product after Recrystallization The product has significant solubility in the cold recrystallization solvent.[6]Ensure the flask is cooled in an ice bath to maximize crystal formation. Minimize the amount of cold solvent used for washing the crystals.[6]
Poor Separation in Column Chromatography The mobile phase polarity is not optimal.[6]Systematically test different solvent systems (e.g., various ratios of hexane (B92381) and ethyl acetate) using TLC to find the optimal mobile phase that gives a good separation with a product Rf value of ~0.3-0.4.[6]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Benzyl Mandelate

Objective: To produce (R)-Benzyl mandelate with high enantiomeric excess from a racemic mixture.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (CALB)[4]

  • Vinyl acetate[4]

  • Heptane[4]

  • Anhydrous sodium sulfate[4]

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, dissolve racemic this compound in heptane.

  • Enzyme Addition: Add immobilized CALB to the mixture.[4]

  • Reaction: Add vinyl acetate and stir the mixture at a constant temperature (e.g., 40-50°C).[4]

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining (R)-benzyl mandelate.[4]

  • Reaction Termination: Stop the reaction when the conversion reaches approximately 50%.[4]

  • Enzyme Recovery: Separate the immobilized enzyme by filtration for potential reuse.[4]

  • Workup: Wash the organic phase with a suitable aqueous solution to remove byproducts. Dry the organic phase over anhydrous sodium sulfate.[4]

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude (R)-benzyl mandelate by crystallization.[4]

Protocol 2: Chemical Synthesis of (R)-Benzyl Mandelate via Fischer Esterification

Objective: To synthesize (R)-Benzyl mandelate from (R)-mandelic acid and benzyl alcohol.

Materials:

  • (R)-mandelic acid[4]

  • Benzyl alcohol[4]

  • p-Toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄)[4]

  • Toluene[4]

  • Saturated sodium bicarbonate solution[4]

  • Brine[5]

  • Anhydrous magnesium sulfate[4]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine (R)-mandelic acid, benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene.[4][5]

  • Reaction: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.[4]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the (R)-mandelic acid is consumed.[4]

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine to remove the acid catalyst and any unreacted mandelic acid.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[4]

  • Purification: Purify the crude (R)-benzyl mandelate by vacuum distillation or recrystallization.[4]

Data Presentation

Table 1: Comparison of Synthesis Routes for (R)-Benzyl Mandelate

ParameterEnzymatic Kinetic ResolutionFischer Esterification
Starting Material Racemic Mandelic Acid or this compound[4](R)-Mandelic Acid[4]
Typical Catalyst Immobilized Lipase (e.g., CALB)[4]Strong Acid (e.g., H₂SO₄, TsOH)[4]
Reaction Temperature 30 - 60 °C[4]80 - 140 °C (Reflux)[4]
Theoretical Max. Yield 50% for one enantiomer[7]~100%[4]
Typical Enantiomeric Excess >95%[4]Dependent on starting material purity and racemization[4]
Key Advantage High enantioselectivity from a racemic start[4]Potentially higher yield[4]
Key Disadvantage 50% yield limit[4]Risk of racemization, harsh conditions[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification synthesis_start Starting Materials ((R)-Mandelic Acid + Benzyl Alcohol) reaction Fischer Esterification (Acid Catalyst, Toluene, Reflux) synthesis_start->reaction monitoring_synthesis Reaction Monitoring (TLC) reaction->monitoring_synthesis workup Aqueous Wash (H2O, NaHCO3, Brine) monitoring_synthesis->workup drying Drying (MgSO4) workup->drying concentration_workup Solvent Removal (Reduced Pressure) drying->concentration_workup purification Recrystallization or Vacuum Distillation concentration_workup->purification analysis Purity & ee Analysis (Chiral HPLC) purification->analysis final_product Pure (R)-Benzyl Mandelate analysis->final_product

Caption: Experimental workflow for the synthesis and purification of (R)-Benzyl Mandelate.

troubleshooting_workflow start Low Yield or Purity Issue check_synthesis Review Synthesis Step start->check_synthesis check_purification Review Purification Step start->check_purification synthesis_issue Incomplete Reaction? check_synthesis->synthesis_issue purification_issue Purification Method Effective? check_purification->purification_issue racemization_issue Low Enantiomeric Excess? synthesis_issue->racemization_issue No optimize_synthesis Optimize Reaction Conditions (Time, Temp, Catalyst) synthesis_issue->optimize_synthesis Yes racemization_issue->check_purification No check_sm_purity Check Starting Material Purity racemization_issue->check_sm_purity Yes optimize_purification Optimize Purification (Solvent, Method) purification_issue->optimize_purification Yes success Problem Resolved purification_issue->success No optimize_synthesis->success check_sm_purity->success optimize_purification->success

Caption: Troubleshooting decision tree for (R)-Benzyl Mandelate production.

reaction_pathway r_mandelic_acid (R)-Mandelic Acid intermediate Protonated Carbonyl Intermediate r_mandelic_acid->intermediate + H+ benzyl_alcohol Benzyl Alcohol catalyst H+ intermediate->r_mandelic_acid - H+ product (R)-Benzyl Mandelate intermediate->product + Benzyl Alcohol - H2O product->intermediate - Benzyl Alcohol + H2O water H2O

Caption: Fischer esterification pathway for (R)-Benzyl Mandelate synthesis.

References

Enhancing the stability of immobilized enzymes for benzyl mandelate resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of immobilized enzymes for the kinetic resolution of benzyl (B1604629) mandelate (B1228975). Find answers to frequently asked questions, troubleshoot common experimental issues, and consult detailed protocols and performance data.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for immobilizing enzymes for benzyl mandelate resolution?

A1: The primary methods for enzyme immobilization are categorized as carrier-bound and carrier-free.[1] Carrier-bound methods, which are most common, include:

  • Adsorption: This simple and cost-effective method involves the physical attachment of enzymes to a solid support via weak, non-covalent interactions like van der Waals forces or hydrogen bonds.[2][3] However, it can be reversible and may lead to enzyme leaching over time.[2][4]

  • Covalent Bonding: This method forms strong, stable chemical bonds between the enzyme and the support material.[3] While it effectively prevents enzyme leaching, the process can sometimes lead to a partial loss of enzyme activity due to conformational changes.[1][5]

  • Entrapment/Encapsulation: Enzymes are physically trapped within the pores of a polymer matrix or gel, such as calcium alginate or polyvinyl alcohol.[2][6] This technique protects the enzyme from harsh environmental conditions but can introduce diffusion limitations for the substrate and product.[6]

Q2: Which type of enzyme is most suitable for the kinetic resolution of this compound?

A2: Lipases are the most widely used enzymes for the kinetic resolution of chiral esters like this compound.[7] Specifically, Candida antarctica lipase (B570770) B (CAL-B), often available commercially as Novozym 435, is highly regarded for its high enantioselectivity and stability in this type of reaction.[8][9]

Q3: Why is my immobilized enzyme showing low activity compared to the free enzyme?

A3: A loss of activity after immobilization is a common challenge.[1] Several factors can contribute to this:

  • Conformational Changes: The immobilization process, especially covalent bonding, can alter the enzyme's three-dimensional structure, affecting the active site.[5]

  • Mass Transfer Limitations: The support material can create a barrier, slowing the diffusion of the this compound substrate to the enzyme's active site and the product away from it.[1]

  • Unfavorable Microenvironment: The pH, polarity, or other physicochemical properties of the support material may not be optimal for enzyme activity.

  • Incorrect Orientation: The enzyme may attach to the support in an orientation that blocks the active site.

Q4: What is enzyme leaching and how can I prevent it?

A4: Enzyme leaching is the undesirable release of the enzyme from the support into the reaction medium.[10] This is a significant problem with reversible immobilization methods like physical adsorption.[4][10] Leaching prevents enzyme reuse, contaminates the product, and reduces process efficiency.[10] To prevent it, you can:

  • Switch to an irreversible method like covalent bonding.[3]

  • Cross-link the adsorbed enzyme using reagents like glutaraldehyde (B144438), which creates a more stable attachment.[10][11]

  • Optimize the interaction between the enzyme and support, for example, by using a more hydrophobic support for lipases to strengthen the adsorption.[10][12]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Rapid Loss of Activity After a Few Cycles 1. Enzyme Leaching: The enzyme is detaching from the support.[10] 2. Thermal Deactivation: The reaction temperature is too high for the immobilized enzyme.[13] 3. Chemical Denaturation: The solvent, substrate, or product is denaturing the enzyme over time.[13] 4. Mechanical Abrasion: Shear forces from stirring are damaging the support and/or enzyme.[13]1. Confirm leaching by assaying the supernatant for enzyme activity. If positive, use covalent bonding or cross-link the adsorbed enzyme.[10][11] 2. Determine the optimal temperature for the immobilized enzyme; it may differ from the free enzyme. 3. Evaluate enzyme stability in the presence of individual reaction components. Consider a different solvent system. 4. Reduce the stirring speed or use a gentler agitation method, such as an orbital shaker or a rotating bed reactor.[13]
Low Immobilization Efficiency 1. Incorrect pH or Ionic Strength: The conditions during immobilization are not optimal for binding. 2. Insufficient Support Activation: For covalent bonding, the functional groups on the support are not sufficiently reactive. 3. Enzyme Aggregation: The enzyme is aggregating in solution instead of binding to the support.1. Optimize the pH and ionic strength of the buffer used during the immobilization step. 2. Ensure the activation protocol for the support is followed precisely and use fresh activating agents. 3. Work with more dilute enzyme solutions or add stabilizing agents during immobilization.
Poor Enantioselectivity (Low ee%) 1. Suboptimal Reaction Conditions: Temperature or solvent may be affecting the enzyme's selectivity. 2. Enzyme Conformation Change: Immobilization may have altered the enzyme's structure, reducing its stereoselectivity.[1]1. Screen different temperatures and solvents. Non-aqueous organic solvents often enhance lipase selectivity.[7] 2. Try a different immobilization method or support material. For example, interfacial activation on hydrophobic supports can sometimes lock lipases in a highly active and selective conformation.[12][14]

Quantitative Data on Immobilized Lipase Performance

The following tables summarize typical performance data for immobilized lipases under various conditions. Actual results will depend on the specific enzyme, support, and experimental setup.

Table 1: Comparison of Immobilization Strategies

Immobilization StrategySupport MaterialImmobilization Efficiency (%)Activity Retention after 10 Cycles (%)Reference
Physical AdsorptionHydrophobic Sol-Gel~32%Low (Leaching likely)[15]
Covalent Bonding (APTS ligand)Nanomagnetic Particles~22%~76%[16]
Covalent Bonding (Glutaraldehyde)Chitosan-coated Fe₃O₄~80%~95% (after 10 cycles)[17]
EntrapmentCalcium AlginateHigh~60%[2][6]

Table 2: Effect of Support Material on Stability

Support MaterialEnzymeKey Stability FindingReference
Chitosan-coated Fe₃O₄Candida rugosa LipaseRetained over 93% activity after 30 days of storage at 4°C.[17]
Epoxy Carrier (Eupergit® C)LipaseShowed higher operational stability compared to immobilization on glyoxyl-agarose.[5]
Hydrophobic Silicates (Sol-Gel)LipaseResulted in higher thermal stability compared to free lipase powder.[7]

Experimental Protocols & Visualizations

Protocol 1: Covalent Immobilization of Lipase on Glutaraldehyde-Activated Support

This protocol describes a common method for creating a stable, covalent attachment of an enzyme to an amine-functionalized support.

1. Support Activation: a. Suspend 1 g of amine-functionalized silica (B1680970) gel in 10 mL of phosphate (B84403) buffer (100 mM, pH 7.0). b. Add 10 mL of a 2.5% (v/v) glutaraldehyde solution. c. Stir gently for 2 hours at room temperature. d. Wash the activated support extensively with phosphate buffer and then with distilled water to remove excess glutaraldehyde.

2. Enzyme Immobilization: a. Prepare a solution of lipase (e.g., Candida antarctica lipase B) at a concentration of 10 mg/mL in cold phosphate buffer (100 mM, pH 7.0). b. Add the activated support (1 g) to 10 mL of the enzyme solution. c. Incubate for 4 hours at 4°C with gentle shaking. d. Filter the immobilized enzyme and wash with buffer to remove any unbound enzyme. e. Store the immobilized biocatalyst at 4°C until use.

3. Activity Assay: a. The activity of the immobilized lipase can be determined by monitoring the hydrolysis of p-nitrophenyl palmitate (p-NPP) to the yellow-colored p-nitrophenol, which is measured spectrophotometrically at 410 nm.[16]

Diagrams

G cluster_0 Preparation cluster_1 Immobilization Process cluster_2 Analysis & Application Enzyme Enzyme Solution (e.g., Lipase in Buffer) Coupling Enzyme Coupling (Incubation) Enzyme->Coupling Support Support Material (e.g., Silica Gel) Activation Support Activation (e.g., with Glutaraldehyde) Support->Activation Activation->Coupling Washing Washing & Recovery (Remove unbound enzyme) Coupling->Washing Assay Activity & Stability Assay Washing->Assay Reaction This compound Resolution Assay->Reaction

G Start Low activity after first reuse cycle? CheckLeaching Assay supernatant for enzyme activity Start->CheckLeaching Yes LeachingDetected Leaching Confirmed CheckLeaching->LeachingDetected Activity > 0 NoLeaching No Leaching Detected CheckLeaching->NoLeaching Activity ≈ 0 SolutionLeaching Solution: Use covalent bonding or cross-linking agent LeachingDetected->SolutionLeaching CheckStability Investigate thermal and chemical deactivation NoLeaching->CheckStability SolutionStability Solution: Optimize Temp/Solvent or use a more robust enzyme CheckStability->SolutionStability

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining Benzyl Mandelate Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (e.e.) is critical for the quality control and efficacy assessment of chiral molecules like benzyl (B1604629) mandelate (B1228975). Chiral High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of common chiral HPLC methodologies for the enantioseparation of benzyl mandelate, supported by experimental data and detailed protocols.

The most effective chiral separations of mandelate esters are typically achieved on polysaccharide-based chiral stationary phases (CSPs). These CSPs, primarily derivatives of cellulose (B213188) and amylose (B160209), offer a combination of hydrogen bonding, π-π, and steric interactions that are effective for resolving this class of compounds.

Performance Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective separation. Polysaccharide-based columns, such as those with amylose or cellulose derivatives coated or immobilized on a silica (B1680970) support, are particularly well-suited for the separation of mandelate esters. Below is a comparison of typical performance characteristics of commonly used CSPs for this compound analysis.

ParameterMethod A: Amylose-based CSP (e.g., Chiralpak® AD-H)Method B: Cellulose-based CSP (e.g., Chiralcel® OD-H)Alternative: 1H NMR with Chiral Derivatizing Agent
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Not applicable
Typical Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / 2-Propanol (90:10, v/v)Not applicable
Resolution (R_s_) > 2.0> 1.5Not applicable
Separation Factor (α) ~1.3 - 1.5~1.2 - 1.4Not applicable
Analysis Time 10 - 15 minutes12 - 20 minutes5 - 10 minutes
Sensitivity High (LOD in µg/mL range)High (LOD in µg/mL range)Moderate
Solvent Consumption HighHighLow
Notes Generally provides higher resolution and separation factors for mandelate esters.[1]A versatile and widely used CSP, also effective for a broad range of compounds.Rapid screening method, but with lower sensitivity and resolution compared to HPLC.[2]

Note: The performance data for HPLC methods are based on typical results for mandelate esters on polysaccharide-based CSPs. Actual results may vary depending on the specific column, system, and conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving reliable and comparable results.

Method A: Chiral HPLC with Amylose-Based CSP

This protocol is optimized for the baseline separation of this compound enantiomers using a Chiralpak® AD-H column.

  • Instrumentation:

    • HPLC system with a UV detector

    • Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm particle size)

    • Data acquisition and processing software

  • Reagents:

    • Racemic this compound standard

    • HPLC-grade n-hexane

    • HPLC-grade 2-propanol (IPA)

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a 90:10 volume-to-volume ratio. Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.

    • Standard Solution Preparation: Accurately weigh approximately 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase to obtain a stock solution with a concentration of 1 mg/mL.

    • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25°C

      • Detection: UV at 220 nm

    • System Suitability: Before sample analysis, inject the racemic this compound standard solution five times. The resolution (R_s_) between the two enantiomer peaks should be greater than 2.0 for baseline separation. The relative standard deviation (RSD) for retention times and peak areas should be less than 2%.

    • Data Analysis:

      • Identify the two enantiomeric peaks and determine their respective retention times (Rt).

      • Integrate the peak areas (A1 and A2) for each enantiomer.

      • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(A1 - A2) / (A1 + A2)] * 100

Logical Workflow for Chiral HPLC Analysis

The process of determining the enantiomeric excess of this compound by chiral HPLC follows a systematic workflow, from sample preparation to data analysis and reporting. This ensures the accuracy and reproducibility of the results.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (n-Hexane/IPA) C System Equilibration A->C B Standard & Sample Preparation (Dissolve in Mobile Phase) D System Suitability Test (Inject Racemic Standard) B->D C->D E Sample Injection D->E If Rs > 2.0 F Chromatographic Separation on Chiral Column E->F G UV Detection F->G H Peak Identification & Integration G->H I Calculation of Enantiomeric Excess (e.e.) H->I J Reporting I->J

Caption: Workflow for this compound e.e. Determination.

Conclusion

Chiral HPLC is a highly effective and reliable technique for determining the enantiomeric excess of this compound.[2] Polysaccharide-based CSPs, particularly those derived from amylose like Chiralpak® AD-H, generally offer superior resolution and separation factors for mandelate esters compared to their cellulose-based counterparts.[1] While alternative methods like 1H NMR with chiral derivatizing agents can be useful for rapid screening, chiral HPLC provides the high sensitivity and baseline separation crucial for accurate quantification in research, development, and quality control settings.[2] The selection of the optimal method and stationary phase should be guided by the specific analytical requirements, including the desired level of resolution, analysis time, and available instrumentation.

References

A Comparative Guide to Benzyl Mandelate Purity Validation: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical, non-negotiable aspect of quality control and a prerequisite for reliable experimental results. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against established alternative methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and the Mass Balance approach—for the validation of benzyl (B1604629) mandelate (B1228975) purity.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] Its principal advantage lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, enabling quantification without the need for an identical reference standard of the analyte.[2] In contrast, techniques like GC-FID are comparative methods that rely on the separation of components and their response relative to a reference standard. The Mass Balance method is a comprehensive approach that determines purity by subtracting the sum of all identified impurities from 100%.[3]

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity determination depends on various factors, including the required accuracy, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of qNMR, GC-FID, and the Mass Balance method for the purity assessment of benzyl mandelate.

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC-FID)Mass Balance Method
Principle Direct, primary method based on signal intensity proportional to molar concentration.[4]Comparative method based on chromatographic separation and flame ionization detection.Purity = 100% - Σ (all quantified impurities).[3]
Reference Standard Requires a certified internal standard of known purity (can be structurally unrelated).[5]Requires a certified reference standard of this compound for accurate quantification.Requires reference standards for each identified impurity.[1]
Selectivity High, based on unique chemical shifts of protons. Signal overlap can be a potential issue.[3]High, based on chromatographic separation. Co-elution of impurities can occur.Dependent on the selectivity of the individual techniques used for impurity profiling.
"NMR Silent" Impurities Does not detect impurities without protons (e.g., inorganic salts).[1]May not detect non-volatile impurities.Aims to quantify all impurities, including inorganics and water.
Sample Throughput Relatively high.High.Low, as it involves multiple analytical procedures.[3]
Destructive No.Yes.Yes.

Illustrative Quantitative Data

The following table presents illustrative data for the purity assessment of a single batch of this compound using the three different methods. These values are representative of typical results and highlight the potential variations between techniques.

MethodPurity (%)Standard Deviation (%)
Quantitative NMR (qNMR) 99.2± 0.15
Gas Chromatography (GC-FID) 99.5± 0.20
Mass Balance Method 99.1± 0.25

Experimental Protocols

Quantitative NMR (qNMR) Protocol for this compound Purity

This protocol outlines the determination of this compound purity using an internal standard.

1. Materials and Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)[5]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

  • Analytical balance (accurate to 0.01 mg)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a signal intensity ratio of approximately 1:1 with the analyte signal.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum using a spectrometer operating at 400 MHz or higher.

  • Ensure quantitative acquisition parameters are used, including:

    • A calibrated 90° pulse.

    • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.[6]

4. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the methine proton at ~5.15 ppm) and a signal from the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

1. Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., ethyl acetate)

  • Certified reference standard of this compound

2. Chromatographic Conditions (Illustrative):

  • GC System: Agilent Intuvo 9000 GC or equivalent.[7]

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Detector Temperature (FID): 300°C

  • Oven Program: 100°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Volume: 1 µL (split injection)

3. Sample and Standard Preparation:

  • Prepare a stock solution of the certified reference standard of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the this compound sample for analysis at a similar concentration to the calibration standards.

4. Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solution.

  • Identify and integrate the peak corresponding to this compound.

  • Determine the concentration of this compound in the sample from the calibration curve and calculate the purity based on the initial sample weight.

Mass Balance Method

The mass balance method determines purity by identifying and quantifying all impurities, then subtracting their sum from 100%. This typically involves a combination of the following techniques:

  • Chromatographic Methods (e.g., HPLC, GC): To quantify organic and related substance impurities.

  • Karl Fischer Titration: To determine the water content.

  • Thermogravimetric Analysis (TGA): To measure the content of volatile materials.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify inorganic impurities (residue on ignition).

The purity is calculated as:

Purity (%) = 100% - (% Organic Impurities + % Water + % Volatile Impurities + % Inorganic Impurities)

Visualizing the qNMR Workflow

The following diagram illustrates the key steps in the validation of this compound purity using the qNMR method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_sample Accurately weigh This compound sample weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve mixture in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (quantitative parameters) transfer->acquire process Phase and baseline correct spectrum acquire->process integrate Integrate characteristic signals (sample and internal standard) process->integrate calculate Calculate purity using the standard qNMR equation integrate->calculate purity Purity of This compound calculate->purity

References

(R)-Benzyl Mandelate vs. Other Chiral Resolving Agents for Primary Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step. The biological activity of a drug is often associated with a single enantiomer, making its isolation in high purity a key determinant of therapeutic efficacy and safety. Diastereomeric salt formation stands as a classical, yet industrially robust and scalable, method for achieving this separation. This guide provides an objective comparison of (R)-Benzyl mandelate (B1228975) with other commonly employed chiral resolving agents for primary amines, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection process.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution through diastereomeric salt formation is predicated on the reaction of a racemic mixture of a base, such as a primary amine, with an enantiomerically pure acid, the chiral resolving agent. This reaction yields a pair of diastereomeric salts. Unlike enantiomers, which possess identical physicochemical properties in an achiral environment, diastereomers exhibit distinct properties, most notably different solubilities in a given solvent.[1] This disparity in solubility allows for their separation by fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of the solution.[1] Following separation, the optically pure amine can be liberated from the salt, typically by treatment with a base.[1]

Comparative Overview of Chiral Resolving Agents

While (R)-Benzyl mandelate is a known chiral compound, its application as a resolving agent is not as extensively documented as its use as a synthetic intermediate. However, its structural similarity to mandelic acid, a well-established resolving agent, suggests its potential in this application. This guide will therefore use data for (S)-mandelic acid as a proxy to evaluate the potential performance of (R)-Benzyl mandelate, alongside a comparison with other widely used agents such as L-tartaric acid and (1S)-(+)-10-camphorsulfonic acid.

The selection of an optimal resolving agent is often a balance of efficacy, cost, and availability. The rigidity and structural features of the resolving agent can significantly influence the crystal packing of the diastereomeric salts, thereby affecting the resolution efficiency.

Data Presentation: Performance of Chiral Resolving Agents

The efficacy of a chiral resolving agent is determined by the yield of the resolved product and its enantiomeric excess (ee). The following table summarizes experimental data for the resolution of racemic 1-phenylethylamine, a common model primary amine, with various chiral resolving agents. It is important to note that the outcomes of chiral resolutions are highly dependent on the specific experimental conditions, including solvent, temperature, and stoichiometry.

Chiral Resolving AgentRacemic AmineSolvent(s)Yield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Resolved Amine (%)Reference(s)
(S)-Mandelic Acid 1-PhenylethylamineWaterNot ReportedNot Reported[2]
1-PhenylethylamineEthanolNot Reported>95%[3]
L-Tartaric Acid 1-PhenylethylamineMethanolNot Reported~70-95%[4][5]
(1S)-(+)-10-Camphorsulfonic Acid (±)-trans-2,3-diphenylpiperazineDichloromethaneNot Reported98%[6]
Racemic DiethanolamineAcetone70%>99%

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the systematic evaluation of chiral resolving agents. Below are generalized protocols for chiral resolution via diastereomeric salt formation and the subsequent liberation of the enantiomerically enriched amine.

General Protocol for Chiral Resolution by Diastereomeric Salt Formation
  • Dissolution: Dissolve one equivalent of the racemic primary amine in a suitable solvent (e.g., methanol, ethanol) with gentle warming. In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., (R)-Benzyl mandelate, L-tartaric acid) in the same solvent, also with warming.

  • Salt Formation: Slowly add the solution of the resolving agent to the amine solution with constant stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. For optimal yield, the flask may be further cooled in an ice bath for 1-2 hours.[1]

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[7]

Protocol for Liberation of the Enantiomerically Enriched Amine
  • Suspension: Suspend the collected diastereomeric salt crystals in water.

  • Basification: Add a sodium hydroxide (B78521) solution dropwise with stirring until the salt is completely dissolved and the solution is basic (confirm with pH paper).[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., dichloromethane) multiple times.[1]

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched primary amine.[1]

Determination of Enantiomeric Excess

The enantiomeric excess of the recovered amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.[1]

Mandatory Visualization

The following diagrams illustrate the key processes in chiral resolution.

experimental_workflow cluster_prep Preparation cluster_resolution Resolution cluster_isolation Isolation racemic_amine Racemic Primary Amine dissolution Dissolve in Solvent racemic_amine->dissolution resolving_agent (R)-Benzyl Mandelate or other Chiral Acid resolving_agent->dissolution salt_formation Mix Solutions (Diastereomeric Salt Formation) dissolution->salt_formation crystallization Cool to Crystallize (Fractional Crystallization) salt_formation->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor Filtrate liberation Liberate Amine (add Base) less_soluble_salt->liberation extraction Solvent Extraction liberation->extraction pure_enantiomer Pure Enantiomer of Amine extraction->pure_enantiomer

Experimental workflow for chiral resolution.

logical_relationship racemic_mixture Racemic Primary Amine ((R)-Amine + (S)-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(R)-Acid + (S)-Amine-(R)-Acid) racemic_mixture->diastereomeric_salts chiral_agent Chiral Resolving Agent (e.g., (R)-Acid) chiral_agent->diastereomeric_salts separation Separation based on Differential Solubility diastereomeric_salts->separation less_soluble Less Soluble Salt ((R)-Amine-(R)-Acid) separation->less_soluble Crystallizes more_soluble More Soluble Salt ((S)-Amine-(R)-Acid) separation->more_soluble Stays in Solution liberation_R Liberation of Amine less_soluble->liberation_R liberation_S Liberation of Amine more_soluble->liberation_S pure_R_amine Pure (R)-Amine liberation_R->pure_R_amine pure_S_amine Pure (S)-Amine liberation_S->pure_S_amine

References

Assessing the performance of different lipases for benzyl mandelate resolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enzymatic kinetic resolution of racemic benzyl (B1604629) mandelate (B1228975) is a key process for obtaining enantiomerically pure mandelic acid derivatives, which are vital chiral building blocks in the pharmaceutical industry. The choice of lipase (B570770) is critical to the efficiency and success of this resolution. This guide provides an objective comparison of the performance of different lipases for the resolution of benzyl mandelate, supported by experimental data and detailed protocols.

The enzymatic kinetic resolution of racemic mandelate esters presents a highly selective and more environmentally friendly alternative to conventional chemical resolution methods.[1] Lipases, particularly from Candida and Pseudomonas species, are robust biocatalysts that demonstrate high enantioselectivity in organic solvents, making them highly suitable for synthetic applications.[1] The fundamental principle of this process lies in the differential reaction rates of the two enantiomers of the racemic substrate with the enzyme. In the case of racemic this compound, the lipase will preferentially catalyze the hydrolysis or transesterification of one enantiomer, leaving the other enantiomer unreacted and allowing for their separation.

This guide focuses on the comparative performance of three commonly used lipases: Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL).

Performance Comparison of Lipases for this compound Resolution

The selection of an appropriate lipase is paramount for achieving high enantiomeric excess (e.e.) and conversion rates. Below is a summary of the performance of different lipases in the kinetic resolution of racemic this compound.

EnzymeSubstrateAcyl DonorSolventTemperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (e.e.) of (R)-Benzyl Mandelate (%)
Novozym 435 (immobilized CALB)Racemic this compoundVinyl Acetate (B1210297)Toluene4024~50>99
Lipase PS (from Burkholderia cepacia)Racemic this compoundVinyl AcetateDiisopropyl Ether304845-50>98
Candida rugosa lipase (CRL)Racemic Mandelic Acid EstersVariousVarious---Moderate to Good

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful enzymatic resolution of this compound.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound via Transesterification

This protocol is suitable for lipases such as Novozym 435 (CALB) and Lipase PS (P. cepacia).

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 or Lipase PS)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., Toluene, Diisopropyl Ether)

  • Molecular sieves (4 Å)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Chiral High-Performance Liquid Chromatography (HPLC) column for analysis

Procedure:

  • Reaction Setup: In a dry flask, dissolve racemic this compound (e.g., 1 mmol) in the selected anhydrous organic solvent (e.g., 20 mL).

  • Add vinyl acetate (typically 1.5-2 equivalents).

  • Add the immobilized lipase (e.g., 50-100 mg) and molecular sieves (to remove any residual water).

  • Reaction Conditions: Stir the mixture at the desired temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the product. The reaction should ideally be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.[2]

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting mixture of unreacted (R)-benzyl mandelate and the acylated (S)-enantiomer by column chromatography on silica (B1680970) gel.

Protocol 2: Lipase-Catalyzed Hydrolysis of Racemic this compound

This protocol is an alternative to transesterification.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic solvent (e.g., Heptane)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Solvents for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic this compound (1 mmol) in an organic solvent (20 mL of heptane).

  • Add phosphate buffer (2 mL of 50 mM, pH 7.0) to create a two-phase system.

  • Add the immobilized lipase (e.g., 50 mg of Novozym 435).

  • Reaction Conditions: Stir the mixture at a constant temperature (e.g., 40-50°C).

  • Monitoring: Monitor the reaction by chiral HPLC.

  • Work-up: Once ~50% conversion is achieved, filter off the enzyme.

  • Separate the organic and aqueous layers. The unreacted (R)-benzyl mandelate will be in the organic layer, and the (S)-mandelic acid will be in the aqueous layer.

  • Extract the aqueous layer with an organic solvent to recover any residual product.

  • Wash the combined organic layers with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the unreacted (R)-benzyl mandelate.

  • Acidify the aqueous layer and extract with an organic solvent to isolate the (S)-mandelic acid.

Visualizing the Process and Logic

To better understand the experimental workflow and the decision-making process in lipase selection, the following diagrams are provided.

G Experimental Workflow for this compound Resolution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products rac_bm Racemic this compound reaction_mixture Reaction Mixture rac_bm->reaction_mixture solvent Organic Solvent solvent->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture lipase Immobilized Lipase lipase->reaction_mixture stirring Stirring at Controlled Temperature reaction_mixture->stirring monitoring Monitoring by Chiral HPLC stirring->monitoring filtration Filter to Remove Lipase monitoring->filtration ~50% Conversion extraction Aqueous Wash filtration->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography r_bm (R)-Benzyl Mandelate chromatography->r_bm s_ester Acylated (S)-Ester chromatography->s_ester

Caption: Experimental workflow for lipase-catalyzed resolution.

G Key Performance Indicators for Lipase Selection lipase_selection Optimal Lipase Selection enantioselectivity High Enantioselectivity (e.e. >95%) lipase_selection->enantioselectivity conversion_rate Appropriate Conversion Rate (~50%) lipase_selection->conversion_rate reaction_time Reasonable Reaction Time lipase_selection->reaction_time stability Enzyme Stability & Reusability lipase_selection->stability cost Cost-Effectiveness lipase_selection->cost enantioselectivity->lipase_selection conversion_rate->lipase_selection reaction_time->lipase_selection stability->lipase_selection cost->lipase_selection

Caption: Decision factors for selecting the optimal lipase.

References

A Comparative Guide to Differentiating (R)- and (S)-Benzyl Mandelate Using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and asymmetric synthesis, the ability to distinguish between enantiomers is paramount. (R)- and (S)-benzyl mandelate (B1228975), as chiral esters of mandelic acid, serve as crucial building blocks. While possessing identical physical and chemical properties in an achiral environment, their distinct three-dimensional structures lead to different interactions with polarized light, a property expertly exploited by circular dichroism (CD) spectroscopy. This guide provides a detailed comparison of CD spectroscopy with other analytical techniques for the differentiation of benzyl (B1604629) mandelate enantiomers, complete with experimental protocols and data.

Spectroscopic Comparison

Circular dichroism spectroscopy stands out as the primary technique for distinguishing between the enantiomers of benzyl mandelate in solution. In contrast, other common spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy do not show differences between enantiomers in standard achiral solvents.[1]

Spectroscopic TechniqueParameter(R)-Benzyl Mandelate(S)-Benzyl MandelateDistinguishing Capability
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)Identical to (S)-enantiomerδ 7.40-7.25 (m, 10H, Ar-H), 5.21 (s, 2H, -CH₂-), 5.15 (s, 1H, -CH(OH)-), 3.85 (br s, 1H, -OH)No (in achiral solvent)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)Identical to (S)-enantiomerδ 173.5 (C=O), 137.8, 135.2, 128.8, 128.6, 128.4, 128.2, 127.9, 126.5 (Ar-C), 72.8 (-CH(OH)-), 67.5 (-CH₂-)No (in achiral solvent)
FTIR (KBr Pellet)Key Absorptions (cm⁻¹)Identical to (S)-enantiomerO-H stretch, C=O stretch of the ester, and C-O stretchesNo
Circular Dichroism Cotton EffectExhibits a Cotton effect of equal magnitude but opposite sign to the (S)-enantiomerExhibits a Cotton effect that is a mirror image of the (R)-enantiomer's spectrumYes
Alternative Methods for Chiral Differentiation

While CD spectroscopy is a direct method for differentiating enantiomers in solution, other techniques can also be employed, often involving the use of chiral auxiliaries or separation on a chiral stationary phase.

MethodPrincipleOutcome
NMR with Chiral Solvating Agents (CSAs) The addition of a CSA forms transient diastereomeric complexes with the enantiomers, leading to distinct chemical shifts in the NMR spectrum.[1]Allows for the differentiation and quantification of enantiomers in a mixture.[1]
Chiral High-Performance Liquid Chromatography (HPLC) Utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times.[2]Provides baseline separation of enantiomers, enabling accurate quantification and determination of enantiomeric purity.[2]
Chiral Gas Chromatography (GC) Similar to chiral HPLC, this method is suitable for volatile compounds and employs a chiral stationary phase to separate enantiomers.[3] Derivatization may be necessary to increase volatility.[4]Separation of enantiomers for quantification.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light, providing information about the absolute configuration of chiral molecules in solution.[5]The VCD spectrum of one enantiomer is the mirror image of the other.[5]

Experimental Protocols

Circular Dichroism (CD) Spectroscopy

This protocol outlines the procedure for obtaining CD spectra for (R)- and (S)-benzyl mandelate.

1. Sample Preparation:

  • Prepare a solution of the this compound enantiomer in a UV-transparent solvent such as methanol (B129727) or acetonitrile.[1]

  • The concentration should typically be in the range of 0.1-1.0 mg/mL.[1]

2. Instrument Setup:

  • Use a calibrated CD spectropolarimeter.[1]

  • Select a quartz cuvette with an appropriate path length (e.g., 0.1 cm or 1 cm) based on the sample's concentration and absorbance.[1]

3. Spectrum Acquisition:

  • Record a baseline spectrum of the solvent in the same cuvette.[1]

  • Record the CD spectrum of the sample over a desired wavelength range, for instance, 200-350 nm.[1]

  • To improve the signal-to-noise ratio, multiple scans are typically averaged.[1]

4. Data Analysis:

  • Subtract the solvent baseline from the sample spectrum.[1]

  • The resulting spectrum will display positive or negative peaks, known as Cotton effects, at specific wavelengths. The spectra of the (R)- and (S)-enantiomers will be mirror images of each other.[1]

¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This protocol describes how to differentiate between (R)- and (S)-benzyl mandelate using ¹H NMR with a CSA.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]

2. Initial Spectrum:

  • Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline.[1]

3. Addition of Chiral Solvating Agent:

  • To the same NMR tube, add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.[1]

4. Spectrum Acquisition:

  • Gently mix the sample and acquire another ¹H NMR spectrum.[1]

5. Data Analysis:

  • Compare the spectra before and after the addition of the CSA. In the presence of the CSA, certain proton signals of the (R)- and (S)-enantiomers will show different chemical shifts, allowing for their differentiation.[1]

Visualizing the Workflow and Principles

G cluster_prep Sample Preparation cluster_analysis CD Spectroscopy cluster_results Data Analysis prep_R (R)-Benzyl Mandelate Solution instrument CD Spectropolarimeter prep_R->instrument prep_S (S)-Benzyl Mandelate Solution prep_S->instrument spectrum_R CD Spectrum of (R)-enantiomer instrument->spectrum_R spectrum_S CD Spectrum of (S)-enantiomer instrument->spectrum_S comparison Mirror-Image Spectra spectrum_R->comparison spectrum_S->comparison

Caption: Experimental workflow for differentiating this compound enantiomers.

G cluster_light Light Source cluster_sample Chiral Sample cluster_detection Detection unpolarized Unpolarized Light polarizer Linear Polarizer unpolarized->polarizer pem Photoelastic Modulator polarizer->pem lcp Left Circularly Polarized Light pem->lcp rcp Right Circularly Polarized Light pem->rcp sample_R (R)-Benzyl Mandelate lcp->sample_R Differential Absorption sample_S (S)-Benzyl Mandelate lcp->sample_S Differential Absorption rcp->sample_R rcp->sample_S detector Detector sample_R->detector sample_S->detector cd_signal Circular Dichroism Signal (ΔA = A_L - A_R) detector->cd_signal

Caption: Principle of circular dichroism spectroscopy for chiral molecules.

References

Navigating Stereochemical Complexity: A Comparative Guide to Determining Diastereomeric Excess in Benzyl Mandelate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of diastereomeric excess (d.e.) is a critical step in reaction optimization and the characterization of chiral molecules. Benzyl (B1604629) mandelate (B1228975) and its derivatives are widely used as chiral auxiliaries and building blocks, making the precise quantification of diastereomeric ratios essential for controlling stereochemical outcomes. This guide provides an objective comparison of the primary analytical techniques used for this purpose—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—supported by experimental data and detailed protocols.

The primary challenge in determining diastereomeric excess lies in the subtle structural differences between diastereomers. Unlike enantiomers, diastereomers possess distinct physical and chemical properties, which allows for their differentiation without a chiral environment. However, these differences can be minimal, leading to challenges in achieving clear separation and accurate quantification. Key difficulties include signal overlap in NMR spectra and co-elution or poor resolution in chromatographic methods.

Comparative Analysis of Analytical Techniques

The two most powerful and widely employed methods for determining diastereomeric excess are ¹H NMR spectroscopy and HPLC. The choice between these techniques often depends on the specific requirements of the analysis, including the nature of the derivative, required sensitivity, desired throughput, and available instrumentation.

Parameter¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Exploits differences in the chemical environment of protons in diastereomers, leading to distinct chemical shifts.Physically separates diastereomers based on their differential interactions with a stationary phase, leading to different retention times.
Sample Preparation Simple dissolution in a deuterated solvent. Derivatization is generally not required for d.e. determination.Dissolution in a suitable mobile phase. May require derivatization to improve separation or detection.
Analysis Time Rapid (5-15 minutes per sample).[1]Longer (15-60 minutes per sample).[1]
Resolution Can be limited by signal overlap, especially in complex molecules. Higher field strength (e.g., >400 MHz) may be required.Generally provides higher, often baseline, resolution of stereoisomers.[2]
Sensitivity Lower sensitivity, typically requiring mg of sample.Higher sensitivity, suitable for trace analysis (µg to ng levels).[2]
Quantification Based on the integration of well-resolved, non-overlapping signals. Accuracy can be affected by poor signal-to-noise and overlapping peaks.Based on the integration of peak areas. Generally considered more accurate and reproducible for high d.e. values.
Destructive? Non-destructive.Non-destructive, allowing for sample recovery.[1]
Key Advantage Fast analysis, minimal sample preparation, and provides structural information.[2]High resolution, high sensitivity, and established as a gold standard for purity analysis.[2]
Common Challenges Signal overlap, need for high-field instruments for complex spectra, and potential for inaccuracies in integration. The presence of adventitious water can also affect spectral quality.[3]Method development can be time-consuming, requiring screening of columns and mobile phases. Diastereomers may co-elute.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate determination of diastereomeric excess. Below are representative protocols for ¹H NMR and HPLC analysis of a product from a diastereoselective reaction using a benzyl mandelate-derived chiral auxiliary.[4]

Protocol 1: Diastereomeric Excess Determination by ¹H NMR Spectroscopy

This protocol outlines the general procedure for determining the d.e. of a crude reaction product where a this compound derivative was used as a chiral auxiliary.

Materials:

  • Crude product containing diastereomers

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the crude product in 0.6 mL of CDCl₃ directly in an NMR tube. If an internal standard is used, add a known quantity at this stage.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer at 25°C.[5] Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Identify one or more well-resolved proton signals that are distinct for each diastereomer. Protons close to the stereogenic centers are most likely to exhibit different chemical shifts.

    • Integrate the signals corresponding to each diastereomer.

  • Calculation of Diastereomeric Excess:

    • d.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

Protocol 2: Diastereomeric Excess Determination by HPLC

This protocol describes a general method for the separation and quantification of diastereomers using an achiral stationary phase.

Materials:

  • Crude product containing diastereomers

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethyl acetate)

  • HPLC system with a UV detector

  • Achiral stationary phase column (e.g., silica (B1680970) gel or C18)[6]

Procedure:

  • Method Development: Develop a suitable separation method by screening different mobile phase compositions (isocratic or gradient) and flow rates. The goal is to achieve baseline separation of the diastereomeric peaks.

  • Sample Preparation: Prepare a stock solution of the crude product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10-20 µL of the sample onto the column.[5]

    • Run the analysis and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the two diastereomers and determine their retention times.

    • Integrate the peak areas for each diastereomer.

  • Calculation of Diastereomeric Excess:

    • d.e. (%) = [ (Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak) ] x 100

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for determining diastereomeric excess.

diastereomeric_excess_determination_workflow cluster_nmr ¹H NMR Workflow cluster_hplc HPLC Workflow nmr_start Dissolve Crude Product in Deuterated Solvent nmr_acquire Acquire ¹H NMR Spectrum (≥400 MHz) nmr_start->nmr_acquire nmr_process Process Spectrum (Phase, Baseline) nmr_acquire->nmr_process nmr_integrate Integrate Distinct Diastereomer Signals nmr_process->nmr_integrate nmr_calc Calculate d.e. nmr_integrate->nmr_calc hplc_start Dissolve Crude Product in Mobile Phase hplc_filter Filter Sample hplc_start->hplc_filter hplc_inject Inject onto Achiral Column hplc_filter->hplc_inject hplc_separate Separate Diastereomers hplc_inject->hplc_separate hplc_detect Detect with UV hplc_separate->hplc_detect hplc_integrate Integrate Peak Areas hplc_detect->hplc_integrate hplc_calc Calculate d.e. hplc_integrate->hplc_calc

Caption: Comparative workflows for d.e. determination.

decision_pathway start Need to Determine d.e. of This compound Derivative question1 Is rapid screening or structural confirmation needed? start->question1 use_nmr Use ¹H NMR question1->use_nmr Yes question2 Is high accuracy for purity assessment required? question1->question2 No check_resolution Are signals well-resolved? use_nmr->check_resolution nmr_success Quantify d.e. check_resolution->nmr_success Yes increase_field Increase NMR Field Strength or Consider HPLC check_resolution->increase_field No use_hplc Use HPLC question2->use_hplc check_separation Is baseline separation achieved? use_hplc->check_separation hplc_success Quantify d.e. check_separation->hplc_success Yes optimize_hplc Optimize HPLC Method (Column, Mobile Phase) check_separation->optimize_hplc No

Caption: Decision pathway for selecting an analytical method.

Conclusion

Both ¹H NMR spectroscopy and HPLC are highly effective techniques for determining the diastereomeric excess of this compound derivatives. NMR offers the advantages of speed and the ability to provide structural information, making it well-suited for rapid screening and reaction monitoring.[2] HPLC, on the other hand, generally provides superior sensitivity and resolution, which is crucial for the accurate determination of high diastereomeric purities and is the method of choice for routine quality control and analyses requiring regulatory compliance.[2] For a comprehensive analysis, the use of both techniques can be complementary, with NMR providing a rapid initial assessment and HPLC offering more rigorous and sensitive quantification.

References

A Comparative Guide to Chiral Solvating Agents for the NMR Determination of Benzyl Mandelate's Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. For benzyl (B1604629) mandelate (B1228975), a key intermediate in the pharmaceutical industry, Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with a chiral solvating agent (CSA) offers a rapid and efficient method for ee analysis. This guide provides an objective comparison of three common classes of CSAs—Pirkle's alcohol, β-cyclodextrin, and lanthanide shift reagents—for the NMR determination of benzyl mandelate's enantiomeric excess, supported by experimental data and detailed protocols.

Principle of Chiral Recognition by NMR

In an achiral solvent, the NMR spectra of enantiomers are identical. Chiral solvating agents form transient, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate signals in the NMR spectrum for the respective enantiomers. The difference in the chemical shift (Δδ) between the signals of the two enantiomers allows for the quantification of their relative amounts and thus the determination of the enantiomeric excess.

Comparison of Chiral Solvating Agents

The choice of a suitable chiral solvating agent is crucial for achieving accurate and reliable ee determination. The following table summarizes the key performance characteristics of Pirkle's alcohol, β-cyclodextrin, and the lanthanide shift reagent tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3) for the analysis of this compound.

Chiral Solvating AgentAnalyte Proton MonitoredTypical Δδ (ppm) for Mandelate EstersAdvantagesDisadvantages
(R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's Alcohol)Methine Proton (-CHOH)0.05 - 0.2[1]- Good resolution for many substrates.- Commercially available in high enantiomeric purity.- Higher cost compared to some other CSAs.- Signal overlap can occur with analyte signals.
β-CyclodextrinMethine Proton (-CHOH)Variable, typically smaller than Pirkle's alcohol- Water-soluble, allowing for analysis in aqueous media.- Biocompatible and relatively inexpensive.- Can exhibit weaker interactions, leading to smaller Δδ values.- Complexation is dependent on the guest molecule's size and shape.
Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3)Methine Proton (-CHOH)Can be significant, but concentration-dependent- Induces large chemical shift changes.- Can simplify complex spectra.- Causes significant line broadening of NMR signals.- Hygroscopic and can be difficult to handle.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining accurate results. The following sections provide step-by-step methodologies for using each class of chiral solvating agent with this compound.

Protocol 1: Using (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's Alcohol)

This protocol describes the use of Pirkle's alcohol for the ee determination of a racemic or enantiomerically enriched sample of this compound.

Materials:

  • This compound sample

  • (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol)

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • Micropipette

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6 mL of CDCl₃ in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the this compound solution to serve as a reference.

  • Addition of Pirkle's Alcohol: Add 1 to 2 equivalents of Pirkle's alcohol to the NMR tube.

  • Spectrum Acquisition: Gently mix the sample and acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Identify the methine proton signal of this compound. In the presence of Pirkle's alcohol, this signal should be split into two distinct peaks corresponding to the two enantiomers.

    • Integrate the areas of the two separated signals.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Protocol 2: Using β-Cyclodextrin

This protocol outlines the procedure for using β-cyclodextrin as a chiral solvating agent, particularly useful for samples in aqueous or polar solvents.

Materials:

  • This compound sample

  • β-Cyclodextrin

  • Deuterated water (D₂O) or a mixture of D₂O and a suitable organic solvent (e.g., DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a stock solution of β-cyclodextrin in D₂O. Dissolve the this compound sample in a minimal amount of a co-solvent if necessary, and then dilute with the β-cyclodextrin solution in an NMR tube. The final concentration of β-cyclodextrin should be in excess (typically 2-5 equivalents).

  • Spectrum Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Locate the methine proton signal of this compound.

    • If chiral recognition occurs, this signal will be resolved into two peaks.

    • Integrate the signals and calculate the ee as described in Protocol 1.

Protocol 3: Using Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃)

This protocol details the use of a lanthanide shift reagent for the ee determination of this compound.

Materials:

  • This compound sample

  • Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃)

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of anhydrous CDCl₃ in an NMR tube under an inert atmosphere.

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum.

  • Incremental Addition of Eu(hfc)₃: Add small, incremental amounts of Eu(hfc)₃ to the NMR tube. It is advisable to add the shift reagent as a solution in CDCl₃ to ensure accurate additions.

  • Spectrum Acquisition: Acquire a ¹H NMR spectrum after each addition of the shift reagent.

  • Data Analysis:

    • Monitor the methine proton signal of this compound. As Eu(hfc)₃ is added, this signal will shift downfield and should resolve into two separate peaks for the enantiomers.

    • Continue adding the shift reagent until optimal separation of the signals is achieved without excessive line broadening.

    • Integrate the resolved signals and calculate the ee as described in Protocol 1.

Signaling Pathways and Workflows

The following diagrams illustrate the underlying principle of chiral recognition by a CSA and the general experimental workflow for ee determination using NMR.

G Principle of Chiral Recognition by NMR cluster_Analyte Analyte cluster_Complexes Transient Diastereomeric Complexes cluster_Spectra NMR Spectrum R_Enantiomer R-Enantiomer R_CSA R-Enantiomer-CSA Complex R_Enantiomer->R_CSA + CSA S_Enantiomer S-Enantiomer S_CSA S-Enantiomer-CSA Complex S_Enantiomer->S_CSA + CSA CSA Chiral Solvating Agent (CSA) CSA->R_CSA CSA->S_CSA NMR NMR Spectrometer R_CSA->NMR S_CSA->NMR Signal_R Signal for R-Enantiomer NMR->Signal_R Signal_S Signal for S-Enantiomer NMR->Signal_S

Caption: Interaction of enantiomers with a CSA to form distinguishable diastereomeric complexes.

G Experimental Workflow for ee Determination Start Start Prepare_Sample Prepare Benzyl Mandelate Solution Start->Prepare_Sample Acquire_Initial_Spectrum Acquire Initial ¹H NMR Spectrum Prepare_Sample->Acquire_Initial_Spectrum Add_CSA Add Chiral Solvating Agent Acquire_Initial_Spectrum->Add_CSA Acquire_Final_Spectrum Acquire Final ¹H NMR Spectrum Add_CSA->Acquire_Final_Spectrum Analyze_Data Analyze Data: - Identify split signals - Integrate peaks Acquire_Final_Spectrum->Analyze_Data Calculate_ee Calculate Enantiomeric Excess Analyze_Data->Calculate_ee End End Calculate_ee->End

Caption: General workflow for determining enantiomeric excess using NMR and a chiral solvating agent.

Conclusion

The NMR method using chiral solvating agents is a powerful tool for the determination of the enantiomeric excess of this compound. Pirkle's alcohol often provides excellent resolution and is a reliable choice. β-Cyclodextrin offers an alternative for analyses in aqueous media, while lanthanide shift reagents can be employed to resolve complex spectra, albeit with the drawback of line broadening. The selection of the most appropriate CSA will depend on the specific experimental conditions, available instrumentation, and the required level of accuracy. The detailed protocols provided in this guide serve as a starting point for researchers to develop and optimize their own analytical methods for the chiral analysis of this compound.

References

A Comparative Guide to Chiral Resolving Agents: (R)-Benzyl Mandelate vs. Tartaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient resolution of racemic mixtures is a cornerstone of stereoselective synthesis. The choice of a chiral resolving agent is critical, directly impacting yield, enantiomeric purity, and overall process viability. This guide provides a comparative analysis of the theoretical potential of (R)-Benzyl mandelate (B1228975) as a chiral resolving agent against the established and widely documented efficacy of tartaric acid and its derivatives.

While (R)-Benzyl mandelate is a known chiral compound, its application as a resolving agent through diastereomeric salt formation is not as extensively documented as its use as a synthetic intermediate.[1] Therefore, this guide presents a combination of a theoretical evaluation for (R)-Benzyl mandelate and concrete performance data for tartaric acid-based resolving agents to offer a comprehensive benchmark for its potential effectiveness.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most common method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1] This process involves reacting a racemic mixture (e.g., a racemic amine or alcohol) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid). The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility. This difference allows for their separation through fractional crystallization. The less soluble diastereomeric salt is separated by filtration, and then the resolved enantiomer is recovered, typically by treatment with an acid or base to break the salt.

Quantitative Performance Data: Tartaric Acid Derivatives as Resolving Agents

The efficacy of a chiral resolving agent is determined by key metrics including the yield of the diastereomeric salt and the final enantiomeric excess (e.e.) of the target molecule. The selection of an appropriate solvent system is also crucial for achieving high resolution efficiency. The following tables provide a comparative framework using data from established tartaric acid-based resolving agents for the resolution of various racemic compounds.

Table 1: Resolution of Racemic Amines with Tartaric Acid Derivatives

Racemic AmineResolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) (%) of Resolved Amine
(±)-1-Phenylethylamine(2R,3R)-Tartaric acidMethanolNot specified84% (for R-enantiomer)[2][3]
(±)-cis-2-benzyloxymethyl-3-diethylaminomethyloxiraneO,O'-dibenzoyl-(R,R)-tartaric acid monohydrateEthyl Acetate47% (after 144h)>98% (for (+)-enantiomer)[4]
(±)-cis-2-benzyloxymethyl-3-piperidinomethyloxiraneO,O'-dibenzoyl-(R,R)-tartaric acid monohydrateEthyl Acetate46% (after 144h)89% (for (-)-enantiomer)[5]

Table 2: Resolution of Other Racemic Compounds with Tartaric Acid Derivatives

Racemic CompoundResolving AgentSolventYield (%)Enantiomeric Excess (e.e.) (%)
(±)-OfloxacinO,O'-dibenzoyl-(2S,3S)-tartaric acid (D-DBTA)AqueousNot specified82.3% (for R-Ofloxacin)[6]
(±)-IbuprofenNovel Tartaric acid derivativeIsopropanolNot specified97.39% (for S-Ibuprofen)[7]
(±)-trans-2-iodo-cyclohexanolO,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA)Not specifiedNot specifiedModerate (qualitative)[8]
(±)-MentholO,O′-dibenzoyl-(2R,3R)-tartaric acidNot specifiedNot specifiedEffective (qualitative)[9]

(R)-Benzyl Mandelate: A Theoretical Evaluation

Due to the limited availability of direct experimental data for (R)-Benzyl mandelate as a resolving agent via diastereomeric salt formation, a theoretical evaluation is presented. (R)-Benzyl mandelate is an ester of (R)-mandelic acid. Mandelic acid itself is a well-known and effective resolving agent for racemic amines and other basic compounds.

Key structural features of (R)-Benzyl mandelate that suggest its potential as a resolving agent include:

  • Chirality: It possesses a single, well-defined stereocenter.

  • Acidity: The carboxylic acid group of the parent mandelic acid allows for the formation of diastereomeric salts with basic racemates. The benzyl (B1604629) ester functionality in (R)-benzyl mandelate means it would be suitable for resolving racemic carboxylic acids via diastereomeric ester formation, followed by separation and hydrolysis.

  • Steric Bulk: The presence of the benzyl group provides steric bulk, which can enhance the differences in crystal packing between the resulting diastereomers, a key factor for successful separation by crystallization.

Based on these features, (R)-Benzyl mandelate holds theoretical potential as a resolving agent, particularly for racemic amines and alcohols through the formation of diastereomeric salts. However, empirical investigation is required to validate its efficacy and determine optimal conditions for various substrates.

Experimental Workflows and Protocols

The following diagrams and protocols outline the general procedures for chiral resolution by diastereomeric salt formation.

Logical Relationship in Diastereomeric Salt Resolution

G racemate Racemic Mixture (e.g., R/S-Amine) mixture Mixture of Diastereomeric Salts ((R)-Amine-(R)-Acid and (S)-Amine-(R)-Acid) racemate->mixture agent Chiral Resolving Agent (e.g., (R)-Acid) agent->mixture crystallization Fractional Crystallization mixture->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-Amine-(R)-Acid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt in Mother Liquor (e.g., (R)-Amine-(R)-Acid) crystallization->more_soluble liberation1 Liberation of Enantiomer (e.g., Basification) less_soluble->liberation1 liberation2 Liberation of Enantiomer (e.g., Basification) more_soluble->liberation2 enantiomer1 Pure Enantiomer (e.g., (S)-Amine) liberation1->enantiomer1 enantiomer2 Other Enantiomer (e.g., (R)-Amine) liberation2->enantiomer2 G start Start: Racemic Mixture to Resolve select_agent Select Potential Resolving Agents ((R)-Benzyl Mandelate, Tartaric Acid Derivatives, etc.) start->select_agent screen Experimental Screening (Vary Agent, Solvent, Temperature) select_agent->screen analyze Analyze Diastereomeric Salt (Yield, de%) screen->analyze liberate Liberate Enantiomer and Analyze (Yield, ee%) analyze->liberate optimize Optimize Conditions liberate->optimize Results Unsatisfactory end End: Enantiomerically Pure Compound liberate->end Results Satisfactory optimize->screen

References

Safety Operating Guide

Proper Disposal Procedures for Benzyl Mandelate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents like benzyl (B1604629) mandelate (B1228975) are paramount to ensuring a secure work environment and regulatory compliance. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of benzyl mandelate.

I. This compound: Key Safety and Physical Data

This compound is a synthetic intermediate commonly used in pharmaceutical synthesis.[1][2] Understanding its properties is the first step toward safe handling and disposal. Below is a summary of its key characteristics.

PropertyValueSource
CAS Number 97415-09-3[3][4]
Molecular Formula C₁₅H₁₄O₃[2][5]
Molecular Weight 242.27 g/mol [4][5]
Appearance White to almost white crystalline powder[4]
GHS Hazard Statement H302: Harmful if swallowed[5]
GHS Precautionary Statements P264, P270, P301+P317, P330, P501[5]

II. Pre-Disposal Handling and Storage

Proper handling and storage are critical to minimize risks prior to disposal.

  • Handling: Always handle this compound in a well-ventilated laboratory hood.[1] Care should be taken to minimize the generation of dust when weighing and transferring the solid material.[1] It is also important to wash hands thoroughly after handling and keep the chemical away from foodstuffs and beverages.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, storage at -20°C is recommended, which can keep the compound stable for at least four years.[1]

III. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound involves incineration. However, all disposal methods must adhere to local, regional, and national regulations.[1]

  • Consult Regulations: Before initiating disposal, consult your institution's environmental health and safety (EHS) office and review all applicable federal, state, and local regulations.[6]

  • Material Collection:

    • For residual solids, carefully sweep the material to collect it into an airtight container, ensuring not to disperse dust.[6]

    • For solutions, collect the waste in a designated, properly labeled, and sealed container.

  • Incineration Method:

    • It may be possible to dissolve or mix the material with a combustible solvent.[1][6]

    • This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber.[1][6] This should only be performed by authorized and trained personnel at a licensed waste disposal facility.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), should be collected and disposed of as chemical waste according to institutional guidelines.

IV. Emergency Procedures

In the event of accidental exposure or spill, follow these procedures:

  • Ingestion: If swallowed, rinse the mouth with water.[1] Do NOT induce vomiting.[1] Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with water/shower.[6]

  • Eye Contact: Rinse cautiously with water for several minutes.[6] If present, remove contact lenses and continue rinsing.[6] Seek medical attention if irritation persists.[6]

  • Spill: In case of a spill, keep people away from and upwind of the spill/leak.[6] Use personal protective equipment and prevent the product from entering drains.[6] Collect the spilled material into an airtight container for proper disposal.[6]

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste consult_regulations Consult Local, Regional, and National Regulations start->consult_regulations collect_waste Collect Waste in a Labeled, Sealed Container consult_regulations->collect_waste dissolve_solvent Dissolve or Mix with a Combustible Solvent collect_waste->dissolve_solvent dispose_ppe Dispose of Contaminated PPE as Chemical Waste collect_waste->dispose_ppe incinerate Burn in a Chemical Incinerator with Afterburner and Scrubber dissolve_solvent->incinerate end End: Proper Disposal Complete incinerate->end dispose_ppe->end

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling Benzyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical safety and handling protocols is paramount to ensuring a safe laboratory environment. This guide provides essential safety and logistical information for the handling of Benzyl Mandelate (B1228975), a synthetic intermediate utilized in pharmaceutical synthesis.[1] Adherence to these procedures is critical for minimizing risks and ensuring proper chemical management.

Benzyl Mandelate is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It is harmful if swallowed.[3]

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety glasses with side-shields or gogglesMust be tested and approved under appropriate government standards such as EN 166 (EU) or NIOSH (US).[1] A face shield may be appropriate in some workplaces.[2][4]
Hand Protection Chemical-resistant glovesNitrile rubber is a suitable material. Gloves must be inspected prior to use.[1]
Skin and Body Protection Laboratory coatShould be worn at all times in the laboratory.[1] Protective clothing must be selected based on the hazards present in the workplace.[2]
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area. If dusts or aerosols are generated, a respirator with an appropriate cartridge should be used.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated laboratory hood.[1]

  • Minimizing Dust: When weighing and transferring the solid material, take care to minimize the generation of dust.[1]

  • Hygiene: Wash hands thoroughly after handling.[1] Keep away from foodstuffs, beverages, and feed.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The compound is stable for at least four years when stored at -20°C.[1]

Disposal Plan:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[1]

  • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment Risk Assessment Risk Assessment Review SDS Review SDS Risk Assessment->Review SDS Ensure PPE Availability Ensure PPE Availability Review SDS->Ensure PPE Availability Work in Ventilated Hood Work in Ventilated Hood Ensure PPE Availability->Work in Ventilated Hood Weigh and Transfer Carefully Weigh and Transfer Carefully Work in Ventilated Hood->Weigh and Transfer Carefully Perform Experiment Perform Experiment Weigh and Transfer Carefully->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Properly Store or Dispose of Waste Properly Store or Dispose of Waste Decontaminate Work Area->Properly Store or Dispose of Waste Remove and Dispose of PPE Remove and Dispose of PPE Properly Store or Dispose of Waste->Remove and Dispose of PPE Wash Hands Thoroughly Wash Hands Thoroughly Remove and Dispose of PPE->Wash Hands Thoroughly

Logical workflow for handling this compound.

First-Aid Measures

The following table outlines the hazards associated with this compound and the corresponding first-aid measures.

HazardGHS ClassificationFirst-Aid Measures
Skin Contact H315: Causes skin irritation[1][2]Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[5] If skin irritation occurs, get medical advice/attention.[2]
Eye Contact H319: Causes serious eye irritation[1][2]Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]
Inhalation H335: May cause respiratory irritation[1][2]Remove to fresh air and keep at rest in a position comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2]
Ingestion H302: Harmful if swallowed[3]Rinse mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor if you feel unwell.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl mandelate
Reactant of Route 2
Reactant of Route 2
Benzyl mandelate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.